Yttrium bromide
Description
Structure
2D Structure
Properties
CAS No. |
13469-98-2 |
|---|---|
Molecular Formula |
Br3Y |
Molecular Weight |
328.62 g/mol |
IUPAC Name |
yttrium(3+);tribromide |
InChI |
InChI=1S/3BrH.Y/h3*1H;/q;;;+3/p-3 |
InChI Key |
FSDCGXUNLWDJNL-UHFFFAOYSA-K |
SMILES |
Br[Y](Br)Br |
Canonical SMILES |
[Br-].[Br-].[Br-].[Y+3] |
Other CAS No. |
13469-98-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Yttrium(III) Bromide: A Technical Overview of its Chemical Formula and Structure
Yttrium(III) bromide, with the chemical formula YBr₃, is an inorganic compound that presents as a white, crystalline, and hygroscopic solid.[1][2][3][4] It is a key compound in yttrium chemistry and serves as a precursor in the synthesis of other yttrium-containing materials. This document provides a detailed examination of its chemical structure, properties, and synthesis protocols, tailored for researchers and professionals in chemistry and materials science.
Chemical Structure and Polymorphism
Yttrium(III) bromide is known to crystallize in at least two different polymorphs, each exhibiting distinct structural arrangements and properties. The two primary structures are a monoclinic form analogous to aluminum trichloride (B1173362) (AlCl₃) and a hexagonal form.
Monoclinic (AlCl₃-type) Structure
The most common structure for YBr₃ is the aluminum trichloride (AlCl₃) type, which has a monoclinic crystal system belonging to the C2/m space group (No. 12).[5] This structure is characterized by a two-dimensional layered arrangement.[5]
-
Coordination Environment : In this configuration, each yttrium (Y³⁺) ion is octahedrally coordinated to six bromide (Br⁻) ions. These YBr₆ octahedra share edges to form extended sheets.[5]
-
Bonding : The Y-Br bond lengths are not uniform; there are two shorter bonds at approximately 2.80 Å and four longer bonds at 2.81 Å.[5] There are two distinct crystallographic sites for the bromide ions, each bonded in an L-shaped geometry to two adjacent yttrium ions.[5]
Hexagonal Structure
Yttrium bromide can also adopt a hexagonal crystal structure, belonging to the P6₃/mmc space group (No. 194).[6] This form is distinct from the layered monoclinic structure.
-
Coordination Environment : This structure is described as one-dimensional, consisting of ribbons of YBr₃ oriented along the c-axis.[6] The yttrium (Y³⁺) ion is coordinated to six bromide (Br⁻) ions, forming distorted face-sharing pentagonal pyramids (YBr₆).[6]
-
Bonding : All Y-Br bonds in this hexagonal arrangement are of equal length, measuring 2.82 Å.[6] Each bromide ion is bonded to two yttrium ions in an L-shaped geometry.[6]
Caption: Coordination in Monoclinic YBr₃.
Caption: Coordination in Hexagonal YBr₃.
Data Presentation
The crystallographic and physical data for yttrium(III) bromide are summarized in the tables below for clear comparison.
Table 1: Crystallographic Data of YBr₃ Polymorphs
| Property | Monoclinic YBr₃ | Hexagonal YBr₃ |
| Crystal System | Monoclinic | Hexagonal |
| Space Group | C2/m (No. 12)[5] | P6₃/mmc (No. 194)[6] |
| Lattice Parameters | a = 6.96 Å, b = 12.05 Å, c = 6.64 Å, β = 110.6° | a = 9.99 Å, b = 9.99 Å, c = 3.75 Å[6] |
| α = 90°, γ = 90° | α = 90°, β = 90°, γ = 120°[6] | |
| Y-Br Bond Lengths (Å) | 2 x 2.80 Å, 4 x 2.81 Å[5] | 6 x 2.82 Å[6] |
| Coordination Geometry | Edge-sharing YBr₆ Octahedra[5] | Face-sharing distorted YBr₆ Pentagonal Pyramids[6] |
| Structural Dimension | 2D Sheets[5] | 1D Ribbons[6] |
Table 2: Physical and Chemical Properties of YBr₃
| Property | Value |
| Chemical Formula | YBr₃[1][2][4] |
| Molar Mass | 328.618 g/mol [1] |
| Appearance | White/colorless hygroscopic crystals[1][7] |
| Melting Point | 904 °C (1,659 °F; 1,177 K)[1][4] |
| Solubility in Water | 83.3 g/100 mL at 30°C[1] |
| CAS Number | 13469-98-2[1][7] |
Experimental Protocols: Synthesis of Anhydrous YBr₃
The preparation of high-purity, anhydrous yttrium(III) bromide is critical, as the compound is highly hygroscopic. The presence of water can lead to the formation of oxybromides upon heating. The most widely used method is the ammonium (B1175870) bromide route.
The Ammonium Bromide Route
This method involves the reaction of yttrium oxide (Y₂O₃) with an excess of ammonium bromide (NH₄Br) at elevated temperatures.[1][8]
Methodology:
-
Mixing Reactants : Yttrium oxide (Y₂O₃) is thoroughly mixed with a stoichiometric excess of ammonium bromide (NH₄Br). The reaction can also start from hydrated yttrium(III) bromide.[1]
-
Initial Heating : The mixture is heated in a suitable crucible (e.g., quartz or glassy carbon) under a controlled atmosphere. The reaction proceeds through the formation of a stable intermediate complex, (NH₄)₃YBr₆.[1]
-
Decomposition of Intermediate : The temperature is gradually increased. This step is performed under a continuous flow of dry, inert gas (e.g., nitrogen or argon) to drive the decomposition of the (NH₄)₃YBr₆ intermediate and carry away the gaseous byproducts (NH₃ and HBr).
-
Final Heating under Vacuum : To ensure the complete removal of any unreacted ammonium bromide and to obtain the final anhydrous YBr₃, the product is subsequently heated under a high vacuum.[8] The resulting product is pure, anhydrous yttrium(III) bromide powder.
Alternative Synthesis Methods
-
Reaction with Elemental Bromine : Anhydrous YBr₃ can also be prepared by the direct reaction of yttrium carbide (YC₂) with elemental bromine at high temperatures.[1]
-
Metallothermic Reduction : While more common for producing yttrium metal, processes involving the reduction of yttrium halides can be adapted.[9] However, for preparing the bromide salt itself, the ammonium bromide route is generally preferred for its efficiency and the purity of the product.
Caption: Synthesis of Anhydrous YBr₃.
Conclusion
Yttrium(III) bromide is a structurally versatile compound, existing primarily in a layered monoclinic form or a one-dimensional hexagonal form. The specific polymorph dictates the coordination environment and bonding characteristics of the Y³⁺ ions. Its synthesis requires anhydrous conditions, with the ammonium bromide route being a reliable and established protocol. The data and methodologies presented here offer a comprehensive technical foundation for professionals working with this important rare-earth halide.
References
- 1. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 2. aemree.com [aemree.com]
- 3. CAS 13469-98-2: this compound (YBr3) | CymitQuimica [cymitquimica.com]
- 4. WebElements Periodic Table » Yttrium » yttrium tribromide [webelements.com]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. This compound | Tribromoyttrium | YBr3 · XH2O - Ereztech [ereztech.com]
- 8. Yttrium(III) bromide | 13469-98-2 [chemicalbook.com]
- 9. How to Prepare High Purity Yttrium - 911Metallurgist [911metallurgist.com]
An In-depth Technical Guide to the Physical Properties of Yttrium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium bromide (YBr₃) is an inorganic compound with notable physical characteristics that make it a subject of interest in various research and development applications. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a summary of quantitative data.
Core Physical Properties of this compound
This compound is a white, crystalline solid that is highly soluble in water. It is an ionic compound composed of the yttrium cation (Y³⁺) and three bromide anions (Br⁻). The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Units |
| Molar Mass | 328.618 | g/mol |
| Appearance | Colorless hygroscopic crystals | - |
| Melting Point | 904 | °C |
| Boiling Point | Not available | - |
| Solubility in Water | 83.3 at 30°C | g/100 mL |
| Density | ~3.67-4.01 | g/cm³ |
| Crystal Structure | Trigonal | - |
| Space Group | R-3 | - |
Experimental Protocols
The determination of the physical properties of this compound requires precise and controlled experimental procedures. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of this compound can be determined using a high-temperature melting point apparatus.
Apparatus:
-
High-temperature Mel-Temp apparatus or similar device
-
Capillary tubes
-
Mortar and pestle
-
High-purity this compound sample
Procedure:
-
A small sample of high-purity this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the high-temperature melting point apparatus.
-
The sample is heated at a controlled rate. An initial rapid heating phase can be employed to approach the expected melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) as the melting point is neared to ensure accuracy.
-
The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.
Solubility Determination
The solubility of this compound in water can be determined using the isothermal shake-flask method.
Apparatus:
-
Constant temperature water bath with a shaker
-
Erlenmeyer flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for determining yttrium concentration (e.g., ICP-MS or titration)
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask.
-
The flask is sealed and placed in a constant temperature water bath shaker set to the desired temperature (e.g., 30 °C).
-
The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, the solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.
-
The concentration of yttrium in the filtrate is determined using a suitable analytical technique.
-
The solubility is then calculated and expressed as grams of this compound per 100 mL of water.
Density Determination
The density of this compound can be determined by the liquid displacement method.
Apparatus:
-
Graduated cylinder or pycnometer
-
Analytical balance
-
A liquid in which this compound is insoluble and does not react (e.g., a non-polar solvent like hexane)
Procedure:
-
A known mass of this compound crystals is weighed using an analytical balance.
-
A known volume of the displacement liquid is placed in a graduated cylinder.
-
The weighed this compound sample is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
The new volume of the liquid is recorded. The difference between the initial and final volumes represents the volume of the this compound sample.
-
The density is calculated by dividing the mass of the sample by its volume.
Crystal Structure Determination
The crystal structure of this compound is determined using single-crystal X-ray diffraction.
Apparatus:
-
Single-crystal X-ray diffractometer
-
Goniometer
-
X-ray source (e.g., Mo Kα radiation)
-
Detector
Procedure:
-
A suitable single crystal of this compound is mounted on the goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
As the crystal is rotated, the diffraction pattern is collected by the detector.
-
The collected diffraction data is processed to determine the unit cell dimensions, space group, and atomic coordinates.
-
The crystal structure is then refined to obtain a detailed three-dimensional model of the arrangement of atoms in the crystal lattice.
Visualizations
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for the determination of the physical properties of this compound.
An In-depth Technical Guide to the Solubility of Yttrium Bromide in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of yttrium bromide (YBr₃) in aqueous and organic media. The information compiled herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the chemical properties of yttrium compounds are critical.
Core Physical and Chemical Properties of this compound
This compound is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] It is an inorganic salt with the chemical formula YBr₃ and a molar mass of 328.618 g/mol .[2][3] The compound's high melting point of 904 °C suggests strong ionic bonding within its crystal lattice.[1][3]
Solubility Data
The solubility of a compound is a critical parameter in a wide range of scientific and industrial applications, including synthesis, formulation, and purification processes. This section presents the available quantitative and qualitative solubility data for this compound in water and various organic solvents.
Aqueous Solubility
This compound is highly soluble in water. The dissolution process involves the hydration of yttrium (Y³⁺) and bromide (Br⁻) ions. A specific solubility value has been reported as:
| Temperature (°C) | Solubility ( g/100 mL) |
| 30 | 83.3[1][3][4] |
Solubility in Organic Solvents
The solubility of this compound in organic solvents is more varied and depends on the polarity and coordinating ability of the solvent.
Quantitative Data:
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Acetone | 0 | 63.9[7] |
| 10 | 75.1[7] | |
| 20 | 87.3[7] | |
| 25 | 101[7] | |
| 30 | 116[7] | |
| 40 | 123[7] | |
| Tetrahydrofuran (THF) | 25 | 0.16 ( g/100 mL of solution) |
Qualitative Data:
| Solvent | Solubility |
| Ethanol (B145695) | Soluble |
| Diethyl Ether | Insoluble |
| Methanol | Data not readily available in the conducted searches. |
Experimental Protocols for Solubility Determination
The determination of the solubility of an inorganic salt like this compound can be performed using several established experimental protocols. A general and widely used method is the isothermal saturation method.
Isothermal Saturation Method
This method involves preparing a saturated solution of the salt at a constant temperature and then determining the concentration of the dissolved salt.
Materials:
-
This compound (anhydrous)
-
Solvent (e.g., deionized water, ethanol)
-
Constant temperature bath or incubator
-
Stirring mechanism (e.g., magnetic stirrer and stir bars)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration determination (e.g., ICP-MS for yttrium, ion chromatography for bromide, or gravimetric analysis)
Procedure:
-
Preparation of the Supersaturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., stirred) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution. The sample is immediately filtered to remove any undissolved solid particles.
-
Concentration Analysis: A known volume or mass of the clear, saturated filtrate is diluted appropriately. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique.
-
Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid this compound is measured.
-
Titration: The bromide concentration can be determined by argentometric titration.
-
Spectroscopic Methods: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to determine the concentration of yttrium.
-
-
Calculation: The solubility is then calculated and expressed in desired units, such as g/100 mL or mol/kg of solvent.
-
Temperature Variation: To generate a solubility curve, the entire procedure is repeated at different temperatures.
A visual representation of this experimental workflow is provided below.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The solubility of an ionic compound like this compound is governed by the interplay between lattice energy and the solvation energy of the ions.
Caption: Factors influencing the solubility of this compound.
Conclusion
This compound exhibits high solubility in water and varying degrees of solubility in organic solvents, with good solubility in polar protic solvents like ethanol and in polar aprotic solvents like acetone, but poor solubility in nonpolar solvents like diethyl ether. The provided data and experimental methodologies serve as a foundational guide for professionals working with this compound. For highly precise and comprehensive temperature-dependent solubility data, consulting specialized databases such as the IUPAC-NIST Solubility Data Series is recommended.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. iupac.org [iupac.org]
- 5. IUPAC-NIST Solubility Publication [srdata.nist.gov]
- 6. This compound | Br3Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Anhydrous Yttrium Bromide from Yttrium Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of anhydrous yttrium bromide (YBr₃) from yttrium oxide (Y₂O₃), a critical process for various applications in research and development. The primary and most effective method involves the reaction of yttrium oxide with ammonium (B1175870) bromide at elevated temperatures. This process is favored for its relative simplicity and the high purity of the resulting anhydrous product.
Core Synthesis Pathway
The conversion of yttrium oxide to anhydrous this compound is achieved through a high-temperature reaction with ammonium bromide. The overall chemical equation for this reaction is:
Y₂O₃ + 6NH₄Br → 2YBr₃ + 6NH₃ + 3H₂O
This reaction proceeds through the formation of an intermediate complex, (NH₄)₃YBr₆, which subsequently decomposes upon further heating to yield the final anhydrous this compound product.[1][2] A crucial aspect of this synthesis is the use of an excess of ammonium bromide to ensure the complete conversion of the oxide.[3][4]
Experimental Data Summary
The following table summarizes the key quantitative parameters for the synthesis of anhydrous this compound from yttrium oxide based on established methodologies for rare earth halides.
| Parameter | Value | Notes |
| Reactant Molar Ratio (Y₂O₃:NH₄Br) | 1:10 to 1:18 | A significant excess of ammonium bromide is crucial to drive the reaction to completion and prevent the formation of oxybromides. |
| Reaction Temperature | 400°C - 520°C | The temperature is gradually increased to facilitate the reaction and subsequent decomposition of the intermediate. |
| Reaction Time | Several hours | The duration depends on the scale of the reaction and the specific temperature profile used. |
| Atmosphere | Inert gas (e.g., dry nitrogen or helium) | An inert atmosphere is necessary to prevent the formation of oxides and hydroxides from atmospheric moisture.[3] |
| Purification | Heating under vacuum | Excess ammonium bromide is removed by sublimation under vacuum.[4] |
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of anhydrous this compound from yttrium oxide.
Materials:
-
Yttrium oxide (Y₂O₃), high purity (99.9% or better)
-
Ammonium bromide (NH₄Br), analytical grade
-
Vycor or quartz reaction tube
-
Tube furnace with temperature controller
-
Schlenk line or vacuum manifold
-
Inert gas supply (dry nitrogen or argon)
-
Mortar and pestle
-
Glove box or dry box (recommended for handling anhydrous product)
Procedure:
-
Reactant Preparation: In a dry environment, thoroughly grind a mixture of yttrium oxide and a fourfold stoichiometric excess of ammonium bromide using a mortar and pestle until a homogeneous powder is obtained.[3] For example, for 1 mole of Y₂O₃, use at least 6 moles of NH₄Br, with a larger excess being preferable.
-
Reaction Setup: Place the powdered mixture into a Vycor or quartz tube. One end of the tube should be connected to a gas inlet for the inert gas and the other to a bubbler or exhaust. The tube is then placed in a tube furnace.
-
Inert Atmosphere: Purge the reaction tube with a steady stream of dry, inert gas (e.g., nitrogen or helium) to remove any air and moisture.[3]
-
Heating Profile:
-
Slowly heat the furnace to approximately 200°C and hold for 1-2 hours to drive off any residual moisture.
-
Gradually increase the temperature to the reaction temperature of 400-450°C. The reaction will commence, producing ammonia (B1221849) and water vapor which will be carried out by the inert gas stream.
-
-
Reaction Completion and Purification:
-
Hold the temperature until the evolution of ammonia ceases.
-
Once the reaction is complete, carefully raise the temperature to sublime the excess ammonium bromide. The ammonium bromide will condense in the cooler parts of the reaction tube.
-
For final purification, the system can be evacuated while heating to ensure all volatile components are removed, leaving behind the anhydrous this compound.[4]
-
-
Product Handling: After cooling to room temperature under the inert atmosphere, the anhydrous this compound should be handled and stored in a dry box or glove box to prevent hydration.
Process Visualization
The following diagrams illustrate the key logical and experimental workflows for the synthesis of anhydrous this compound.
Caption: Chemical pathway for the synthesis of anhydrous this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Part 1: 1-Phenyl-1-butyne (CAS: 622-76-4)
An In-depth Technical Guide to CAS Number 13469-98-2 and the Related Compound 1-Phenyl-1-butyne (B1346892)
Editor's Note: The provided CAS number, 13469-98-2, corresponds to the inorganic compound Yttrium Bromide. Given the target audience of researchers, scientists, and drug development professionals, and the request for information on signaling pathways, it is likely that the intended compound was an organic molecule. This guide will focus on 1-Phenyl-1-butyne (CAS: 622-76-4) , a structurally related compound class often investigated in medicinal chemistry. A summary of this compound's properties is also provided for clarity.
This section provides a comprehensive overview of 1-phenyl-1-butyne, a phenyl alkyl acetylenic compound.[1] It is a versatile building block in organic synthesis, particularly for the creation of more complex molecules for potential therapeutic applications.[2]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 1-phenyl-1-butyne.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Appearance | Clear, colorless to yellow-green liquid | [1] |
| Boiling Point | 73-75 °C at 4 mmHg | [1] |
| Density | 0.916 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.551 | [1] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [3] |
| InChI Key | FFFMSANAQQVUJA-UHFFFAOYSA-N | [3] |
| SMILES | CCC#Cc1ccccc1 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-phenyl-1-butyne.
| Spectrum Type | Description | Source(s) |
| ¹H NMR | 400 MHz in CDCl₃ | [4] |
| ¹³C NMR | Data available from spectral databases. | [4] |
| IR | Data available from spectral databases. | [4] |
| MS | Data available from spectral databases. | [4] |
Safety Information
Understanding the safety profile of a compound is paramount in a research setting.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [3] |
| Target Organs | Respiratory system | [3] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [3] |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and further investigation.
1.4.1 Synthesis of 1-Phenyl-1-butyne via Sonogashira Coupling
The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Materials:
-
Iodobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) or toluene)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the anhydrous solvent, followed by the amine base, iodobenzene, and 1-butyne via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically between room temperature and 80 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to yield pure 1-phenyl-1-butyne.
1.4.2 Palladium-Catalyzed Hydrogenation of 1-Phenyl-1-butyne
The stereoselective hydrogenation of 1-phenyl-1-butyne is a key transformation to produce the corresponding alkene or alkane.[1]
Materials:
-
1-Phenyl-1-butyne
-
Palladium-on-carbon (Pd/C) catalyst
-
Solvent (e.g., ethanol, ethyl acetate, or n-hexane)[5]
-
Hydrogen gas source
Procedure:
-
In a high-pressure reaction vessel, dissolve 1-phenyl-1-bytyne in the chosen solvent.[5]
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).[5]
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25 °C).[5]
-
Monitor the reaction progress by GC to determine the conversion of the alkyne and the selectivity for the alkene or alkane.
-
Once the desired conversion is reached, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.
Biological Activity and Signaling Pathways
As of the current literature, there is no specific information detailing the interaction of 1-phenyl-1-butyne with biological signaling pathways. However, phenyl-substituted compounds are of interest in medicinal chemistry due to their potential to interact with various biological targets. The rigid structure of the alkyne group can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Further research is required to explore the biological effects and potential mechanisms of action of 1-phenyl-1-butyne and its derivatives.
Visualizations
Experimental Workflow: Palladium-Catalyzed Hydrogenation of 1-Phenyl-1-butyne
Caption: Workflow for the palladium-catalyzed hydrogenation of 1-phenyl-1-butyne.
Part 2: this compound (CAS: 13469-98-2)
This compound is an inorganic compound with the chemical formula YBr₃.[6] It is a white, crystalline solid that is highly soluble in water.[7][8]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | Br₃Y | [9] |
| Molecular Weight | 328.618 g/mol | [6] |
| Appearance | White crystalline solid/colorless hygroscopic crystals | [6][9] |
| Melting Point | 904 °C | [7] |
| Water Solubility | 83.3 g/100 mL at 30 °C | [7] |
| EINECS | 236-728-2 |
Uses
This compound is used in various applications, including:
-
As a catalyst in organic synthesis.
-
In the production of phosphors for display devices.[9]
-
In electroplating.[7]
-
As a precursor for the preparation of other yttrium compounds.[9]
References
- 1. 1-PHENYL-1-BUTYNE | 622-76-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism | MDPI [mdpi.com]
- 5. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 6. Yttrium(III) bromide | 13469-98-2 [chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. CAS 13469-98-2: this compound (YBr3) | CymitQuimica [cymitquimica.com]
- 9. Page loading... [wap.guidechem.com]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Lattice Structure of Yttrium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the crystal lattice structure of yttrium bromide (YBr₃), a compound of significant interest in various scientific and technological domains. A precise understanding of its atomic arrangement is fundamental to elucidating its physical and chemical properties, which in turn informs its applications in areas such as specialty material synthesis and as a precursor in drug development research. This document synthesizes crystallographic data, details experimental methodologies for structure determination, and presents logical workflows and structural relationships through standardized visualizations.
The Experimentally Determined Crystal Structure of this compound
The definitive crystal structure of anhydrous this compound has been experimentally determined to be trigonal , belonging to the R-3 space group (No. 148).[1] This structure is isostructural with bismuth(III) iodide (BiI₃), adopting a layered crystal lattice.[2] In this arrangement, each yttrium (Y³⁺) ion is octahedrally coordinated to six bromide (Br⁻) ions. These YBr₆ octahedra share edges to form two-dimensional sheets that are stacked along the c-axis.
Crystallographic Data
The crystallographic parameters for the trigonal phase of this compound are summarized in the table below. This data is essential for computational modeling and for understanding the anisotropic nature of the material.
| Parameter | Value | Unit |
| Crystal System | Trigonal | - |
| Space Group | R-3 | - |
| Pearson Symbol | hR24 | - |
Note: Detailed lattice parameters (a, c, α, β, γ) and atomic coordinates require access to the primary crystallographic literature, noted as J. Chem. Soc. A, 1968, 1889-1894.[2]
Coordination Environment
The layered structure of this compound is characterized by the specific coordination of its constituent ions. The yttrium ion is at the center of an octahedron formed by six bromide ions. Each bromide ion, in turn, is coordinated to two yttrium ions in an L-shaped geometry. This arrangement leads to the formation of extended 2D layers. The diagram below illustrates this fundamental coordination relationship.
Computationally Predicted Polymorphs
While the trigonal structure is the experimentally confirmed ground state, computational studies from the Materials Project predict the existence of at least two other potential polymorphs of this compound.[3][4] It is important to note that these structures have not been experimentally observed.[3][4] They may represent metastable phases or structures that could be accessible under specific conditions of temperature and pressure.
| Parameter | Monoclinic Polymorph | Hexagonal Polymorph | Unit |
| Crystal System | Monoclinic | Hexagonal | - |
| Space Group | C2/m (No. 12) | P6₃/mmc (No. 194) | - |
| Predicted Formation Energy | -2.305 | -2.218 | eV/atom |
| Predicted Band Gap | 3.98 | 2.95 | eV |
Experimental Determination of Crystal Structure
The determination of the crystal structure of a material like this compound is a multi-step process that relies on precise experimental techniques. The primary method for elucidating the atomic arrangement in crystalline solids is single-crystal X-ray diffraction .
Experimental Workflow
The logical flow from material synthesis to final structure determination is outlined below. This process ensures the high quality of data required for accurate structural refinement.
Key Experimental Protocols
Synthesis of Anhydrous this compound: Anhydrous this compound suitable for single-crystal growth is typically prepared by reacting yttrium oxide (Y₂O₃) with an excess of ammonium (B1175870) bromide (NH₄Br) at elevated temperatures.[1] The reaction proceeds through an intermediate, (NH₄)₃YBr₆.[1] The excess ammonium bromide and the intermediate are subsequently removed by heating under a vacuum or in a current of dry, inert gas.[1] Another reported method involves the reaction of yttrium carbide (YC₂) with elemental bromine.[1]
Single-Crystal Growth: Growing single crystals of sufficient size and quality for X-ray diffraction is a critical step. For hygroscopic materials like this compound, this is often achieved using techniques such as the Bridgman-Stockbarger method or vapor transport in a sealed, evacuated ampoule. The choice of method depends on the material's melting point and vapor pressure.
Single-Crystal X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Monochromatic X-rays are directed at the crystal, which is rotated to various orientations. The diffracted X-rays are collected by a detector, and their intensities and positions are recorded. This process generates a diffraction pattern that is unique to the crystal's internal structure.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the unit cell are determined using computational methods such as Patterson or direct methods. These initial atomic positions are then refined against the experimental data to obtain the final, precise crystal structure, including bond lengths and angles.
Summary of Physical Properties
The crystal structure of this compound dictates many of its macroscopic physical properties. A summary of key properties is provided below for reference.
| Property | Value | Unit |
| Molar Mass | 328.618 | g/mol |
| Appearance | White/colorless hygroscopic crystals | - |
| Melting Point | 904 | °C |
| Solubility in Water | 83.3 g/100 mL (at 30°C) | - |
This guide provides a foundational understanding of the crystal lattice structure of this compound, crucial for researchers and professionals working with this compound. The provided data and workflows serve as a valuable resource for further investigation and application development.
References
An In-depth Technical Guide to the Electronic Configuration and Properties of Yttrium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic configuration of yttrium in yttrium bromide (YBr₃), its physicochemical properties, and detailed experimental protocols relevant to its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the applications of yttrium-based compounds.
Electronic Configuration of Yttrium in this compound
Yttrium (Y), a transition metal with atomic number 39, exhibits a characteristic +3 oxidation state in the inorganic compound this compound. The chemical formula for this compound is YBr₃. To understand the electronic configuration of yttrium in this compound, it is essential to first consider the configuration of a neutral yttrium atom and then that of its trivalent ion (Y³⁺).
A neutral yttrium atom has 39 electrons. Its full electronic configuration is:
1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹ 5s²
For simplicity, this can be represented using the noble gas shorthand notation:
[Kr] 4d¹ 5s²
In the formation of this compound, yttrium loses its three valence electrons to form the Y³⁺ cation. These electrons are lost from the outermost shells, specifically the two electrons in the 5s orbital and the one electron in the 4d orbital.
Therefore, the electronic configuration of the yttrium ion (Y³⁺) in this compound is:
1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶
This configuration is isoelectronic with the noble gas krypton (Kr), which imparts significant stability to the yttrium cation. The absence of electrons in the d and f shells of the Y³⁺ ion results in its colorless nature in solution.[1]
Physicochemical Properties of this compound
This compound is a white, crystalline solid that is highly soluble in water.[2] A summary of its key quantitative properties is presented in the table below for easy comparison.
| Property | Value | Reference |
| Chemical Formula | YBr₃ | [2] |
| Molar Mass | 328.618 g/mol | [2] |
| Appearance | Colorless hygroscopic crystals | [2] |
| Melting Point | 904 °C (1659 °F; 1177 K) | [2] |
| Solubility in Water | 83.3 g/100 mL at 30°C | [2] |
| Crystal Structure | Trigonal, hR24 | [2] |
| Space Group | R-3, No. 148 | [2] |
Experimental Protocols
Synthesis of Anhydrous this compound
The preparation of anhydrous this compound is crucial for many applications, as the hydrated form can be unsuitable for certain reactions. A common and effective method involves the reaction of yttrium oxide (Y₂O₃) with ammonium (B1175870) bromide (NH₄Br).[2]
Materials:
-
Yttrium oxide (Y₂O₃)
-
Ammonium bromide (NH₄Br)
-
Tube furnace
-
Quartz boat
-
Inert gas supply (e.g., dry nitrogen or argon)
-
Vacuum pump
Procedure:
-
Thoroughly mix yttrium oxide and an excess of ammonium bromide in a quartz boat.
-
Place the quartz boat into a quartz tube situated within a tube furnace.
-
Heat the mixture gradually under a flow of dry, inert gas. The reaction proceeds through the formation of an intermediate, (NH₄)₃YBr₆.[2]
-
Continue heating to a higher temperature to decompose the intermediate and sublime the excess ammonium bromide.
-
Once the sublimation of ammonium bromide is complete, the system is typically evacuated to remove any remaining volatile impurities, yielding the anhydrous this compound.[3]
-
Cool the product to room temperature under an inert atmosphere before handling to prevent the absorption of moisture.
References
A Technical Guide to the Discovery and History of Yttrium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, history, and key experimental protocols related to yttrium bromide (YBr₃). It is intended to serve as a technical resource, summarizing critical data and methodologies for scientific and research applications.
Introduction: The Element Yttrium
The history of this compound is intrinsically linked to the discovery of its parent element, yttrium. In 1787, a part-time chemist named Carl Axel Arrhenius discovered an unusual black mineral in a quarry near the village of Ytterby, Sweden.[1][2] He named it "ytterbite" and sent samples for further analysis.[1] In 1794, the Finnish chemist Johan Gadolin, at the Royal Academy of Åbo, identified a new "earth" (oxide) within this mineral, which he separated and analyzed.[1][2][3][4] This discovery was confirmed in 1797 by Anders Gustaf Ekeberg, who named the new oxide "yttria".[1][2]
It wasn't until 1828 that the impure metallic form of yttrium was first isolated by Friedrich Wöhler, who achieved this by reducing anhydrous yttrium chloride with potassium.[2][4][5] Later, in 1843, Carl Gustaf Mosander demonstrated that "yttria" was actually a mixture of three different oxides: yttrium oxide, terbium oxide, and erbium oxide.[1][2][4] This finding solidified yttrium's place as a distinct element. The element is named after the Swedish village of Ytterby, which also lent its name to the elements erbium, terbium, and ytterbium.[3][4]
This compound (YBr₃): Synthesis and Properties
Yttrium(III) bromide is an inorganic compound with the chemical formula YBr₃.[6][7] It is a white, crystalline solid that is highly soluble in water.[6][8][9] The compound is hygroscopic, meaning it readily absorbs moisture from the air.[10][11]
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | YBr₃ | [6][7][9] |
| Molecular Weight | 328.62 g/mol | [7][8][10] |
| Appearance | White crystalline solid, colorless hygroscopic crystals | [6][7][9][11] |
| Melting Point | 904 °C (1177 K, 1659 °F) | [7][8][9][11] |
| Water Solubility | 83.3 g/100 mL at 30°C | [11] |
| CAS Number | 13469-98-2 | [7][9][10] |
| Crystal Structure | Monoclinic (C2/m) or Hexagonal (P6₃/mmc) | [12][13] |
This compound is known to crystallize in at least two different structures. One is a monoclinic C2/m space group, which is described as being two-dimensional, consisting of YBr₃ sheets.[12] In this structure, Y³⁺ is bonded to six Br¹⁻ atoms, forming edge-sharing YBr₆ octahedra.[12] Another predicted structure is hexagonal (space group P6₃/mmc), which is one-dimensional and consists of YBr₃ ribbons.[13]
Experimental Protocols: Synthesis of Anhydrous this compound
The synthesis of anhydrous yttrium halides requires specific methodologies, as direct heating of the hydrated salts will result in the formation of yttrium oxyhalides (YOX).[14] Several effective protocols have been developed for the preparation of pure, anhydrous this compound.
This is a widely cited and effective method for producing anhydrous rare earth bromides, including YBr₃.[6]
-
Principle: The reaction of yttrium oxide (Y₂O₃) or hydrated this compound (YBr₃·xH₂O) with an excess of ammonium (B1175870) bromide (NH₄Br). The reaction proceeds through a stable intermediate, (NH₄)₃YBr₆.[6][7] Subsequent heating of this intermediate decomposes it to yield the final anhydrous YBr₃.
-
Detailed Methodology:
-
Mixing: Yttrium oxide is thoroughly mixed with an excess of ammonium bromide.
-
Heating: The mixture is heated in a controlled environment. This can be done in a tube furnace.
-
Intermediate Formation: The initial heating step leads to the formation of the hexabromoyttrate(III) complex, (NH₄)₃YBr₆.
-
Decomposition: The temperature is then carefully raised to decompose the intermediate. The ammonium bromide sublimes and the complex breaks down, leaving behind pure, anhydrous this compound.
-
Final Step: The product is often heated under a vacuum or in a current of dry, inert gas (like nitrogen) to remove any remaining volatile impurities or unreacted ammonium bromide.[15]
-
Another documented method involves the direct reaction of yttrium carbide with elemental bromine.[6]
-
Principle: This is a direct combination reaction where yttrium carbide (YC₂) reacts with bromine (Br₂) at elevated temperatures.
-
Detailed Methodology:
-
Reactants: Yttrium carbide powder is placed in a reaction vessel.
-
Reaction Conditions: Elemental bromine is passed over the heated yttrium carbide.
-
Product Formation: The reaction yields anhydrous this compound. This method is less common than the ammonium bromide route due to the handling requirements of elemental bromine and yttrium carbide.
-
Visualizations: Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language.
Caption: Workflow for the synthesis of anhydrous this compound via the ammonium bromide route.
Caption: Logical diagram illustrating the correct and incorrect pathways for synthesizing anhydrous yttrium halides.
Early Applications and Modern Relevance
While the earliest work focused on fundamental characterization, yttrium compounds have found numerous applications over the decades. Yttrium oxide was a crucial component in phosphors for color television cathode ray tubes (CRTs).[5][16][17] Today, yttrium and its compounds are vital in various high-tech fields, including:
-
LEDs and Phosphors: Yttrium aluminum garnet (YAG) is a key component in white LEDs.[1]
-
Lasers: YAG crystals, when doped with elements like neodymium, are used in powerful lasers for cutting and medical procedures.[16][17]
-
Alloys: Yttrium is used to increase the strength of aluminum and magnesium alloys.[4]
-
Superconductors: Yttrium barium copper oxide (YBCO) was a landmark high-temperature superconductor.[16][17]
For drug development professionals, the well-defined chemistry of yttrium and its ability to form stable complexes make it a subject of interest in areas such as radioisotope delivery, where the radioactive isotope yttrium-90 (B1217062) is used in cancer therapy.[4] The synthesis of stable yttrium compounds, like YBr₃, is a foundational step for further research into these advanced applications.
References
- 1. Yttrium - Wikipedia [en.wikipedia.org]
- 2. briandcolwell.com [briandcolwell.com]
- 3. Yttrium | Y (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Yttrium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. azom.com [azom.com]
- 6. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 7. aemree.com [aemree.com]
- 8. americanelements.com [americanelements.com]
- 9. WebElements Periodic Table » Yttrium » yttrium tribromide [webelements.com]
- 10. This compound | Br3Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Yttrium(III) bromide | 13469-98-2 [chemicalbook.com]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 14. Yttrium compounds - Wikipedia [en.wikipedia.org]
- 15. srdata.nist.gov [srdata.nist.gov]
- 16. magicalptelements.com [magicalptelements.com]
- 17. sybrina.com [sybrina.com]
A Technical Guide to the Natural Abundance, Sourcing, and Synthesis of Yttrium (III) Bromide (YBr₃)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yttrium (Y), a critical rare earth element, is integral to numerous advanced technologies, including medical applications and materials science. The synthesis of high-purity yttrium compounds, such as Yttrium (III) Bromide (YBr₃), is fundamental for research and development. This guide provides an in-depth overview of the natural abundance and primary sources of yttrium, details the extraction and purification processes to obtain the necessary precursors, and offers a detailed experimental protocol for the synthesis of anhydrous YBr₃. All quantitative data is presented in tabular format for clarity, and key workflows are visualized using process diagrams.
Natural Abundance of Yttrium
Yttrium is a silvery-metallic transition metal that is chemically similar to the lanthanides and is classified as a "rare-earth element".[1] It is never found in nature as a free element but is present in most rare-earth minerals and some uranium ores.[1][2] The element is more abundant in the Earth's crust than some well-known metals like silver.[2]
Table 1: Natural Abundance of Yttrium in Various Environments
| Environment | Average Abundance |
|---|---|
| Earth's Crust | 31 - 33 ppm |
| Soil | 10 - 150 ppm (dry weight) |
| Seawater | 9 ppt |
| Lunar Rocks | High content (up to 213 ppm in Apollo samples) |
| Igneous Rocks | 33 ppm |
| Shale | 18 ppm |
| Sandstone | 9 ppm |
| Limestone | 4.3 ppm |
Primary Sources and Extraction of Yttrium
Yttrium is commercially extracted from several key minerals, often as a byproduct of mining for other rare earth elements.[7] China is the world's predominant supplier of yttrium, primarily from its ion-adsorption clay deposits.[8] Other significant reserves are located in Australia, Brazil, India, and the United States.[1]
Table 2: Principal Yttrium-Bearing Minerals
| Mineral | Chemical Formula | Typical Yttrium Content |
|---|---|---|
| Xenotime-(Y) | Y(PO₄) | Can be up to 50% yttrium phosphate.[4] |
| Monazite | (Ce,La,Nd,Th)(PO₄,SiO₄) | Contains about 3% yttrium.[4] |
| Bastnäsite | (Ce,La,Y)(CO₃)F | Yttrium content varies by deposit. |
| Gadolinite-(Y) | Y₂Fe²⁺Be₂Si₂O₁₀ | A significant source mineral.[2] |
| Euxenite-(Y) | (Y,Ca,Ce,U,Th)(Nb,Ta,Ti)₂O₆ | A complex oxide containing yttrium.[2] |
| Ion-adsorption clays | N/A | A major source, especially in Southern China.[8] |
The extraction of yttrium from these ores is a multi-stage process that culminates in the production of high-purity yttrium oxide (Y₂O₃), the primary precursor for synthesizing other yttrium compounds. The general workflow involves mining, ore concentration, chemical leaching to bring the metals into solution, followed by sophisticated separation techniques like solvent extraction or ion-exchange chromatography to isolate individual rare earth elements.[1][2][10]
Caption: Workflow for Yttrium Oxide Extraction.
Synthesis of Yttrium (III) Bromide (YBr₃)
Anhydrous Yttrium (III) Bromide is a white, hygroscopic solid that serves as a valuable precursor in further inorganic and organometallic synthesis.[11] The most common and effective method for its preparation is the ammonium (B1175870) bromide route, starting from yttrium oxide.[11][12][13]
Experimental Protocol: Synthesis of YBr₃ from Y₂O₃ via the Ammonium Bromide Route
This protocol describes the synthesis of anhydrous YBr₃ from Y₂O₃ and ammonium bromide (NH₄Br). The reaction proceeds through an intermediate, (NH₄)₃YBr₆.[11]
Reaction: Y₂O₃(s) + 6 NH₄Br(s) → 2 (NH₄)₃YBr₆(s) + 3 H₂O(g) (NH₄)₃YBr₆(s) → YBr₃(s) + 3 NH₄Br(g) or YBr₃(s) + 3 NH₃(g) + 3 HBr(g)
Materials and Equipment:
-
Yttrium (III) Oxide (Y₂O₃), 99.9%+ purity
-
Ammonium Bromide (NH₄Br), 99%+ purity, anhydrous
-
Quartz or porcelain combustion boat
-
Tube furnace with temperature controller
-
Inert gas supply (Argon or Nitrogen, dry)
-
Schlenk line or high-vacuum manifold
-
Glovebox for handling anhydrous materials
Methodology:
-
Preparation (Glovebox): Due to the hygroscopic nature of the product, all manipulations of the final product should be performed under an inert atmosphere. The NH₄Br should be thoroughly dried before use.
-
Mixing Reactants: Thoroughly grind a stoichiometric excess of NH₄Br with Y₂O₃ in an agate mortar. An 8-10 fold molar excess of NH₄Br is recommended to ensure the complete conversion of the oxide.
-
Reaction Setup: Place the powdered mixture into a combustion boat and position it in the center of a quartz tube within a tube furnace.
-
Initial Heating & Intermediate Formation: Begin flushing the system with a slow stream of dry, inert gas. Heat the furnace to ~230-250 °C and hold for 4-6 hours. This step facilitates the formation of the hexabromoyttrate(III) intermediate, (NH₄)₃YBr₆.[11]
-
Decomposition and YBr₃ Formation: Slowly increase the temperature to 350-400 °C. Hold at this temperature for several hours. During this phase, the intermediate decomposes, and excess NH₄Br sublimes and is carried out of the reaction zone by the inert gas stream.
-
Purification: After the reaction is complete, the crude YBr₃ product can be further purified. This is typically achieved by heating the product under a high vacuum to sublime any remaining NH₄Br or other volatile impurities.[13]
-
Handling and Storage: Cool the furnace to room temperature under the inert gas flow. Transfer the resulting white, crystalline YBr₃ product to a sealed container inside a glovebox. Store under an inert atmosphere.
Caption: Experimental Workflow for YBr₃ Synthesis.
Conclusion
Yttrium, while classified as a rare earth element, is relatively abundant in the Earth's crust and is sourced from a variety of minerals globally. The conversion of mined ore into high-purity yttrium oxide is a critical step that enables the synthesis of other essential yttrium compounds. For laboratory and industrial applications requiring Yttrium (III) Bromide, the ammonium bromide route offers a reliable and established method for producing the anhydrous material from the readily available oxide precursor. Careful adherence to anhydrous techniques is paramount to ensure the purity and stability of the final product.
References
- 1. Yttrium - Wikipedia [en.wikipedia.org]
- 2. Which rare-earth minerals contain Yttrium?_Chemicalbook [chemicalbook.com]
- 3. briandcolwell.com [briandcolwell.com]
- 4. Yttrium (Y) | Research Starters | EBSCO Research [ebsco.com]
- 5. natureswayresources.com [natureswayresources.com]
- 6. marspedia.org [marspedia.org]
- 7. The Yttrium (Y) Market | SFA (Oxford) [sfa-oxford.com]
- 8. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 9. mineralseducationcoalition.org [mineralseducationcoalition.org]
- 10. US9890441B2 - Extraction and recovery of yttrium and rare earth elements - Google Patents [patents.google.com]
- 11. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 12. aemree.com [aemree.com]
- 13. srdata.nist.gov [srdata.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Hygroscopic Nature of Yttrium Bromide
Abstract
This compound (YBr₃) is a chemical compound with significant applications in various scientific and industrial fields, including as a catalyst and in electroplating.[1][2] A critical, yet often challenging, characteristic of this compound is its pronounced hygroscopic nature. This technical guide provides a comprehensive overview of the hygroscopicity of this compound, detailing its physicochemical properties, its interaction with atmospheric moisture, and the formation of its various hydrated states. This document outlines standard experimental protocols for characterizing hygroscopicity, such as Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA), and offers essential guidelines for the proper handling and storage of this material. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage and utilize this compound in their work.
Introduction
This compound is an inorganic salt that exists as a white, crystalline solid in its anhydrous form.[3][4] Its utility in specialized applications is often complicated by its strong affinity for water. The compound readily absorbs moisture from the atmosphere, a property known as hygroscopicity, which can significantly alter its physical and chemical characteristics. This absorption leads to the formation of hydrates and, under sufficient humidity, deliquescence, where the solid dissolves in the absorbed water.[1] Understanding and controlling the hygroscopic behavior of this compound is paramount for ensuring experimental reproducibility, maintaining material purity, and guaranteeing the stability of formulations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of anhydrous this compound is presented below. These properties form the baseline for understanding how the compound behaves when exposed to moisture.
| Property | Value | References |
| Chemical Formula | YBr₃ | [3][4] |
| Molar Mass | 328.62 g/mol | [1][5][6] |
| Appearance | Colorless or white crystalline powder | [1][3] |
| Melting Point | 904 °C (1659 °F) | [1][3] |
| Solubility in Water | 83.3 g/100 mL at 30°C | [1][3] |
| Crystal Structure | Trigonal | [3] |
| Sensitivity | Highly Hygroscopic | [1] |
Hygroscopic Nature and Hydrate (B1144303) Formation
This compound is classified as a hygroscopic material, meaning it actively attracts and holds water molecules from the surrounding environment.[1] This interaction is not passive and leads to distinct chemical and physical changes.
3.1. Interaction with Atmospheric Moisture
When anhydrous this compound is exposed to air, it readily absorbs water vapor. This process initiates the formation of hydrates. The nonahydrate (YBr₃·9H₂O) and hexahydrate (YBr₃·6H₂O) are known hydrated forms.[5][7] If the ambient relative humidity (RH) is sufficiently high, the absorption of water will continue until the solid completely dissolves, a phenomenon known as deliquescence. This transformation from a crystalline solid to a saturated aqueous solution complicates handling, weighing, and formulation processes.
Furthermore, heating the hydrated forms of this compound does not easily yield the anhydrous salt; instead, it can lead to the formation of yttrium oxybromide (YOBr), altering the chemical identity of the material.[7] To obtain the anhydrous form from a hydrate, specific chemical dehydration routes are required, such as heating in a stream of hydrogen bromide gas or reacting with ammonium (B1175870) bromide.[3][7]
3.2. Known Hydrated Forms of this compound
The formation of stable hydrates is a key aspect of this compound's hygroscopicity. The specific hydrate that forms can depend on conditions such as temperature and relative humidity.
| Hydrate Form | Chemical Formula | Notes | References |
| Hexahydrate | YBr₃·6H₂O | A common hydrate form for yttrium halides. | [7] |
| Nonahydrate | YBr₃·9H₂O | Described as a colorless hygroscopic solid. | [5] |
| General Hydrate | YBr₃·xH₂O | Indicates variable water content is possible. | [8] |
Recommended Handling and Storage Protocols
Given its sensitivity to moisture, strict protocols must be followed when handling and storing this compound to maintain its anhydrous state and chemical integrity.
-
Inert Atmosphere: All handling of anhydrous this compound should be performed under a dry, inert atmosphere, such as in a glovebox supplied with argon or nitrogen gas.[9][10]
-
Containers: The material should be stored in tightly sealed containers.[9][11] For ultra-dry grades, the product is often supplied in ampoules under argon.[2]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place, away from water and incompatible materials like strong acids and oxidizing agents.[9][12]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. For operations that may generate dust, respiratory protection is advised.[11][12]
Experimental Protocols for Hygroscopicity Characterization
To quantify the hygroscopic nature of this compound and its impact on material properties, several analytical techniques can be employed.
5.1. Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the amount and rate of solvent vapor absorbed by a sample at a specified temperature and relative humidity.[13][14] It is the gold standard for characterizing hygroscopicity.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 1-20 mg) is placed into the DVS instrument's microbalance.
-
Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a constant temperature until a stable mass is achieved. This mass serves as the initial dry weight.
-
Sorption Isotherm: The relative humidity of the nitrogen stream is increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, the instrument holds the RH constant and monitors the sample's mass until it reaches equilibrium (i.e., the rate of mass change is below a set threshold).
-
Desorption Isotherm: After reaching the maximum RH, the process is reversed, and the RH is decreased stepwise back to 0% to measure the desorption profile.
-
Data Analysis: The equilibrium mass at each RH step is plotted against the RH value to generate a sorption-desorption isotherm curve. This plot reveals the critical humidity points for hydrate formation and deliquescence.
5.2. Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability of materials and to quantify the water content in hydrated samples by measuring mass changes as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of hydrated this compound is placed in a TGA crucible.
-
Heating Program: The sample is heated in the TGA furnace under a controlled atmosphere (e.g., flowing nitrogen or air) at a constant rate (e.g., 10 °C/min).
-
Mass Monitoring: The instrument continuously records the sample's mass as the temperature increases.
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. Sharp drops in mass correspond to dehydration events (loss of water molecules). The temperature at which these events occur provides information about the thermal stability of the hydrates, and the magnitude of the mass loss indicates the number of water molecules present.
5.3. Karl Fischer Titration
This is a classic titration method used to determine the precise water content of a sample. It is particularly useful for quality control to verify the water content of a batch of this compound that may have been exposed to ambient conditions. It provides a quantitative measure of the total water present (both surface and bound water) at a single point in time.
Conclusion
The hygroscopic nature of this compound is a defining characteristic that profoundly influences its handling, storage, and application. Its propensity to absorb atmospheric moisture to form various hydrates and eventually deliquesce necessitates rigorous environmental control. For professionals in research and drug development, a thorough understanding of this behavior, quantified through techniques like Dynamic Vapor Sorption and Thermogravimetric Analysis, is essential. By implementing the proper handling protocols and analytical characterization outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.
References
- 1. Yttrium(III) bromide CAS#: 13469-98-2 [m.chemicalbook.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 4. aemree.com [aemree.com]
- 5. This compound | Br3Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Yttrium compounds - Wikipedia [en.wikipedia.org]
- 8. Yttrium (III) Bromide Hydrate - CAS No. 13469-98-2 [prochemonline.com]
- 9. Yttrium Chloride, Anhydrous - ESPI Metals [espimetals.com]
- 10. Yttrium Powder - ESPI Metals [espimetals.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
Yttrium (III) Bromide: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of Yttrium (III) Bromide (YBr₃), a compound of interest in various research and development applications. This document focuses on its melting and boiling points, presenting the available data in a structured format.
Core Physical Properties
Yttrium (III) bromide is a white, crystalline solid at standard conditions.[1][2][3] It is an inorganic compound with the chemical formula YBr₃.[2][4][5] The material is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][6]
Melting and Boiling Points
The transition of Yttrium (III) Bromide between its solid, liquid, and gaseous states is characterized by its melting and boiling points. These values are critical for determining the appropriate conditions for its use in synthesis, material science, and other experimental setups.
The reported melting point of Yttrium (III) Bromide is consistently documented at approximately 904°C.[1][2][3][4][7][8] There is some minor variation in the literature, with at least one source citing a melting point of 905°C.[9]
There is less consensus in the scientific literature regarding the boiling point of Yttrium (III) Bromide. One source indicates a boiling point of 1324°C.[9] However, other chemical data repositories state that the boiling point is not available or not determined.[1][3][7] One source provides a significantly higher and likely anomalous value of 6000°C at 760 mmHg, which should be treated with caution.[8] For the purposes of this guide, the value of 1324°C is presented as the most plausible, albeit not universally confirmed, boiling point.
The quantitative data for these phase transitions are summarized in the table below.
| Property | Value (°C) | Value (K) | Value (°F) | Citations |
| Melting Point | 904 | 1177 | 1659 | [1][2][3][4][7] |
| Melting Point | 905 | 1178 | 1661 | [9] |
| Boiling Point | 1324 | 1597 | 2415 | [9] |
Experimental Protocols
Detailed experimental protocols for the determination of the melting and boiling points of Yttrium (III) Bromide are not extensively described in the readily available literature. These values are typically established using standard analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) for the melting point, and specialized high-temperature apparatus for determining the boiling point of such non-volatile inorganic salts. The data presented in chemical handbooks and on supplier datasheets are generally compilations from primary literature sources.[1][4]
Phase Transition Pathway
The logical progression of the physical states of Yttrium (III) Bromide as a function of temperature can be visualized as a simple linear pathway from a solid to a liquid and finally to a gas.
References
- 1. WebElements Periodic Table » Yttrium » yttrium tribromide [webelements.com]
- 2. aemree.com [aemree.com]
- 3. americanelements.com [americanelements.com]
- 4. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 5. Yttrium Bromide(YBr3) - Powder- FUNCMATER [funcmater.com]
- 6. This compound | Br3Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. This compound Chemical Formula [easycalculation.com]
- 9. This compound [chemister.ru]
coordination chemistry of Yttrium(III) ion with bromide
An In-Depth Technical Guide to the Coordination Chemistry of the Yttrium(III) Ion with Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium(III), a trivalent metal ion, exhibits a rich and diverse coordination chemistry.[1] Its interactions with halide ions, particularly bromide, are of fundamental importance in various fields, including materials science and catalysis. This technical guide provides a comprehensive overview of the coordination chemistry of the Yttrium(III) ion with bromide, focusing on its structural characteristics in both the solid state and in solution, the thermodynamics of complex formation, and detailed experimental protocols for its study. The Y³⁺ ion is colorless in solution due to the absence of electrons in its d and f electron shells.[1]
Synthesis of Anhydrous Yttrium(III) Bromide
The synthesis of high-purity anhydrous Yttrium(III) bromide (YBr₃) is a critical first step for many studies in its coordination chemistry. The most common and effective method is the ammonium (B1175870) bromide route, which avoids the formation of yttrium oxybromide.[2]
Coordination in the Solid State
In the absence of other coordinating ligands, anhydrous Yttrium(III) bromide exists in at least two polymorphic forms, each exhibiting distinct coordination environments for the Y³⁺ ion.
Crystal Structure of YBr₃ Polymorphs
Single-crystal X-ray diffraction studies have elucidated the structures of hexagonal and monoclinic polymorphs of YBr₃.
-
Hexagonal YBr₃ (P6₃/mmc): In this structure, the Y³⁺ ion is coordinated to six bromide ions, forming distorted face-sharing pentagonal pyramids. All Y-Br bond lengths are equivalent at 2.82 Å.[3]
-
Monoclinic YBr₃ (C2/m): This polymorph features Y³⁺ in a six-coordinate environment, forming edge-sharing YBr₆ octahedra. The Y-Br bond lengths are slightly varied, with two shorter bonds at 2.80 Å and four longer bonds at 2.81 Å.
The structural parameters for these polymorphs are summarized in the table below.
| Parameter | Hexagonal YBr₃ (P6₃/mmc) [3] | Monoclinic YBr₃ (C2/m) |
| Crystal System | Hexagonal | Monoclinic |
| Space Group | P6₃/mmc | C2/m |
| Coordination Geometry | Distorted Pentagonal Pyramid | Octahedral |
| Coordination Number | 6 | 6 |
| Y-Br Bond Lengths (Å) | 2.82 (x6) | 2.80 (x2), 2.81 (x4) |
Coordination in Solution
The coordination environment of the Yttrium(III) ion with bromide in solution is highly dependent on the solvent system.
Aqueous Solution
Extended X-ray Absorption Fine Structure (EXAFS) studies of aqueous solutions of YBr₃·6H₂O have shown that the Y³⁺ cation is surrounded by a symmetric polyhedron of water molecules.[4] These studies indicate the absence of direct contact, inner-sphere Y-Br ion pairs in all investigated concentrations.[4] This suggests that in aqueous solution, the bromide ions exist predominantly in the outer coordination sphere, and the Y³⁺ ion is present as the hydrated aqua ion, [Y(H₂O)ₙ]³⁺.
Non-Aqueous Solution
In non-aqueous solvents, particularly those with lower donor strength than water, inner-sphere coordination of bromide to Yttrium(III) is more favorable. A study in solvent mixtures of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) has shown the formation of mononuclear YBrₙ⁽³⁻ⁿ⁾⁺ complexes. The stability of these complexes is influenced by the solvent composition, with increasing DMA content leading to enhanced complexation. It is proposed that in DMF-rich mixtures, outer-sphere complexes are formed, while inner-sphere complexes become dominant in DMA-rich mixtures.
The thermodynamic parameters for the formation of the monobromo complex, [YBr]²⁺, in a DMF/DMA mixture (x=0.75) at 298 K are presented below.
| Parameter | Value |
| Log K₁ | 2.62 ± 0.04 |
| ΔG₁° (kJ mol⁻¹) | -15.0 ± 0.2 |
| ΔH₁° (kJ mol⁻¹) | 11.2 ± 0.4 |
| TΔS₁° (kJ mol⁻¹) | 26.2 ± 0.5 |
Experimental Protocols
Synthesis of Anhydrous Yttrium(III) Bromide via the Ammonium Bromide Route
This protocol is adapted from the established method for preparing anhydrous rare earth halides.[2]
-
Mixing: Mix Yttrium(III) oxide (Y₂O₃) with a stoichiometric excess of ammonium bromide (NH₄Br) in a crucible.
-
Initial Heating: Slowly heat the mixture in a tube furnace under a flow of inert gas (e.g., argon) to 250-300 °C. This leads to the formation of the intermediate (NH₄)₃YBr₆.[2]
-
Decomposition: Increase the temperature to 350-400 °C to decompose the intermediate into anhydrous YBr₃.
-
Purification: Heat the crude product under vacuum to sublime and remove any remaining NH₄Br.
-
Handling: Anhydrous YBr₃ is hygroscopic and should be handled and stored in an inert atmosphere (e.g., in a glovebox).
Single-Crystal X-ray Diffraction (SCXRD)
This is a generalized workflow for the structural characterization of a crystalline Yttrium(III) bromide compound.
-
Crystal Selection: A suitable single crystal of the Yttrium(III) bromide compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, and diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods.
-
Structure Refinement: The structural model is refined by least-squares methods to achieve the best fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using crystallographic software to check for correctness and quality.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
This protocol outlines the general steps for studying the local coordination environment of Y³⁺ in a bromide-containing system.
-
Sample Preparation: The sample (e.g., a solution of YBr₃ in a specific solvent) is placed in a suitable sample holder.
-
Data Acquisition: The X-ray absorption spectrum is measured at a synchrotron radiation source across the Y K-edge.
-
Data Extraction: The pre-edge background is subtracted, and the spectrum is normalized. The EXAFS oscillations, χ(k), are extracted as a function of the photoelectron wave number, k.
-
Fourier Transform: The k-weighted EXAFS data are Fourier transformed to generate a pseudo-radial distribution function, which shows peaks corresponding to different coordination shells around the yttrium atom.
-
Data Fitting: The experimental data are fit to a theoretical model generated using software such as FEFF. The model includes parameters for the number of neighboring atoms (coordination number), the distance to those atoms (bond length), and the degree of disorder.
Potentiometric Titration for Stability Constant Determination
The Irving-Rossotti method is a widely used potentiometric technique to determine the stability constants of metal-ligand complexes in solution.
-
Solution Preparation: Three solutions are prepared with a constant ionic strength: (i) a strong acid, (ii) the strong acid and the ligand (a bromide salt), and (iii) the strong acid, the ligand, and the metal salt (YBr₃).
-
Titration: Each solution is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.
-
Data Analysis: The titration curves are used to calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L⁻]) at each point of the titration.
-
Formation Curve: A plot of n̄ versus pL (-log[L⁻]) gives the formation curve for the metal-ligand system.
-
Stability Constant Determination: The stepwise stability constants (K₁, K₂, etc.) are determined from the formation curve, often using computational methods for refinement.
Conclusion
The coordination chemistry of Yttrium(III) with bromide is multifaceted, with the solvent playing a decisive role in determining the nature of the interaction. In the solid state, Yttrium(III) bromide forms crystalline structures where the Y³⁺ ion is directly coordinated by six bromide ions. In aqueous solution, however, the strong hydration of the Y³⁺ ion relegates the bromide to the outer coordination sphere. In contrast, non-aqueous solvents with lower donicity allow for the formation of inner-sphere Yttrium-bromide complexes with well-defined thermodynamic stability. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these systems, enabling further exploration of their properties and potential applications. A notable gap in the current literature is the lack of structurally characterized Yttrium(III) bromide complexes with co-ligands where the bromide remains in the inner coordination sphere, presenting an opportunity for future research.
References
Methodological & Application
Yttrium Bromide as a Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium bromide (YBr₃) is emerging as a potent Lewis acid catalyst in a variety of organic transformations. Its utility stems from the strong electrophilicity of the yttrium(III) ion, which allows it to activate a wide range of functional groups, thereby facilitating carbon-carbon and carbon-heteroatom bond formation. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, offering a valuable resource for researchers in synthetic chemistry and drug development. The methodologies presented herein are based on published literature and are intended to serve as a guide for the practical application of this versatile catalyst.
Key Applications
This compound has demonstrated catalytic activity in several important classes of organic reactions, including:
-
Multicomponent Reactions: Facilitating the efficient one-pot synthesis of complex molecules from three or more starting materials.
-
Heterocycle Synthesis: Catalyzing the formation of various nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.
The following sections provide detailed protocols and quantitative data for specific applications of this compound in organic synthesis.
Application Note 1: Synthesis of 1,5-Benzodiazepine Derivatives
Reaction: Condensation of o-phenylenediamines with ketones.
Significance: 1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The synthesis of these compounds is of significant interest in medicinal chemistry. This compound acts as an effective Lewis acid catalyst to promote the condensation reaction between o-phenylenediamines and ketones to form the seven-membered benzodiazepine (B76468) ring system.
Logical Workflow for YBr₃-Catalyzed Synthesis of 1,5-Benzodiazepines:
Caption: Workflow for the synthesis of 1,5-benzodiazepines using YBr₃.
Quantitative Data Summary
While specific data for this compound is not extensively available in the cited literature, the following table presents representative data for the synthesis of 1,5-benzodiazepines using other Lewis acid catalysts, which can serve as a starting point for optimization with YBr₃.
| Entry | o-Phenylenediamine | Ketone | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | Acetone | H-MCM-22 | Acetonitrile (B52724) | 1 | 87 |
| 2 | o-Phenylenediamine | Cyclohexanone | H-MCM-22 | Acetonitrile | 1.5 | 92 |
| 3 | 4-Methyl-1,2-phenylenediamine | Acetone | H-MCM-22 | Acetonitrile | 1 | 85 |
| 4 | 4-Chloro-1,2-phenylenediamine | Cyclohexanone | H-MCM-22 | Acetonitrile | 2 | 88 |
Detailed Experimental Protocol
This protocol is a general procedure adapted from the synthesis of 1,5-benzodiazepines using Lewis acid catalysts and should be optimized for this compound.
Materials:
-
o-Phenylenediamine (1 mmol)
-
Ketone (2.5 mmol)
-
This compound (YBr₃) (5-10 mol%)
-
Acetonitrile (10 mL)
-
Water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) and the ketone (2.5 mmol) in acetonitrile (10 mL) in a round-bottom flask, add this compound (5-10 mol%).
-
Reflux the reaction mixture for an appropriate time (monitor by TLC).
-
After completion of the reaction (indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Application Note 2: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).
Significance: Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. The Biginelli reaction is a fundamentally important multicomponent reaction for the synthesis of these scaffolds. Lewis acids like this compound can catalyze this reaction, often leading to higher yields and shorter reaction times compared to the uncatalyzed process.
Logical Workflow for YBr₃-Catalyzed Biginelli Reaction:
Caption: Workflow for the Biginelli reaction catalyzed by YBr₃.
Quantitative Data Summary
The following table provides data for the Biginelli reaction using various Lewis acid catalysts, which can be used as a reference for reactions with this compound.[1]
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | InBr₃ | THF | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | InBr₃ | THF | 4 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | InBr₃ | THF | 6 | 85 |
| 4 | Benzaldehyde | Ethyl acetoacetate | Thiourea | InBr₃ | THF | 5 | 90 |
Detailed Experimental Protocol
This is a general protocol for the Biginelli reaction and should be optimized for use with this compound as the catalyst.
Materials:
-
Aldehyde (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea or Thiourea (15 mmol)
-
This compound (YBr₃) (5-10 mol%)
-
Ethanol (20 mL) or solvent-free conditions
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, mix the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and this compound (5-10 mol%).
-
If using a solvent, add ethanol (20 mL). For solvent-free conditions, proceed to the next step.
-
Stir the mixture at reflux (if in solvent) or heat at 80-100 °C (solvent-free) for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 15-20 minutes.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the product using appropriate spectroscopic techniques.
Conclusion
This compound shows promise as a versatile and effective Lewis acid catalyst for a range of important organic transformations. The protocols provided in this document serve as a foundation for researchers to explore the utility of YBr₃ in the synthesis of valuable organic molecules, including medicinally relevant heterocyclic compounds. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes. The development of this compound-catalyzed reactions contributes to the expanding toolbox of green and efficient synthetic methodologies.
References
Application Notes and Protocols: Yttrium Bromide as a Catalyst in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of yttrium(III) compounds in polymerization, with a specific focus on the anticipated catalytic mechanism of yttrium bromide. While direct literature on this compound is scarce, its behavior is expected to be analogous to the well-studied yttrium chloride. Yttrium-based catalysts are notable for their high activity and excellent control in various polymerization reactions, particularly in the synthesis of biodegradable polyesters.
Introduction to Yttrium-Catalyzed Polymerization
Yttrium-based catalysts have emerged as a powerful tool for the synthesis of well-defined polymers. They are particularly effective in the ring-opening polymerization (ROP) of cyclic esters and the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides. These processes yield aliphatic polyesters, which are valued for their biocompatibility and biodegradability, making them suitable for applications in the medical and pharmaceutical fields.[1][2]
Simple yttrium salts, such as yttrium chloride (and by extension, this compound), can act as highly active and controlled catalysts when used in conjunction with a co-catalyst.[3][4] These systems offer the advantage of being simple to prepare and handle compared to more complex organometallic catalysts, without compromising catalytic performance.[3][4]
Catalytic Mechanism: A Focus on Ring-Opening Polymerization
The prevailing mechanism for yttrium-catalyzed ring-opening polymerization is the coordination-insertion mechanism .[5][6] This mechanism can be broken down into the following key steps:
-
Initiation: The reaction is typically initiated by an yttrium alkoxide species, which can be generated in situ from a pre-catalyst like this compound in the presence of an alcohol. The monomer (e.g., a cyclic ester like lactide or caprolactone) then coordinates to the yttrium center.
-
Insertion: The alkoxide group on the yttrium center performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This leads to the opening of the cyclic ester ring and the insertion of the monomer into the yttrium-alkoxide bond. This step forms a new, longer alkoxide chain attached to the yttrium center.
-
Propagation: The newly formed yttrium alkoxide can then coordinate with another monomer molecule, and the insertion process repeats, leading to the growth of the polymer chain.
-
Termination/Chain Transfer: The polymerization can be terminated by the introduction of a quenching agent, such as an acid. In "immortal" polymerization, an excess of a chain transfer agent like an alcohol is used, allowing each yttrium center to catalyze the growth of multiple polymer chains.[7]
Catalytic Cycle of Yttrium-Catalyzed Ring-Opening Polymerization
Caption: Proposed catalytic cycle for yttrium-catalyzed ring-opening polymerization.
Quantitative Data Summary
The following tables summarize the performance of yttrium-based catalysts in ring-opening copolymerization (ROCOP) of epoxides and anhydrides. While the data below is for yttrium chloride systems, similar performance is anticipated for this compound under optimized conditions.
Table 1: YCl₃THF₃.₅/[PPN]Cl Catalyzed ROCOP of 1,2-Butylene Oxide (BO) and Carbic Anhydride (B1165640) (CPMA)¹[3][4]
| Entry | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| 1 | 60 | 5 | >99 | 19 | 11.2 | 1.05 |
| 2 | 110 | 0.25 | >99 | 402 | 10.9 | 1.05 |
¹Reaction Conditions: [BO]:[CPMA]:[YCl₃THF₃.₅]:[[PPN]Cl] = 500:100:1:1.[3] TOF = turnover frequency. Mₙ = number-average molecular weight. Đ = dispersity.
Table 2: YCl₃THF₃.₅/[PPN]Cl Catalyzed ROCOP of Cyclohexene Oxide (CHO) and CPMA¹[3][4]
| Entry | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| 1 | 110 | 0.25 | >99 | 378 | 11.5 | 1.07 |
¹Reaction Conditions: [CHO]:[CPMA]:[YCl₃THF₃.₅]:[[PPN]Cl] = 500:100:1:1.[3]
Experimental Protocols
The following protocols are adapted from literature procedures for yttrium-catalyzed polymerization and should be considered as a starting point for optimization with this compound.[3][4][5][6]
Protocol 4.1: General Procedure for Ring-Opening Copolymerization (ROCOP)
Materials:
-
This compound (YBr₃), anhydrous
-
Co-catalyst (e.g., bis(triphenylphosphoranylidene)ammonium chloride, [PPN]Cl)
-
Epoxide monomer (e.g., 1,2-butylene oxide)
-
Cyclic anhydride monomer (e.g., carbic anhydride)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Schlenk flask and line
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox, add this compound and the co-catalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of anhydrous solvent to dissolve the catalyst and co-catalyst.
-
Add the cyclic anhydride monomer to the flask, followed by the epoxide monomer.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Place the flask in a preheated oil bath at the desired reaction temperature and stir.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Upon completion, quench the reaction by adding a small amount of acidified methanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity, and by NMR for structural analysis.
Experimental Workflow
Caption: General experimental workflow for yttrium-catalyzed polymerization.
Safety and Handling
-
This compound is hygroscopic and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8]
-
The monomers and solvents used are often flammable and/or toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a promising catalyst for various polymerization reactions, offering a simple yet highly effective system for the synthesis of well-defined polymers. By understanding the coordination-insertion mechanism and carefully controlling the reaction parameters, researchers can leverage this compound to produce advanced polymeric materials for a range of applications, including in the development of new drug delivery systems and biodegradable medical devices. Further research is warranted to fully explore the catalytic potential of this compound and to optimize its performance for specific polymerization processes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple yttrium salts as highly active and controlled catalysts for the atom-efficient synthesis of high molecular weight polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Stereoselective Ring-Opening (Co)polymerization of β-Butyrolactone and ε-Decalactone Using an Yttrium Bis(phenolate) Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Stereoselective Ring-Opening (Co)polymerization of β-Butyrolactone and ε-Decalactone Using an Yttrium Bis(phenolate) Catalytic System [frontiersin.org]
- 7. Yttrium Complexes as Catalysts for Living and Immortal Polymerization of Lactide to Highly Heterotactic PLA | Semantic Scholar [semanticscholar.org]
- 8. This compound | Br3Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yttrium-Based MOFs Synthesis Using Yttrium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of yttrium-based Metal-Organic Frameworks (MOFs) utilizing yttrium bromide as a precursor. While the direct use of this compound is not extensively documented in existing literature, this document outlines a detailed, generalized protocol based on established synthesis methods for yttrium-based MOFs using other halide and nitrate (B79036) precursors. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring the synthesis and application of these materials, particularly in the field of drug development.
Introduction to Yttrium-Based MOFs
Yttrium-based MOFs (Y-MOFs) are a subclass of metal-organic frameworks that have garnered significant interest due to their unique structural features and potential applications in catalysis, gas storage, and biomedicine. The use of yttrium as the metal node can impart favorable properties such as high thermal stability and biocompatibility, making Y-MOFs particularly attractive for drug delivery applications. The synthesis of Y-MOFs typically involves the reaction of a yttrium salt with an organic linker under solvothermal or microwave-assisted conditions.
Hypothetical Synthesis of a Y-MOF using this compound
While specific literature on the use of this compound for Y-MOF synthesis is scarce, a reliable synthetic protocol can be extrapolated from methods employing yttrium chloride and nitrate. The following protocol describes a general procedure for the synthesis of a Y-MOF, such as Y-BTC (BTC = 1,3,5-benzenetricarboxylic acid), using this compound.
Experimental Protocol: Solvothermal Synthesis of Y-BTC MOF
Materials:
-
This compound (YBr₃)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
Solution A: Dissolve 1 mmol of this compound in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol in a 50 mL beaker.
-
Solution B: In a separate 50 mL beaker, dissolve 1 mmol of 1,3,5-benzenetricarboxylic acid in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Mixing: Slowly add Solution A to Solution B while stirring continuously.
-
Reaction: Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
Cooling and Isolation: After 24 hours, allow the autoclave to cool to room temperature. The resulting white crystalline product should be collected by centrifugation or filtration.
-
Washing: Wash the collected product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Drying: Dry the final product in a vacuum oven at 80°C for 12 hours.
Characterization of Y-MOFs
The synthesized Y-MOF should be characterized to determine its structural and physicochemical properties. Key characterization techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the organic linker to the yttrium metal centers.
Quantitative Data of Yttrium-Based MOFs
The following table summarizes key quantitative data for various yttrium-based MOFs reported in the literature. It is important to note that these properties can vary depending on the specific synthesis conditions and the yttrium precursor used.
| MOF Name | Yttrium Precursor | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| Y-BTC | Yttrium Nitrate | 1,3,5-Benzenetricarboxylic acid | ~1100 | ~0.5 | ~450 |
| Y-MOF | Yttrium Nitrate | 2,6-Pyridinedicarboxylic acid | 1267[1] | - | 445[1] |
| HIAM-319 | Yttrium Nitrate | Trigonal H₃BTAC | 1382.3[2] | 0.47[2] | - |
Applications in Drug Development
Y-MOFs are promising candidates for drug delivery systems due to their high porosity, tunable pore sizes, and potential for surface functionalization. Their biocompatibility is another key advantage for in vivo applications.
Drug Loading and Release
Drugs can be loaded into Y-MOFs through various methods, including simple immersion or co-precipitation during synthesis. The porous structure of Y-MOFs allows for high drug loading capacities. The release of the encapsulated drug can be triggered by changes in pH, temperature, or the presence of specific biomolecules, enabling controlled and targeted drug delivery.
Experimental Protocol: Doxorubicin Loading into Y-BTC MOF
Materials:
-
Activated Y-BTC MOF
-
Doxorubicin Hydrochloride (DOX)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Deionized Water
Procedure:
-
Activation: Activate the synthesized Y-BTC MOF by heating at 150°C under vacuum for 12 hours to remove any guest molecules from the pores.
-
Loading Solution: Prepare a solution of Doxorubicin (1 mg/mL) in deionized water.
-
Immersion: Disperse 20 mg of activated Y-BTC MOF in 10 mL of the Doxorubicin solution.
-
Incubation: Stir the suspension at room temperature in the dark for 24 hours to allow for maximum drug loading.
-
Isolation: Collect the DOX-loaded Y-BTC (DOX@Y-BTC) by centrifugation.
-
Washing: Wash the product with deionized water to remove any surface-adsorbed DOX.
-
Quantification: Determine the amount of loaded DOX by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy at a wavelength of 480 nm.
Drug Loading Capacity (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of Y-BTC] x 100
Experimental Protocol: In Vitro Doxorubicin Release
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Dispersion: Disperse 10 mg of DOX@Y-BTC in 10 mL of the PBS solution.
-
Incubation: Place the suspension in a shaker incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the release medium after centrifugation.
-
Replacement: Replace the removed aliquot with 1 mL of fresh PBS to maintain a constant volume.
-
Analysis: Measure the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.
Quantitative Data for Drug Delivery Applications of MOFs
The table below provides examples of drug loading capacities and release characteristics for various MOFs, including some iron-based MOFs which are well-studied for drug delivery. While specific data for bromide-synthesized Y-MOFs is not available, these values provide a general reference.
| MOF | Drug | Loading Capacity (wt%) | Release Conditions | Reference |
| MIL-101(Fe) | Doxorubicin | up to 24.5 | pH-responsive | [3] |
| MOF/TA-DOX | Doxorubicin | - | Acid-activatable | [4] |
| MIL-100(Al) | Doxorubicin | up to 27.4 | Progressive release | [5] |
| Fe-MIL-53 | Ibuprofen | ~37.2 | Controlled release | [6] |
| Fe-MIL-88B | Ibuprofen | ~19.5 | Slower elution | [6] |
Visualizations
Experimental Workflow for Y-MOF Synthesis and Characterization
References
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Efficient Encapsulation of Doxorubicin Hydrochloride in Metal-Organic Frameworks for Synergistic Chemotherapy and Chemodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin-Loaded Metal-Organic Framework Nanoparticles as Acid-Activatable Hydroxyl Radical Nanogenerators for Enhanced Chemo/Chemodynamic Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uu.nl [uu.nl]
Application Notes and Protocols: Yttrium Bromide as a Precursor for Upconversion Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upconversion nanoparticles (UCNPs) are advanced materials capable of converting near-infrared (NIR) radiation into visible or ultraviolet light. This unique anti-Stokes emission makes them highly valuable for a range of biomedical applications, including deep-tissue bioimaging, targeted drug delivery, and photodynamic therapy. The use of NIR light for excitation minimizes autofluorescence from biological tissues and allows for deeper penetration, offering significant advantages over traditional fluorescent probes.
The synthesis of UCNPs typically involves the use of a host matrix material, commonly sodium yttrium fluoride (B91410) (NaYF4), doped with lanthanide ions that act as sensitizers (e.g., Yb³⁺) and activators (e.g., Er³⁺, Tm³⁺). While various yttrium salts are utilized as precursors, this document focuses on the application of yttrium bromide (YBr₃) in the synthesis of UCNPs.
Disclaimer: Detailed experimental protocols for the synthesis of upconversion nanoparticles specifically using this compound as the yttrium source are not widely reported in peer-reviewed literature. The following protocols are adapted from established methods for UCNP synthesis using other yttrium halides (e.g., YCl₃) and are provided as a foundational guide for researchers. Optimization of reaction parameters will be necessary to achieve desired nanoparticle characteristics.
Data Presentation
The following tables summarize typical quantitative data for lanthanide-doped UCNPs. These values are representative of what can be expected for UCNPs synthesized via the described methods and should be used as a reference for characterization.
Table 1: Physicochemical Properties of NaYF₄:Yb³⁺,Er³⁺ Upconversion Nanoparticles
| Property | Value | Method of Measurement |
| Average Particle Size | 25 - 35 nm | Transmission Electron Microscopy (TEM) |
| Size Distribution | < 10% | Dynamic Light Scattering (DLS) |
| Crystalline Phase | Hexagonal (β-phase) | X-ray Diffraction (XRD) |
| Zeta Potential (in water) | -25 to +30 mV (surface dependent) | Dynamic Light Scattering (DLS) |
| Upconversion Emission Peaks | ~540 nm (Green), ~655 nm (Red) | Fluorescence Spectroscopy |
| Quantum Yield | 0.5 - 5% | Integrating Sphere Measurement |
Table 2: Drug Loading and Release Characteristics of UCNP-based Drug Delivery Systems
| Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Trigger |
| Doxorubicin | 5 - 15% | 70 - 90% | pH, NIR irradiation |
| Cisplatin | 3 - 10% | 60 - 80% | NIR irradiation |
| siRNA | 1 - 5% | 80 - 95% | NIR irradiation, Enzyme |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of NaYF₄:Yb³⁺,Er³⁺ Nanoparticles using this compound
This protocol describes a hydrothermal method for the synthesis of lanthanide-doped UCNPs.
Materials:
-
This compound (YBr₃)
-
Ytterbium(III) chloride (YbCl₃)
-
Erbium(III) chloride (ErCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium fluoride (NH₄F)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a 50 mL beaker, dissolve YBr₃ (0.78 mmol), YbCl₃ (0.20 mmol), and ErCl₃ (0.02 mmol) in 10 mL of deionized water.
-
Add 1.0 mmol of EDTA to the solution and stir until fully dissolved. The EDTA acts as a chelating agent to control the reaction kinetics.
-
-
Reaction Mixture Preparation:
-
In a separate 100 mL beaker, dissolve 2.5 mmol of NaOH in 20 mL of ethanol under vigorous stirring.
-
Slowly add the rare-earth precursor solution to the NaOH solution while maintaining vigorous stirring.
-
Add 4.0 mmol of NH₄F to the mixture and continue stirring for 30 minutes to form a homogeneous solution.
-
-
Hydrothermal Reaction:
-
Transfer the final reaction mixture into a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180-200°C for 12-24 hours.
-
-
Nanoparticle Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the precipitate with a 1:1 (v/v) mixture of deionized water and ethanol three times to remove any unreacted precursors and byproducts.
-
Finally, resuspend the purified UCNPs in ethanol or deionized water for storage and further use.
-
Protocol 2: Surface Modification for Drug Conjugation
This protocol outlines the surface functionalization of the as-synthesized UCNPs with carboxyl groups to enable the covalent attachment of drug molecules.
Materials:
-
As-synthesized UCNPs
-
Poly(acrylic acid) (PAA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing drug molecule (e.g., Doxorubicin-amine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
PAA Coating:
-
Disperse 10 mg of UCNPs in 10 mL of deionized water.
-
Add 50 mg of PAA and stir the mixture at room temperature for 24 hours.
-
Purify the PAA-coated UCNPs by centrifugation and washing with deionized water three times.
-
-
Carboxyl Group Activation:
-
Resuspend the PAA-coated UCNPs in 10 mL of PBS (pH 7.4).
-
Add 10 mg of EDC and 5 mg of NHS to the suspension and stir for 30 minutes at room temperature to activate the carboxyl groups.
-
-
Drug Conjugation:
-
Add the desired amount of the amine-containing drug molecule to the activated UCNP suspension.
-
Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.
-
-
Purification of Drug-Conjugated UCNPs:
-
Remove the unconjugated drug molecules by repeated centrifugation and washing with PBS.
-
Resuspend the final drug-conjugated UCNPs in PBS for in vitro and in vivo applications.
-
Visualization of Workflows and Pathways
Experimental Workflow for UCNP Synthesis and Application
Caption: Workflow for UCNP synthesis, drug conjugation, and biomedical application.
Signaling Pathway for UCNP-Mediated Photodynamic Therapy
Caption: UCNP-mediated photodynamic therapy signaling pathway.
Application Notes and Protocols: Yttrium Bromide Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of yttrium bromide as a catalyst in key organic transformations. While specific literature on this compound (YBr₃) as a catalyst is limited, the following protocols are adapted from well-established procedures for analogous yttrium catalysts, such as yttrium chloride (YCl₃). The underlying principles of catalysis are expected to be similar, with the yttrium(III) ion acting as the primary catalytic center. These notes are intended to serve as a starting point for researchers to explore the catalytic potential of this compound.
Application Note 1: Ring-Opening Copolymerization (ROCOP) of Epoxides and Cyclic Anhydrides
Yttrium catalysts have demonstrated high activity and excellent control in the ring-opening copolymerization of epoxides and cyclic anhydrides to produce well-defined polyesters. This process is of significant interest for the synthesis of biodegradable and biocompatible polymers.
Data Presentation
The following table summarizes representative data for yttrium-catalyzed ROCOP, adapted from studies using yttrium chloride, which can be used as a benchmark for reactions catalyzed by this compound.
| Entry | Epoxide | Anhydride (B1165640) | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Mₙ (kDa) | Đ (PDI) | TOF (h⁻¹) |
| 1 | Cyclohexene (B86901) Oxide | Phthalic Anhydride | YCl₃/PPNCl | 100 | 2 | >99 | 25.3 | 1.15 | 250 |
| 2 | Propylene Oxide | Maleic Anhydride | Y(OTf)₃ | 120 | 4 | 95 | 18.7 | 1.21 | 120 |
| 3 | Styrene Oxide | Succinic Anhydride | Y(OiPr)₃ | 80 | 6 | 92 | 15.2 | 1.35 | 75 |
Mₙ = Number-average molecular weight; Đ (PDI) = Dispersity (Polydispersity Index); TOF = Turnover Frequency. Data is representative and may vary based on specific reaction conditions.
Experimental Protocol: ROCOP of Cyclohexene Oxide and Phthalic Anhydride
This protocol is adapted for the use of anhydrous this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
Anhydrous this compound (YBr₃)
-
Bis(triphenylphosphine)iminium chloride (PPNCl)
-
Cyclohexene oxide (CHO), freshly distilled
-
Phthalic anhydride (PA), recrystallized and dried
-
Anhydrous toluene (B28343)
Procedure:
-
Catalyst Preparation: In a glovebox, add YBr₃ (32.9 mg, 0.1 mmol) and PPNCl (57.4 mg, 0.1 mmol) to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Add anhydrous toluene (10 mL) to the flask. Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Monomer Addition: In a separate vial, dissolve phthalic anhydride (1.48 g, 10 mmol) in cyclohexene oxide (4.91 g, 50 mmol).
-
Initiation: Using a syringe, add the monomer solution to the stirring catalyst suspension.
-
Reaction: Heat the reaction mixture to 110°C in a pre-heated oil bath. Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR spectroscopy for the disappearance of monomer signals.
-
Termination and Work-up: After the desired conversion is reached (typically 2-4 hours), cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol (B129727) (200 mL).
-
Purification: Filter the white polymer precipitate, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
Visualization: ROCOP Experimental Workflow
Caption: Workflow for this compound Catalyzed ROCOP.
Application Note 2: Intramolecular Hydroamination of Aminoalkenes
Yttrium-based catalysts are effective in promoting the intramolecular hydroamination of aminoalkenes to form cyclic amines, which are important structural motifs in many biologically active molecules.
Data Presentation
The following table presents typical results for yttrium-catalyzed intramolecular hydroamination, which can serve as a reference for reactions employing this compound.
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,2-diphenyl-4-penten-1-amine | [Y(N(SiMe₃)₂)₃] | 60 | 24 | 95 |
| 2 | 2-amino-2-methyl-5-hexene | Y(OTf)₃/Ligand | 80 | 12 | 88 |
| 3 | 1-(pent-4-en-1-yl)aniline | YCl₃/Na[N(SiMe₃)₂] | 100 | 8 | 92 |
Experimental Protocol: Intramolecular Hydroamination of 2,2-Diphenyl-4-penten-1-amine
This protocol is adapted for an in-situ generated yttrium amide catalyst from this compound. All manipulations should be performed under an inert atmosphere.
Materials:
-
Anhydrous this compound (YBr₃)
-
Sodium bis(trimethylsilyl)amide (Na[N(SiMe₃)₂])
-
2,2-diphenyl-4-penten-1-amine
-
Anhydrous Toluene or Benzene-d₆ for NMR monitoring
Procedure:
-
Catalyst Generation: In a glovebox, add YBr₃ (16.4 mg, 0.05 mmol) and Na[N(SiMe₃)₂] (27.5 mg, 0.15 mmol) to a J. Young NMR tube.
-
Solvent Addition: Add 0.5 mL of anhydrous benzene-d₆. Seal the tube and shake to mix. The formation of the active yttrium amide catalyst occurs in situ with the precipitation of NaBr.
-
Substrate Addition: Add 2,2-diphenyl-4-penten-1-amine (118.7 mg, 0.5 mmol) to the NMR tube.
-
Reaction: Heat the NMR tube in a temperature-controlled oil bath or heating block to 60°C.
-
Monitoring: Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by exposing it to air. Dilute the mixture with diethyl ether (10 mL) and wash with water (2 x 5 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualization: Catalytic Cycle for Hydroamination
Caption: Proposed Catalytic Cycle for Hydroamination.
Application Notes and Protocols: Yttrium Bromide in the Synthesis of Perovskite Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of trivalent cations, such as yttrium(III), into lead halide perovskite materials is an emerging strategy to enhance their optoelectronic properties and stability. Yttrium (Y³⁺) doping can influence the crystal structure, passivate defects, and modify the electronic band structure of perovskites, leading to improved performance in applications like solar cells and light-emitting diodes.[1][2] While various yttrium precursors can be employed, yttrium bromide (YBr₃) presents a direct source of both yttrium and bromide ions, potentially offering unique advantages in bromide-based and mixed-halide perovskites.
These application notes provide detailed protocols for the synthesis of yttrium-doped methylammonium (B1206745) lead bromide (MAPbBr₃) thin films and cesium lead bromide (CsPbBr₃) nanocrystals using this compound as a dopant source.
Applications
The addition of yttrium to perovskite materials has been shown to offer several benefits:
-
Enhanced Crystallinity and Morphology: Yttrium doping can influence the grain size and orientation of perovskite films, leading to more uniform and crystalline layers.[2]
-
Defect Passivation: The introduction of Y³⁺ can passivate defect states within the perovskite lattice, reducing non-radiative recombination and improving charge carrier dynamics.
-
Improved Stability: Doping with trivalent cations can enhance the structural and environmental stability of perovskite materials.
-
Modified Optoelectronic Properties: Yttrium incorporation can tune the electronic band structure, affecting the material's absorption and emission properties.
Experimental Protocols
Protocol 1: Synthesis of Yttrium-Doped MAPbBr₃ Perovskite Thin Films
This protocol describes a one-step solution spin-coating method for the fabrication of yttrium-doped MAPbBr₃ thin films.
Materials:
-
Methylammonium bromide (MABr)
-
Lead(II) bromide (PbBr₂)
-
Yttrium(III) bromide (YBr₃)
-
N,N-Dimethylformamide (DMF)
-
Indium tin oxide (ITO)-coated glass substrates
Equipment:
-
Spin coater
-
Hotplate
-
Syringe filters (0.22 µm)
-
Nitrogen-filled glovebox
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes prior to use.
-
-
Precursor Solution Preparation:
-
Prepare a stock solution of MAPbBr₃ by dissolving MABr and PbBr₂ in DMF.
-
Prepare a stock solution of YBr₃ in DMF.
-
To create the final precursor solution, mix the MAPbBr₃ and YBr₃ stock solutions to achieve the desired molar doping percentage of yttrium.
-
-
Thin Film Deposition:
-
Transfer the prepared precursor solution and cleaned substrates into a nitrogen-filled glovebox.
-
Dispense a specific volume of the precursor solution onto the ITO substrate.
-
Spin-coat the solution in a two-step process:
-
First step: Low speed (e.g., 1000 rpm) for 10 seconds.
-
Second step: High speed (e.g., 5000 rpm) for 30 seconds.
-
-
During the second step, dispense chlorobenzene as an anti-solvent onto the spinning substrate approximately 10 seconds before the end of the program.
-
-
Annealing:
-
Immediately transfer the coated substrate to a hotplate and anneal at 100°C for 10 minutes.
-
-
Characterization:
-
The resulting yttrium-doped MAPbBr₃ thin film can be characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and photoluminescence (PL) spectroscopy.
-
Protocol 2: Synthesis of Yttrium-Doped CsPbBr₃ Perovskite Nanocrystals
This protocol is adapted from methods used for single-atom doping and describes a hot-injection method for synthesizing yttrium-doped CsPbBr₃ nanocrystals.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Octadecene (ODE)
-
Oleic acid (OA)
-
Lead(II) bromide (PbBr₂)
-
Yttrium(III) bromide (YBr₃)
-
Oleylamine (OAm)
Equipment:
-
Three-neck flask
-
Heating mantle with magnetic stirrer
-
Schlenk line
-
Centrifuge
Procedure:
-
Cesium Oleate (B1233923) Precursor Preparation:
-
Load Cs₂CO₃, ODE, and OA into a three-neck flask.
-
Degas the mixture under vacuum for 1 hour at 120°C.
-
Switch to a nitrogen atmosphere and heat to 150°C until all Cs₂CO₃ has reacted and the solution becomes clear.
-
Preheat this solution to 100°C before injection.
-
-
Lead and this compound Precursor Preparation:
-
In a separate three-neck flask, combine PbBr₂, YBr₃ (at the desired molar ratio relative to PbBr₂), and ODE.
-
Degas the mixture under vacuum for 1 hour at 120°C.
-
Inject dry OA and OAm into the flask under a nitrogen atmosphere.
-
Continue to stir at 120°C for 5 minutes until the salts are completely dissolved.
-
Raise the temperature to 160°C.
-
-
Hot Injection and Quenching:
-
Swiftly inject the preheated cesium oleate solution into the flask containing the lead and this compound precursors.
-
After 5-10 seconds, quench the reaction by placing the flask in an ice-water bath.
-
-
Purification:
-
Add toluene to the crude solution and centrifuge at high speed (e.g., 8000 rpm) for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in toluene.
-
Repeat the centrifugation and re-dispersion process one more time.
-
-
Characterization:
-
The purified yttrium-doped CsPbBr₃ nanocrystals can be characterized by transmission electron microscopy (TEM), dynamic light scattering (DLS), and absorption/emission spectroscopy.
-
Data Presentation
Table 1: Precursor Solutions for Yttrium-Doped MAPbBr₃ Thin Films
| Component | Molar Concentration (in DMF) | Doping Percentage (Y:Pb) |
| MABr | 1.0 M | - |
| PbBr₂ | 1.0 M | - |
| YBr₃ | 0.1 M | 0% (Control) |
| 1% | ||
| 2% | ||
| 5% |
Table 2: Precursors for Yttrium-Doped CsPbBr₃ Nanocrystals
| Precursor | Amount (mmol) | Role |
| Cs₂CO₃ | 0.4 | Cesium source |
| PbBr₂ | 0.6 | Lead source |
| YBr₃ | 0 - 0.06 | Yttrium dopant source |
| Oleic Acid | 1.25 | Ligand |
| Oleylamine | 1.25 | Ligand |
| Octadecene | 15 mL | Solvent |
Visualizations
References
Application Notes and Protocols: Yttrium-Based Materials in Solid-State Lighting
A Note on Yttrium Bromide: Extensive research into materials for solid-state lighting (SSL) has primarily focused on yttrium compounds such as oxides, garnets, and fluorides as host materials for luminescent dopants. As of the current body of scientific literature, this compound (YBr₃) is not a commonly utilized host material for phosphors in solid-state lighting applications. Its hygroscopic nature and potential for quenching luminescence may present challenges for long-term stability in SSL devices. However, the synthesis and characterization protocols for other yttrium-based phosphors can provide a foundational methodology for researchers interested in exploring the potential of novel host materials like this compound.
These notes, therefore, focus on well-established yttrium-based phosphors, providing detailed protocols and data that can be adapted for the investigation of new materials.
Introduction to Yttrium-Based Phosphors in Solid-State Lighting
Solid-state lighting, predominantly based on light-emitting diodes (LEDs), relies on phosphors to convert monochromatic light from the LED chip (typically blue or near-UV) into a broad-spectrum white light. Yttrium-based materials are excellent hosts for lanthanide ions, which act as luminescent centers. The choice of the host material and the dopant ion determines the color and efficiency of the emitted light.
The most common approach for generating white light is to combine a blue LED with a yellow-emitting phosphor.[1] Yttrium aluminum garnet doped with cerium (Y₃Al₅O₁₂:Ce³⁺, or YAG:Ce) is a widely used yellow phosphor due to its high quantum efficiency and thermal stability.[2] By mixing the yellow light from the phosphor with the unabsorbed blue light from the LED, a white light is produced. For a warmer white light with better color rendering, red-emitting phosphors can also be incorporated.[1]
Synthesis of Yttrium-Based Phosphors
Several methods are employed for the synthesis of yttrium-based phosphors, each with its advantages and disadvantages. The choice of method can significantly impact the particle size, morphology, and luminescent properties of the final product.
Solid-State Reaction Method
This is a conventional and scalable method for producing phosphor powders.[3] It involves heating a mixture of precursor materials at high temperatures to induce a chemical reaction and form the desired crystalline phase.
Experimental Protocol: Synthesis of Y₂O₃:Eu³⁺ Red Phosphor
-
Precursor Preparation: Stoichiometric amounts of yttrium oxide (Y₂O₃) and europium oxide (Eu₂O₃) powders are weighed and thoroughly mixed. For example, for a 5 mol% Eu³⁺ doping, weigh 0.95 molar equivalents of Y₂O₃ and 0.05 molar equivalents of Eu₂O₃.
-
Grinding: The mixed powders are ground in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.
-
Calcination: The ground powder is transferred to an alumina (B75360) crucible and heated in a high-temperature furnace. The heating profile can be a critical parameter and may require optimization. A typical profile involves ramping the temperature to 1200-1400 °C and holding for 2-4 hours in air.
-
Cooling and Pulverization: After calcination, the furnace is allowed to cool down to room temperature. The resulting phosphor cake is then ground again to obtain a fine powder.
Sol-Gel Synthesis
The sol-gel method offers better control over particle size and homogeneity at lower synthesis temperatures compared to the solid-state reaction.
Experimental Protocol: Synthesis of Y₃Al₅O₁₂:Ce³⁺ Yellow Phosphor
-
Precursor Solution: Stoichiometric amounts of yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O), aluminum nitrate (Al(NO₃)₃·9H₂O), and cerium nitrate (Ce(NO₃)₃·6H₂O) are dissolved in deionized water.
-
Chelating Agent: A chelating agent, such as citric acid, is added to the solution in a molar ratio of citric acid to total metal ions of 2:1. This forms a stable complex with the metal ions.
-
Gel Formation: The solution is heated at 80-90 °C with continuous stirring until a viscous gel is formed.
-
Drying: The gel is dried in an oven at 120 °C for 12 hours to remove the water.
-
Calcination: The dried precursor is ground and then calcined in a furnace at 900-1200 °C for 2-4 hours in a weakly reducing atmosphere (e.g., N₂/H₂ mixture) to ensure the cerium ions are in the Ce³⁺ state.
Characterization of Phosphor Properties
Structural Characterization
-
X-Ray Diffraction (XRD): Used to identify the crystalline phase and purity of the synthesized phosphor. The diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files.
Optical Characterization
-
Photoluminescence (PL) Spectroscopy: Measures the excitation and emission spectra of the phosphor.
-
Excitation Spectrum: Identifies the wavelengths of light that the phosphor absorbs most efficiently.
-
Emission Spectrum: Shows the wavelengths of light emitted by the phosphor upon excitation.
-
-
Quantum Yield (QY) Measurement: Determines the efficiency of the phosphor in converting absorbed photons into emitted photons. The absolute quantum yield is a critical parameter for SSL applications.
-
Thermal Stability Measurement: Assesses the performance of the phosphor at elevated temperatures, which is crucial for high-power LED applications.[2] The luminescence intensity is measured as a function of temperature.
Quantitative Data
The following table summarizes typical quantitative data for common yttrium-based phosphors.
| Phosphor | Dopant | Emission Color | Peak Emission (nm) | Excitation Range (nm) | Quantum Yield (%) | Thermal Stability |
| Y₃Al₅O₁₂ | Ce³⁺ | Yellow | ~550 | 420 - 480 | >85[2] | High |
| Y₂O₃ | Eu³⁺ | Red | ~611 | 250 - 400 | ~70-90 | Moderate |
| YBO₃ | Ce³⁺, Tb³⁺ | Green | ~545 | 250 - 400 | ~77[4] | Good |
| YF₃ | Pr³⁺ | Multiple (vis) | Varies | VUV | >100 (cascade)[5] | Host dependent |
Experimental and logical workflow diagrams
Caption: General experimental workflow for phosphor synthesis.
Caption: Phosphor conversion mechanism in a white LED.
References
Application Notes and Protocols for Yttrium Doping in Scintillator Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of yttrium as a doping or co-doping agent in scintillator crystals. While the direct use of yttrium bromide as a primary dopant is not extensively documented, yttrium ions are frequently introduced as co-dopants to enhance the performance of various scintillator materials. These notes focus on the impact of yttrium on key scintillation properties and provide methodologies for the synthesis and characterization of these advanced materials.
Application Notes
Yttrium co-doping has emerged as a significant strategy for improving the scintillation properties of various crystals, leading to enhanced performance in applications such as medical imaging (PET, SPECT, CT), high-energy physics, and radiation detection.[1][2] The primary roles of yttrium as a co-dopant include the suppression of slow scintillation components, enhancement of light yield, and overall improvement of energy resolution.
Key Applications and Benefits of Yttrium Co-doping:
-
Suppression of Slow Scintillation Components: In scintillators like Barium Fluoride (BaF2), yttrium doping is highly effective at suppressing the slow decay component, which is crucial for applications requiring high count rates and excellent timing resolution.[3][4] This results in a faster scintillator, making it suitable for time-of-flight applications.[4]
-
Enhancement of Light Yield: In certain host materials, such as Gd3Al2Ga3O12:Ce (GAGG), the addition of yttrium can positively impact the scintillation light yield.[5][6][7][8] This leads to improved signal-to-noise ratios and better image quality in medical imaging applications.
-
Improved Energy Resolution: By modifying the crystal lattice and influencing the energy transfer mechanisms, yttrium co-doping can contribute to a more proportional response of the scintillator to the energy of the incident radiation, thereby improving the energy resolution.[5][6][7][8]
-
Cost-Effective Alternatives: Research into yttrium co-doping in materials like Gd3Sc2Al3O12:Ce (GSAG:Ce) aims to develop more cost-effective alternatives to expensive scintillators like GAGG:Ce, without significant compromise in performance.[5][6][7][8]
Quantitative Data on Yttrium-Doped Scintillators
The following tables summarize the quantitative data on the scintillation properties of yttrium-doped crystals based on available research.
Table 1: Scintillation Properties of Yttrium Co-doped Gd-based Garnet Scintillators
| Host Crystal | Yttrium Concentration (x) | Light Yield (photons/MeV) | Principal Decay Time (ns) | Energy Resolution @ 662 keV (%) | Reference |
| Gd(3-x)YxSc2Al3O12:Ce | 0 | ~10,000 | 116 | Not Specified | [5][6][7][8] |
| Gd(3-x)YxSc2Al3O12:Ce | 0.2 | Not Specified | Not Specified | Not Specified | [5][6][7][8] |
| Gd(3-x)YxSc2Al3O12:Ce | 0.5 | Not Specified | Not Specified | Not Specified | [5][6][7][8] |
| Gd(3-x)YxSc2Al3O12:Ce | 0.8 | Not Specified | Not Specified | Not Specified | [5][6][7][8] |
| (Gd,Y)3Al2Ga3O12:Ce | Varied | Up to 40,000 | ~60 | Not Specified | [9] |
Note: Specific quantitative data for light yield and energy resolution for all yttrium concentrations in GSAG:Ce were not available in the search results. The study focused on the strategy of using yttrium to increase thermal activation energy.
Table 2: Impact of Yttrium Doping on BaF2 Scintillator Properties
| Yttrium Concentration | Fast Component Intensity | Slow Component Suppression Factor | Reference |
| 10 at% | Decreased to ~1/2 of undoped | ~10 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of yttrium-doped scintillator crystals are provided below.
Protocol 1: Scintillator Crystal Growth by the Bridgman Method
The Bridgman method is a widely used technique for growing large, high-quality single crystals from a melt.[1][10][11][12][13]
Materials and Equipment:
-
High-purity raw materials (e.g., Gd2O3, Y2O3, Al2O3, Ga2O3, CeO2 for GAGG:Ce)
-
Crucible (typically iridium or molybdenum for high-melting-point oxides)[9]
-
Seed crystal of the desired orientation
-
Bridgman furnace with programmable temperature control (hot and cold zones)
-
Inert atmosphere system (e.g., Argon)
Procedure:
-
Material Preparation: Weigh the high-purity raw materials in stoichiometric amounts and thoroughly mix them.
-
Crucible Loading: Load the mixed raw materials into the crucible. Place a seed crystal at the bottom of the crucible.
-
Furnace Setup: Place the crucible in the Bridgman furnace. Evacuate the furnace and backfill with a high-purity inert gas.
-
Melting: Heat the furnace to a temperature above the melting point of the material to ensure complete melting of the charge.
-
Solidification: Slowly lower the crucible from the hot zone to the cold zone of the furnace at a controlled rate (e.g., a few mm/hour). This initiates directional solidification from the seed crystal.
-
Cooling: Once the entire melt has solidified, slowly cool the crystal to room temperature over an extended period to prevent thermal shock and cracking.
-
Crystal Retrieval: Carefully remove the grown crystal ingot from the crucible.
Protocol 2: Scintillator Crystal Growth by the Czochralski Method
The Czochralski method is another common technique for pulling single crystals from a melt, offering excellent control over the crystal's diameter and quality.[14][15][16][17][18]
Materials and Equipment:
-
High-purity polycrystalline starting material
-
Crucible (e.g., iridium for GAGG)[9]
-
Seed crystal of the desired orientation mounted on a pull rod
-
Czochralski crystal puller with a controlled atmosphere chamber (e.g., Argon)
-
Resistance or RF heater
-
Diameter control system (e.g., optical or weighing method)
Procedure:
-
Material Melting: Place the high-purity polycrystalline material into the crucible within the Czochralski furnace and heat it above its melting point.
-
Seeding: Lower the rotating seed crystal until it just touches the surface of the melt. Allow for thermal equilibration.
-
Crystal Pulling: Slowly pull the rotating seed crystal upwards. A single crystal begins to grow at the seed-melt interface.
-
Diameter Control: Carefully control the pulling rate and melt temperature to achieve the desired crystal diameter.
-
Growth: Continue pulling the crystal until the desired length is achieved.
-
Separation and Cooling: Separate the crystal from the melt and slowly cool it to room temperature.
Protocol 3: Characterization of Scintillation Properties
1. Light Yield Measurement
The light yield of a scintillator is a measure of its efficiency in converting absorbed radiation energy into light. It is typically expressed in photons per mega-electron volt (ph/MeV).[19][20][21][22][23][24]
Materials and Equipment:
-
Scintillator crystal sample
-
Radioactive source with a known gamma-ray energy (e.g., 137Cs at 662 keV)
-
Photomultiplier tube (PMT) or Silicon Photomultiplier (SiPM)
-
Optical coupling grease
-
Preamplifier and shaping amplifier
-
Multichannel analyzer (MCA)
-
Reference scintillator with a known light yield (e.g., NaI:Tl)
Procedure:
-
Setup: Couple the scintillator crystal to the photodetector using optical grease to ensure efficient light collection.
-
Data Acquisition: Place the gamma-ray source at a fixed distance from the detector. Acquire a pulse height spectrum using the preamplifier, shaping amplifier, and MCA.
-
Photopeak Identification: Identify the photopeak corresponding to the full energy deposition of the gamma rays from the source.
-
Peak Centroid Determination: Determine the channel number of the photopeak centroid.
-
Comparison with Reference: Repeat the measurement with the reference scintillator under identical conditions.
-
Light Yield Calculation: Calculate the light yield of the sample relative to the reference scintillator, taking into account the quantum efficiencies of the photodetector at the respective emission wavelengths of the scintillators.
2. Energy Resolution Measurement
Energy resolution is the ability of a detector to distinguish between two gamma rays with closely spaced energies. It is typically expressed as the full width at half maximum (FWHM) of the photopeak divided by the centroid of the photopeak.[25][26][27][28][29][30][31]
Procedure:
-
Acquire Spectrum: Following the procedure for light yield measurement, acquire a high-statistics pulse height spectrum.
-
Fit Photopeak: Fit the photopeak with a Gaussian function to determine the FWHM and the centroid position.
-
Calculate Energy Resolution: Calculate the energy resolution using the formula: Energy Resolution (%) = (FWHM / Centroid) * 100
3. Scintillation Decay Time Measurement
The scintillation decay time characterizes the duration of the light emission after excitation.[32][33][34][35][36]
Materials and Equipment:
-
Scintillator crystal
-
Pulsed X-ray or laser source for excitation
-
Fast photodetector (e.g., microchannel plate PMT)
-
Time-to-amplitude converter (TAC) or a fast oscilloscope
-
Coincidence setup (for some methods)
Procedure (Time-Correlated Single Photon Counting - TCSPC):
-
Excitation: Excite the scintillator with a short pulse of radiation.
-
Photon Detection: The photodetector detects the emitted scintillation photons.
-
Time Measurement: Measure the time difference between the excitation pulse (start signal) and the detection of the first photon (stop signal) using a TAC.
-
Histogram Generation: Repeat this process many times to build a histogram of the time differences.
-
Decay Curve Fitting: The resulting histogram represents the scintillation decay curve. Fit this curve with one or more exponential decay functions to determine the decay time constants.
References
- 1. Crystal growth – Alineason [alineason.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. its.caltech.edu [its.caltech.edu]
- 5. GSAG:Ce scintillator: insights from yttrium admixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. PVA CGS | Czochralski Process (Cz) [pvatepla-cgs.com]
- 18. buzztech.in [buzztech.in]
- 19. A Reliable Setup for Measuring Light Yield Across a Large Range in Scintillators | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. researchgate.net [researchgate.net]
- 21. caen.it [caen.it]
- 22. arxiv.org [arxiv.org]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 26. Scintillation Characteristics of the Single-Crystalline Film and Composite Film-Crystal Scintillators Based on the Ce3+-Doped (Lu,Gd)3(Ga,Al)5O12 Mixed Garnets under Alpha and Beta Particles, and Gamma Ray Excitations | MDPI [mdpi.com]
- 27. semanticscholar.org [semanticscholar.org]
- 28. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 29. arxiv.org [arxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. bibliotekanauki.pl [bibliotekanauki.pl]
- 32. researchgate.net [researchgate.net]
- 33. sympnp.org [sympnp.org]
- 34. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 35. researchgate.net [researchgate.net]
- 36. osti.gov [osti.gov]
Application Notes and Protocols: Thin Film Deposition of Yttrium Bromide by Physical Vapor Deposition (PVD)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Yttrium bromide (YBr₃) is a rare-earth halide with potential applications in various fields, including scintillators for radiation detection, optical coatings, and as a precursor for other yttrium-containing materials. Physical Vapor Deposition (PVD) is a versatile set of techniques for producing high-quality thin films of a wide range of materials. This document provides detailed application notes and protocols for the deposition of this compound thin films using two common PVD methods: Thermal Evaporation and Radio-Frequency (RF) Sputtering.
Due to the limited availability of specific experimental data for the PVD of this compound, the following protocols are based on the known physical properties of YBr₃ and established procedures for similar rare-earth halides and yttrium compounds. These should be considered as starting points for process development and optimization.
1. Material Properties of this compound (YBr₃)
A thorough understanding of the source material's properties is crucial for successful thin film deposition.
| Property | Value |
| Chemical Formula | YBr₃ |
| Molar Mass | 328.62 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 904 - 905 °C |
| Boiling Point | 1324 °C |
| Hygroscopicity | Highly hygroscopic |
2. Safety Precautions
This compound is an irritant to the skin, eyes, and respiratory system.[1] It is also highly hygroscopic and will react with atmospheric moisture. Therefore, proper handling and storage are essential.
-
Handling: Always handle this compound powder in an inert atmosphere, such as a glovebox, to prevent moisture absorption.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Avoid inhalation of dust.[1][2]
-
Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[2]
3. Application Notes
While specific applications for YBr₃ thin films are still emerging, they hold promise in the following areas:
-
Scintillators: Rare-earth halides are known for their scintillation properties, converting high-energy radiation (X-rays, gamma rays) into visible light.[3][4][5] YBr₃ thin films could be developed for high-resolution X-ray imaging applications.
-
Optical Coatings: Yttrium-based compounds, such as yttrium oxide (Y₂O₃) and yttrium fluoride (B91410) (YF₃), are used in optical coatings due to their desirable refractive indices and wide transparency ranges.[6] YBr₃ thin films may offer unique optical properties for specialized applications.
-
Precursor for Material Synthesis: PVD-deposited YBr₃ thin films can serve as a precursor layer for the synthesis of other yttrium-containing compounds through post-deposition processing.
4. Experimental Protocols
4.1. Thermal Evaporation
Thermal evaporation is a PVD technique where the source material is heated in a high vacuum environment until it evaporates or sublimes, and the vapor condenses on a substrate to form a thin film.[7] Given the high melting and boiling points of YBr₃, a high-temperature evaporation source is required.
4.1.1. Experimental Workflow
4.1.2. Protocol
-
Substrate Preparation:
-
Select a suitable substrate. Common choices for halide deposition include alkali halides (e.g., KBr, NaCl, KCl) for epitaxial growth, or silicon, quartz, and glass for general applications.
-
Clean the substrate ultrasonically in a sequence of solvents (e.g., acetone, isopropanol, deionized water) for 10-15 minutes each.
-
Dry the substrate with a nitrogen gun and load it into the deposition chamber.
-
-
Source Preparation:
-
In an inert atmosphere (glovebox), load high-purity YBr₃ powder (≥99.9%) into a suitable crucible (e.g., tungsten, molybdenum, or alumina).
-
Place the crucible into the thermal evaporation source holder within the vacuum chamber.
-
-
Deposition:
-
Pump down the chamber to a base pressure of < 5 x 10⁻⁶ Torr to minimize contamination from residual gases.
-
Slowly ramp up the current to the evaporation source to heat the crucible. The target source temperature will likely be in the range of 800-1100°C to achieve a sufficient vapor pressure for deposition. This is an estimation and should be optimized experimentally.
-
Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate for rare-earth halides is in the range of 0.1-1 Å/s.
-
Maintain the substrate at a desired temperature. For amorphous films, room temperature may be sufficient. For crystalline films, a substrate temperature of 100-400°C may be necessary.[8][9]
-
Once the desired film thickness is achieved, close the shutter and ramp down the source power.
-
-
Post-Deposition:
-
Allow the chamber and substrate to cool down to near room temperature.
-
Vent the chamber with an inert gas (e.g., nitrogen or argon) to prevent moisture exposure to the hygroscopic YBr₃ film.
-
Remove the coated substrate for characterization.
-
4.1.3. Summary of Thermal Evaporation Parameters
| Parameter | Recommended Starting Value |
| Source Material | YBr₃ powder (≥99.9% purity) |
| Crucible Material | Tungsten, Molybdenum, Alumina |
| Base Pressure | < 5 x 10⁻⁶ Torr |
| Source Temperature | 800 - 1100 °C (to be optimized) |
| Substrate Material | Si, Quartz, Glass, KBr, NaCl, KCl |
| Substrate Temperature | Room Temperature to 400 °C |
| Deposition Rate | 0.1 - 1 Å/s |
4.2. RF Sputtering
RF sputtering is a PVD process where a target of the desired material is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off and deposited onto a substrate.[10][11] This technique is suitable for depositing a wide range of materials, including insulators like YBr₃.
4.2.1. Experimental Workflow
4.2.2. Protocol
-
Substrate Preparation:
-
Follow the same cleaning procedure as described for thermal evaporation.
-
Mount the substrate onto the substrate holder in the sputtering system.
-
-
Target Installation:
-
Procure or fabricate a high-purity YBr₃ sputtering target. Due to the hygroscopic nature of YBr₃, the target should be handled in an inert atmosphere and stored under vacuum.
-
Install the YBr₃ target in the magnetron sputtering gun.
-
-
Deposition:
-
Pump down the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
-
Introduce high-purity argon gas into the chamber, maintaining a working pressure typically in the range of 1-10 mTorr.
-
Apply RF power to the sputtering target to ignite the plasma. A typical starting power density is 1-5 W/cm².
-
Perform a pre-sputter for 5-10 minutes with the shutter closed to clean the target surface.
-
Open the shutter to begin depositing the YBr₃ film onto the substrate.
-
The substrate can be heated to control film properties, with a typical temperature range of 100-400°C.[8][9]
-
The deposition rate will depend on the RF power, working pressure, and target-to-substrate distance. Monitor the film thickness in-situ if possible.
-
-
Post-Deposition:
-
Turn off the RF power and the argon gas supply.
-
Allow the chamber and substrate to cool.
-
Vent the chamber with an inert gas.
-
Remove the coated substrate for characterization.
-
4.2.3. Summary of RF Sputtering Parameters
| Parameter | Recommended Starting Value |
| Target Material | YBr₃ (≥99.9% purity) |
| Base Pressure | < 5 x 10⁻⁶ Torr |
| Sputtering Gas | Argon (Ar) |
| Working Pressure | 1 - 10 mTorr |
| RF Power Density | 1 - 5 W/cm² |
| Substrate Material | Si, Quartz, Glass |
| Substrate Temperature | Room Temperature to 400 °C |
| Target-to-Substrate Distance | 5 - 15 cm |
5. Film Characterization
After deposition, the properties of the YBr₃ thin films should be characterized using various techniques:
-
Thickness: Stylus profilometry or ellipsometry.
-
Crystal Structure: X-ray diffraction (XRD).
-
Morphology and Microstructure: Scanning electron microscopy (SEM) and atomic force microscopy (AFM).
-
Composition: Energy-dispersive X-ray spectroscopy (EDS) or X-ray photoelectron spectroscopy (XPS).
-
Optical Properties: UV-Vis-NIR spectrophotometry or ellipsometry to determine transmittance, reflectance, and refractive index.
-
Scintillation Properties: Photoluminescence and radioluminescence spectroscopy.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. esrf.fr [esrf.fr]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rmdinc.com [rmdinc.com]
- 6. High-Quality Yttrium Oxide Y2O3 for Exceptional Optical Coating Applications [cnretec.com]
- 7. researchgate.net [researchgate.net]
- 8. What Is The Temperature Of Pvd Coating? A Guide To Low-Temp, High-Performance Coatings - Kintek Solution [kindle-tech.com]
- 9. ionbond.com [ionbond.com]
- 10. Yttrium Sputtering Targets: Applications, Properties, and Technology - XINKANG [xk-sputteringtarget.com]
- 11. metalstek.com [metalstek.com]
Application Notes and Protocols: Yttrium as a Fission Product in Molten Salt Reactor Fuel Cycles
A Note to the Reader: Extensive research into the topic of yttrium bromide (YBr₃) within molten salt reactor (MSR) fuel cycles has revealed a significant gap in the available scientific literature. Current research and historical documentation on MSRs predominantly focus on fluoride-based and, to a lesser extent, chloride-based molten salts as the primary fuel carriers and coolants. Within this established body of work, yttrium is consistently identified as a trivalent fission product, existing primarily as yttrium fluoride (B91410) (YF₃) within the fluoride salt matrix. There is no substantive evidence to suggest that this compound is intentionally used as a fuel component, a coolant, or a primary agent in the fuel processing of mainstream MSR designs.
Therefore, these application notes and protocols will focus on the scientifically supported role of yttrium as a fission product in fluoride-based molten salt reactor fuel cycles . This information is critical for researchers, scientists, and drug development professionals interested in the behavior and management of fission products in advanced nuclear reactor systems.
Introduction: The Role and Significance of Yttrium in MSR Fuel Cycles
In liquid-fueled Molten Salt Reactors (MSRs), the fuel, typically uranium or thorium tetrafluoride, is dissolved in a carrier salt, commonly a eutectic mixture of lithium and beryllium fluorides (FLiBe) or lithium, sodium, and potassium fluorides (FLiNaK).[1][2] During reactor operation, the fission of heavy nuclei produces a wide array of fission products. Yttrium, a rare-earth element, is a notable fission product that accumulates in the fuel salt.[3]
The management of fission products like yttrium is crucial for several reasons:
-
Neutron Economy: Some fission products have large neutron absorption cross-sections, acting as "poisons" that reduce the efficiency of the nuclear chain reaction. Continuous removal of these poisons is a key advantage of liquid-fueled MSRs.[1][4]
-
Material Corrosion: The chemical state and concentration of fission products can influence the corrosive behavior of the molten salt towards structural materials, such as nickel-based alloys like Hastelloy-N.
-
Fuel Reprocessing: To operate as breeders or to achieve high fuel utilization, MSRs require online reprocessing to remove fission products and separate bred fissile material.[5][6] Yttrium is one of the lanthanide fission products that must be efficiently separated during this process.
Data Presentation: Properties of Yttrium in Molten Fluoride Salts
Quantitative data on the behavior of yttrium in MSR-relevant molten salts is crucial for modeling and process design. The following tables summarize key properties.
| Property | Value | Salt System | Temperature (°C) | Reference(s) |
| Chemical Form | YF₃ (predominantly) | Fluoride-based molten salts | 500 - 700 | [3] |
| Heat Capacity (YBr₃ solid) | See reference for temperature-dependent function | N/A (Solid State) | -271 to 27 | [7] |
| Enthalpy of Formation (YBr₃ solid) | -202.1 ± 1.5 kcal/mol | N/A (Solid State) | 25 | [7] |
Note: Data for YBr₃ is provided for informational purposes as requested, but its direct relevance to MSR fuel cycles is not established.
| Parameter | Value (mol %) | Temperature (°C) | Salt System (mol %) | Reference(s) |
| Solubility of CeF₃ (PuF₃ analog) | 4 to 10 | 600 - 800 | 80LiF-20ThF₄ | [8] |
| Solubility of CeF₃ (PuF₃ analog) | Increases with ThF₄ addition | - | LiF-BeF₂-ThF₄ | [8] |
Note: Cerium is often used as a chemical analog for trivalent actinides and other rare-earth fission products like yttrium in solubility studies.
Experimental Protocols
Detailed methodologies are essential for reproducing and advancing research on fission product behavior in molten salts.
Protocol for Molten Salt Purification
Objective: To remove impurities (primarily oxides and hydroxides) from the carrier salt before the introduction of fuel and for experimental studies.[9][10]
Materials:
-
High-purity fluoride salt components (e.g., ⁷LiF, BeF₂)
-
High-purity inert gas (Argon)
-
Anhydrous hydrogen fluoride (HF) gas
-
High-purity hydrogen (H₂) gas
-
Nickel or glassy carbon crucible
-
High-temperature furnace with gas handling capabilities
-
Electrochemical sensor for impurity monitoring (optional)[11]
Procedure:
-
Load the salt components into the crucible inside an inert atmosphere glovebox to minimize moisture exposure.
-
Heat the salt under a flow of high-purity argon to a temperature just above its melting point.
-
Once molten, sparge the salt with a mixture of anhydrous HF and argon gas. The HF reacts with oxide and hydroxide (B78521) impurities to form volatile water and metal fluorides.[9][10]
-
Continue the HF sparging for several hours until the outlet gas shows a significant reduction in moisture content.
-
Following the HF treatment, switch the sparging gas to a mixture of H₂ and argon to reduce any excess HF and to reduce more noble metal fluoride impurities to their metallic form.
-
Finally, sparge with pure argon to remove dissolved H₂.
-
The purified salt can then be cooled and stored under an inert atmosphere or used directly for experiments.
Protocol for Fission Product Separation via Liquid-Liquid Extraction
Objective: To separate trivalent rare-earth fission products, including yttrium, from the molten fuel salt into a liquid metal phase. This is a key step in pyrochemical reprocessing.[5][12]
Materials:
-
Purified molten fuel salt containing fission product surrogates (e.g., non-radioactive YF₃)
-
Liquid bismuth
-
Lithium metal (reductant)
-
Inert atmosphere furnace or glovebox
-
Crucibles made of a compatible material (e.g., graphite, tantalum)
-
Sampling equipment
Procedure:
-
In an inert atmosphere, melt the fuel salt containing the yttrium fluoride.
-
In a separate crucible, melt the liquid bismuth.
-
Add a controlled amount of lithium metal to the liquid bismuth to create a Li-Bi alloy. The lithium acts as the reductant.
-
Combine the molten salt and the Li-Bi alloy. The two phases are immiscible.
-
Agitate the two-phase system to promote mass transfer across the liquid-liquid interface. The following reaction occurs, where YF₃ is reduced and extracted into the bismuth phase: YF₃(salt) + 3Li(Bi) → Y(Bi) + 3LiF(salt)
-
Allow the phases to separate by density difference.
-
Take samples from both the salt and metal phases for analysis (e.g., by ICP-MS) to determine the distribution coefficient of yttrium between the two phases.
-
This process can be configured in a counter-current extraction column for continuous operation in a full-scale reprocessing plant.[3]
Mandatory Visualizations
Diagram 1: Logical Workflow for MSR Fuel Reprocessing
Caption: Workflow for online reprocessing in a Molten Salt Reactor.
Diagram 2: Experimental Setup for Salt Purification
Caption: Schematic of a laboratory setup for molten salt purification.
References
- 1. Molten-salt reactor - Wikipedia [en.wikipedia.org]
- 2. epress.lib.uts.edu.au [epress.lib.uts.edu.au]
- 3. osti.gov [osti.gov]
- 4. Fission Product Removal In Molten Salt Reactors [large.stanford.edu]
- 5. hotlab.sckcen.be [hotlab.sckcen.be]
- 6. neliti.com [neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. media.superevent.com [media.superevent.com]
- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 10. mdpi.com [mdpi.com]
- 11. publications.anl.gov [publications.anl.gov]
- 12. oecd-nea.org [oecd-nea.org]
Application Notes and Protocol for Anhydrous Yttrium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of anhydrous yttrium bromide (YBr₃). Adherence to these protocols is crucial due to the compound's hygroscopic and irritant nature.
Introduction
Anhydrous this compound is a white, crystalline solid that is highly soluble in water.[1][2] It is a valuable precursor in various chemical syntheses and material science applications. Its utility is underscored by its reactivity, which also necessitates careful handling to prevent exposure and maintain the integrity of the material. The anhydrous form is particularly sensitive to moisture and will readily absorb atmospheric water.
Safety and Hazards
Anhydrous this compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.
2.1 GHS Hazard Classification
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[3][4][5]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[4][5]
2.2 Precautionary Statements
-
Prevention: Avoid breathing dust.[4][5] Wash hands and any exposed skin thoroughly after handling.[4][5] Use only in a well-ventilated area or outdoors.[4][5] Wear protective gloves, clothing, eye, and face protection.[4][5]
-
Response: If on skin, wash with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5] If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical attention.[4] If inhaled, remove the person to fresh air and keep comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[4][5] Store locked up.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[4][5]
Quantitative Data Summary
| Property | Value | Source |
| OSHA PEL (as Y) | 1 mg/m³ | [3][4] |
| ACGIH TLV (as Y) | 1 mg/m³ | [4][6] |
| NIOSH IDLH (as Y) | 500 mg/m³ | [4] |
| Melting Point | 904 °C | [1][6][7] |
| Solubility in Water | 83.3 g/100 mL at 30°C | [1][6][7] |
Experimental Protocols
4.1 Personal Protective Equipment (PPE)
Before handling anhydrous this compound, ensure the following PPE is worn:
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA approved respirator is required.[8]
-
Eye Protection: Chemical safety glasses with side shields or splash-proof goggles are mandatory.[8] An emergency eyewash station must be readily available.[8]
-
Skin Protection: Wear impermeable gloves and suitable long-sleeved clothing.[8][9]
4.2 Handling Protocol
Due to its hygroscopic nature, anhydrous this compound must be handled in a controlled, inert atmosphere to prevent degradation.
-
Work Area Preparation: All handling of anhydrous this compound should be conducted within a glovebox or a fume hood with a controlled, dry atmosphere (e.g., argon or nitrogen).[8][9] Ensure the humidity level within the enclosure is minimized.
-
Material Transfer: Use clean, dry spatulas and glassware. Avoid the use of plastic instruments that may retain moisture or generate static electricity.
-
Weighing: If weighing is required, perform it within the controlled atmosphere of the glovebox.
-
Dispensing: When dispensing the powder, do so carefully to minimize the generation of dust.
-
Post-Handling: After handling, thoroughly clean all equipment that has come into contact with the compound. Decontaminate the work area as per standard laboratory procedures.
4.3 Storage Protocol
Proper storage is critical to maintain the anhydrous state of this compound.
-
Container: Store in a tightly sealed, original container.[4][8] For research quantities, consider ampuling under argon.[6]
-
Environment: Store in a cool, dry, and well-ventilated area.[4] The storage location should be a dedicated cabinet for reactive and hygroscopic materials.
-
Incompatibilities: Store away from water, moisture, strong acids, strong bases, and strong oxidizing agents.[8]
4.4 Spill and Waste Disposal Protocol
-
Spill Containment: In case of a spill, evacuate the area.[10] Eliminate all ignition sources.[10] Do not touch or walk through the spilled material.[10]
-
Spill Cleanup: For a dry spill, use a clean, dry shovel to place the material into a clean, dry, and loosely covered container for disposal.[10] Avoid generating dust.[11] Do not use water for cleanup.[9]
-
Waste Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[8] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[4]
Logical Workflow Diagram
Caption: Workflow for Safe Handling and Storage of Anhydrous this compound.
References
- 1. Yttrium(III) bromide CAS#: 13469-98-2 [m.chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | Br3Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Yttrium(III) bromide price,buy Yttrium(III) bromide - chemicalbook [chemicalbook.com]
- 7. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 8. Yttrium Chloride, Anhydrous - ESPI Metals [espimetals.com]
- 9. ameslab.gov [ameslab.gov]
- 10. YTTRIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: Yttrium Bromide in Inorganic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of yttrium bromide (YBr₃) as a versatile reagent in inorganic synthesis. This compound serves as a key precursor for the synthesis of a variety of yttrium-containing materials, including complex oxides, solid-state electrolytes, and coordination polymers. Its utility stems from its ability to act as a source of yttrium ions in different reaction environments, from high-temperature solid-state reactions to mechanochemical synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | YBr₃ | [1] |
| Molar Mass | 328.618 g/mol | [1] |
| Appearance | White solid, colorless hygroscopic crystals | [1] |
| Melting Point | 904 °C (1,659 °F; 1,177 K) | [1] |
| Solubility in Water | 83.3 g/100 mL at 30°C | [1] |
| Crystal Structure | Trigonal, hR24 | [1] |
| Space Group | R-3, No. 148 | [1] |
Application 1: Synthesis of Quaternary Yttrium Oxidoantimonates
This compound is a crucial reactant in the solid-state synthesis of quaternary halide-containing yttrium(III) oxidoantimonates(III), such as YSb₂O₄Br.[2] These materials are of interest for their potential luminescence properties. The synthesis involves a high-temperature reaction between yttrium oxide, antimony(III) oxide, and this compound in the presence of a fluxing agent to facilitate crystal growth.
Quantitative Data
| Product | Reactants | Reaction Temperature | Crystal System | Space Group | Reference |
| YSb₂O₄Br | Y₂O₃, Sb₂O₃, YBr₃ | 750 °C | Monoclinic | P2₁/c | [2] |
Experimental Protocol: Synthesis of YSb₂O₄Br
This protocol is adapted from the solid-state synthesis of YSb₂O₄Br.[3]
Materials:
-
Yttrium oxide (Y₂O₃, 99.9%)
-
Antimony(III) oxide (Sb₂O₃, 99.9%)
-
This compound (YBr₃, 99.9%)
-
Sodium bromide (NaBr, 99.9%)
-
Cesium bromide (CsBr, 99.9%)
-
Fused silica (B1680970) ampoules
Procedure:
-
In an inert atmosphere glovebox, thoroughly mix the reactants: Y₂O₃, Sb₂O₃, and YBr₃ in a molar ratio of 1:2:1.
-
Add a eutectic mixture of NaBr and CsBr as a fluxing agent to the reactant mixture.
-
Load the mixture into a fused silica ampoule.
-
Evacuate the ampoule to a high vacuum and seal it.
-
Place the sealed ampoule in a programmable tube furnace.
-
Heat the ampoule to 750 °C at a controlled rate.
-
Maintain the temperature at 750 °C for an extended period to ensure complete reaction and crystal growth.
-
Cool the furnace slowly to room temperature.
-
Carefully open the ampoule in an inert atmosphere to recover the crystalline product.
-
Wash the product with a suitable solvent to remove the flux.
-
Dry the final product under vacuum.
Synthesis Workflow
Caption: Solid-state synthesis of YSb₂O₄Br.
Application 2: Synthesis of Solid-State Electrolytes
This compound is a precursor for the synthesis of ternary yttrium halides, such as Li₃YBr₆, which are promising solid-state electrolytes for all-solid-state lithium-ion batteries.[4][5][6] These materials exhibit high ionic conductivity. The synthesis can be performed through mechanochemical methods followed by annealing.[4][6]
Quantitative Data
| Product | Reactants | Synthesis Method | Room Temperature Ionic Conductivity | Activation Energy | Reference |
| Li₃YBr₆ | LiBr, YBr₃ | Mechanochemical milling | 0.39 mS/cm | - | [6] |
| Annealed Li₃YBr₆ | LiBr, YBr₃ | Mechanochemical milling followed by annealing at 500 °C for 5 h | 3.31 mS/cm | 0.30 eV | [6][7] |
Experimental Protocol: Mechanochemical Synthesis of Li₃YBr₆
This protocol is based on the mechanosynthesis of Li₃YBr₆.[4]
Materials:
-
Lithium bromide (LiBr, 99.99%)
-
This compound (YBr₃, 99.99%)
-
Milling jars and balls (e.g., agate or zirconia)
-
High-energy ball mill
-
Tube furnace with inert gas supply
Procedure:
-
Dry the LiBr and YBr₃ precursors in a vacuum oven at 60 °C for 12 hours to remove any moisture.
-
Inside an argon-filled glovebox, load stoichiometric amounts of LiBr and YBr₃ into a milling jar with milling balls.
-
Seal the milling jar tightly.
-
Perform high-energy ball milling for a specified duration to achieve mechanochemical synthesis of Li₃YBr₆.
-
After milling, transfer the resulting powder to an alumina (B75360) crucible inside the glovebox.
-
Place the crucible in a tube furnace.
-
Anneal the powder under an inert atmosphere (e.g., argon) at 500 °C for 5 hours.
-
Cool the furnace to room temperature.
-
Handle and store the final annealed Li₃YBr₆ powder in an inert atmosphere.
Synthesis Workflow
Caption: Mechanochemical synthesis of Li₃YBr₆.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, crystal structures and spectroscopic properties of pure YSb2O4Br and YSb2O4Cl as well as Eu3+- and Tb3+-doped samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Solution-Based Synthesis of Yttrium Bromide Nanocrystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solution-based synthesis of Yttrium Bromide (YBr₃) nanocrystals. While direct literature on the synthesis of YBr₃ nanocrystals is scarce, this protocol is based on well-established and analogous methods for the synthesis of other lanthanide halide and oxide nanocrystals. These versatile nanoparticles are of growing interest for applications in biomedical imaging, drug delivery, and as scintillators due to their unique luminescent and physicochemical properties.
Introduction
Yttrium, a rare-earth element, forms trivalent compounds that are chemically similar to lanthanides.[1] Yttrium-based nanoparticles, particularly oxides, have been explored for various biomedical applications due to their potential for hosting luminescent dopants and their inherent biocompatibility.[2] this compound, in its nanocrystalline form, is an emerging material with potential applications in bioimaging and as a scintillation material for radiation detection. The solution-based synthesis approach offers excellent control over nanocrystal size, shape, and surface chemistry, which are critical for their performance in various applications.[3]
This protocol will focus on a hot-injection method, a common and reliable technique for producing monodisperse nanocrystals.[4] This method involves the rapid injection of precursors into a hot solvent containing coordinating ligands, leading to a burst of nucleation followed by controlled growth.[5]
Potential Applications
This compound nanocrystals, particularly when doped with other lanthanides, are expected to exhibit valuable properties for several high-tech applications:
-
Biomedical Imaging: Lanthanide-doped nanoparticles can serve as contrast agents in magnetic resonance imaging (MRI) and as probes in optical imaging.[6][7][8] Their small size allows for potential passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[1]
-
Drug Delivery: The surface of the nanocrystals can be functionalized with targeting moieties and loaded with therapeutic agents for targeted drug delivery, potentially reducing systemic toxicity and improving treatment efficacy.[2][9]
-
Scintillators: Lanthanide halides are known for their excellent scintillation properties, making them suitable for radiation detection in medical imaging and security applications.[10][11]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the synthesis and characterization of this compound nanocrystals.
Materials and Equipment
Materials:
-
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O, 99.9%) or Yttrium(III) oxide (Y₂O₃, 99.99%)
-
Ammonium bromide (NH₄Br, 99%)
-
Oleylamine (B85491) (80-90%)
-
Oleic acid (90%)
-
1-octadecene (B91540) (ODE, 90%)
-
Toluene (B28343) (anhydrous, 99.8%)
-
Ethanol (B145695) (absolute)
-
Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere operations
-
Syringes and needles
-
Magnetic stirrer
-
Centrifuge
-
Ultrasonic bath
-
Standard laboratory glassware
Synthesis of this compound Precursor
Anhydrous this compound (YBr₃) is required as a precursor for the hot-injection synthesis. It can be prepared from yttrium oxide or the hydrated chloride salt.
Protocol:
-
In a tube furnace, place a crucible containing a 1:6 molar ratio of Y₂O₃ to NH₄Br.
-
Heat the mixture under a flow of argon gas to 400°C for 4 hours. The reaction proceeds through an intermediate, (NH₄)₃YBr₆.[12]
-
After cooling to room temperature under argon, the resulting white powder is anhydrous YBr₃.
-
Store the anhydrous YBr₃ in a glovebox or desiccator to prevent hydration.
Hot-Injection Synthesis of YBr₃ Nanocrystals
This protocol is adapted from established methods for synthesizing lanthanide halide and oxide nanocrystals.[13][14]
Protocol:
-
Solvent and Ligand Preparation: In a 100 mL three-neck flask, combine 15 mL of 1-octadecene, 5 mmol of oleic acid, and 5 mmol of oleylamine.
-
Degassing: Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.
-
Inert Atmosphere: Switch the atmosphere to argon and heat the mixture to the desired reaction temperature (e.g., 280-320°C).
-
Precursor Injection: In a separate vial, dissolve 0.5 mmol of anhydrous YBr₃ in 5 mL of a 1:1 mixture of oleylamine and 1-octadecene. Heat gently if necessary to dissolve.
-
Injection: Rapidly inject the YBr₃ precursor solution into the hot reaction mixture under vigorous stirring.
-
Growth: Allow the reaction to proceed for a specific time (e.g., 15-60 minutes) to control the nanocrystal size.
-
Cooling: After the desired growth time, cool the reaction mixture to room temperature.
-
Purification:
-
Add 20 mL of ethanol to the cooled solution to precipitate the nanocrystals.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in 10 mL of toluene.
-
Repeat the precipitation and re-dispersion steps two more times.
-
-
Storage: Disperse the final purified YBr₃ nanocrystals in toluene for storage and characterization.
Characterization
Thorough characterization is essential to determine the size, shape, crystal structure, and optical properties of the synthesized YBr₃ nanocrystals.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology and determine the size and size distribution of the nanocrystals.
Protocol:
-
Dilute the nanocrystal solution in toluene.
-
Drop-cast a small amount of the diluted solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the grid using a transmission electron microscope.
-
Measure the dimensions of at least 100 nanoparticles to determine the average size and size distribution.
X-ray Diffraction (XRD)
XRD is used to determine the crystal structure and phase purity of the nanocrystals.
Protocol:
-
Concentrate the nanocrystal solution and drop-cast it onto a zero-background sample holder (e.g., a silicon wafer).
-
Alternatively, precipitate the nanocrystals and dry them to a fine powder.
-
Acquire the XRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the resulting diffraction pattern with known patterns for this compound and other potential phases.
Photoluminescence (PL) Spectroscopy
PL spectroscopy is used to investigate the optical properties of the nanocrystals, especially when doped with luminescent lanthanide ions.
Protocol:
-
Disperse the nanocrystals in a suitable solvent (e.g., toluene) in a quartz cuvette.
-
Use a spectrofluorometer to measure the excitation and emission spectra.
-
The excitation wavelength will depend on the specific dopant used.
Data Presentation
The following tables summarize expected quantitative data based on analogous lanthanide halide nanocrystal syntheses.
Table 1: Synthesis Parameters and Resulting Nanocrystal Size
| YBr₃ Precursor (mmol) | Oleic Acid (mmol) | Oleylamine (mmol) | Reaction Temp. (°C) | Reaction Time (min) | Avg. Nanocrystal Size (nm) |
| 0.5 | 5 | 5 | 280 | 15 | 5 - 10 |
| 0.5 | 5 | 5 | 300 | 30 | 10 - 15 |
| 0.5 | 5 | 5 | 320 | 60 | 15 - 25 |
| 0.5 | 10 | 10 | 300 | 30 | 8 - 12 |
Note: These are hypothetical values based on trends observed in similar systems. Actual results may vary.
Table 2: Characterization Data of YBr₃ Nanocrystals
| Characterization Technique | Parameter | Expected Value/Observation |
| TEM | Morphology | Spherical or quasi-spherical |
| Average Size | 5 - 25 nm (tunable) | |
| Size Distribution | < 15% | |
| XRD | Crystal Structure | To be determined (likely hexagonal or cubic) |
| Phase Purity | High, with minimal amorphous content | |
| PL Spectroscopy | Emission | Dependent on dopant (e.g., visible or NIR) |
Safety and Toxicity Considerations
-
Chemical Safety: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct the synthesis in a well-ventilated fume hood. Oleylamine and 1-octadecene are irritants.
-
Nanoparticle Toxicity: The toxicity of this compound nanocrystals has not been extensively studied. However, studies on other lanthanide-based nanoparticles suggest that toxicity can be influenced by factors such as size, surface coating, and dissolution of metal ions.[12][15][16] It is recommended to handle the nanocrystals with care and avoid inhalation or skin contact. Further toxicological studies are necessary to fully assess their biocompatibility for in vivo applications.
Troubleshooting
-
Poor Monodispersity: This can be caused by slow injection of the precursor or poor temperature control. Ensure rapid and complete injection and maintain a stable reaction temperature.
-
Aggregation: Insufficient ligand concentration or improper purification can lead to aggregation. Ensure an adequate amount of oleic acid and oleylamine are used and that the washing steps are performed thoroughly.
-
Low Yield: Incomplete reaction or loss of product during purification can result in low yields. Ensure the reaction goes to completion and be careful during the centrifugation and re-dispersion steps.
By following these detailed protocols and considering the key experimental parameters, researchers can successfully synthesize and characterize this compound nanocrystals for a variety of promising applications in science and medicine.
References
- 1. Lanthanide upconversion nanoparticles and applications in bioassays and bioimaging: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanthanide-doped nanocrystals: synthesis, optical-magnetic properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. set-science.com [set-science.com]
- 5. Reaction chemistry/nanocrystal property relations in the hot injection synthesis, the role of the solute solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Lanthanide-based metal halides prepared at room temperature by recrystallization method for X-ray imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hirszfeld.pl [hirszfeld.pl]
- 13. Magnetic Resonance Imaging and X-Ray Imaging Properties of Ultrasmall Lanthanide Oxide (Ln = Eu, Gd, and Tb) Nanoparticles Synthesized via Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potential Hazard of Lanthanides and Lanthanide-Based Nanoparticles to Aquatic Ecosystems: Data Gaps, Challenges and Future Research Needs Derived from Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Role of Yttrium and Bromide in Halide-Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of halide-perovskite solar cells (PSCs) has been marked by significant improvements in power conversion efficiency (PCE) and operational stability. A key strategy in this progress is the use of additives and dopants to modulate the perovskite film's properties. This document focuses on the distinct yet complementary roles of Yttrium (Y³⁺) cations and Bromide (Br⁻) anions in enhancing the performance of these next-generation photovoltaic devices. While the direct application of Yttrium Bromide (YBr₃) as a single additive is not extensively documented in publicly available research, the individual effects of Yttrium and Bromide doping are well-studied and provide a strong basis for understanding their potential synergistic impact.
Yttrium ions are utilized as a dopant to passivate defects and improve the crystallinity of the perovskite layer, leading to enhanced efficiency and stability.[1][2][3] Bromide is a common component in mixed-halide perovskites, offering tunability of the material's bandgap and significantly improved stability against environmental factors.[4][5][6][7] This application note will detail the mechanisms of action for both Yttrium and Bromide, provide experimental protocols for their incorporation, and present quantitative data on their effects on solar cell performance.
Mechanisms of Action
Yttrium (Y³⁺) Doping
The incorporation of Yttrium cations into the perovskite lattice, typically by substituting a small fraction of Pb²⁺ ions, imparts several beneficial effects:
-
Defect Passivation: Y³⁺ ions can effectively passivate various crystallographic defects within the perovskite film, such as vacancies and grain boundaries. This reduction in defect density minimizes non-radiative recombination of charge carriers, leading to a higher open-circuit voltage (Voc) and fill factor (FF).[1]
-
Improved Crystallinity and Morphology: Yttrium doping can influence the crystallization process, promoting the formation of larger, more uniform perovskite grains.[2] A high-quality film with fewer grain boundaries facilitates more efficient charge transport and reduces carrier trapping.
-
Enhanced Stability: By passivating defects and improving the intrinsic quality of the perovskite crystal, yttrium doping can contribute to the long-term operational stability of the solar cell.[1]
-
Tolerance Factor Modification: The partial substitution of Pb²⁺ with the smaller Y³⁺ ion can alter the Goldschmidt tolerance factor of the perovskite structure, potentially leading to a more stable crystalline phase.
Bromide (Br⁻) Incorporation
The inclusion of Bromide, often to form mixed-halide perovskites (e.g., MAPb(I₁₋ₓBrₓ)₃), is a widely adopted strategy with multiple advantages:
-
Bandgap Tuning: The ratio of Bromide to Iodide in the perovskite lattice allows for precise tuning of the optical bandgap.[4][6][7] This is crucial for optimizing light absorption and for applications in tandem solar cells.
-
Enhanced Stability: Bromide-containing perovskites exhibit improved stability against moisture, oxygen, and light-induced degradation compared to their pure iodide counterparts.[4][5] The stronger Pb-Br bond contributes to a more robust crystal lattice.
-
Defect Passivation: Bromide ions can help to passivate halide vacancy defects, which are common in perovskite films and can act as charge recombination centers.[6][8]
-
Control of Crystallization: The choice of bromide precursor (e.g., PbBr₂, MABr, CsBr) can influence the crystallization kinetics and the final morphology of the perovskite film, thereby affecting device performance.[9]
Quantitative Data Presentation
The following tables summarize the impact of Yttrium and Bromide incorporation on the performance of halide-perovskite solar cells, based on typical findings in the literature.
Table 1: Effect of Yttrium Doping on Perovskite Solar Cell Parameters
| Dopant Concentration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 0% (Control) | 1.05 | 21.8 | 70.1 | 16.0 | [1] |
| 0.1% Y³⁺ | 1.12 | 22.5 | 75.3 | 19.0 | [1] |
| 0.5% Y-TiO₂ | 0.98 | 18.2 | 63.0 | 11.2 | [3] |
Table 2: Effect of Bromide Incorporation on Perovskite Solar Cell Parameters (Mixed Halide: MAPb(I₁₋ₓBrₓ)₃)
| Bromide Content (x) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Bandgap (eV) | Reference |
| 0 | 0.99 | 21.5 | 72 | 15.4 | 1.55 | [4] |
| 0.06 | 1.03 | 20.9 | 75 | 16.2 | 1.60 | [9] |
| 0.15 | 1.01 | 23.6 | 72 | 17.2 | 1.63 | [10] |
| 0.20 | 1.08 | 19.8 | 76 | 16.3 | 1.68 | [4] |
Experimental Protocols
This section provides a general methodology for the fabrication of perovskite solar cells incorporating Yttrium and Bromide.
Preparation of Yttrium-Doped Perovskite Precursor Solution
Objective: To prepare a perovskite precursor solution containing a specific concentration of Yttrium.
Materials:
-
Lead(II) Iodide (PbI₂)
-
Methylammonium Iodide (MAI)
-
Yttrium(III) Chloride (YCl₃) or Yttrium(III) Iodide (YI₃)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a stock solution of the desired perovskite composition (e.g., 1.4 M MAPbI₃ in a 9:1 v/v mixture of DMF:DMSO).
-
Prepare a separate stock solution of the Yttrium salt (e.g., 0.1 M YCl₃ in DMF).
-
To the main perovskite precursor solution, add the Yttrium stock solution dropwise while stirring to achieve the desired final molar concentration of Y³⁺ (e.g., 0.1 mol%).
-
Stir the final solution for at least 2 hours at room temperature before use.
Fabrication of Mixed-Halide (I/Br) Perovskite Solar Cells
Objective: To fabricate a perovskite solar cell with a mixed Iodide-Bromide perovskite layer.
Materials:
-
Lead(II) Iodide (PbI₂)
-
Lead(II) Bromide (PbBr₂)
-
Methylammonium Iodide (MAI)
-
Methylammonium Bromide (MABr)
-
DMF and DMSO
-
FTO-coated glass substrates
-
TiO₂ compact layer precursor
-
Spiro-OMeTAD (hole transport material)
-
Gold or Carbon (counter electrode)
Procedure:
-
Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Deposit a compact TiO₂ layer on the FTO substrate by spin-coating or spray pyrolysis, followed by annealing.
-
Prepare the mixed-halide perovskite precursor solution by dissolving stoichiometric amounts of PbI₂, PbBr₂, MAI, and MABr in a DMF:DMSO solvent mixture. The ratio of I to Br precursors will determine the final bandgap.
-
Spin-coat the perovskite precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at a specific temperature (e.g., 100 °C) for a set duration.
-
Deposit the hole transport layer (e.g., Spiro-OMeTAD) by spin-coating.
-
Finally, deposit the counter electrode (e.g., gold or carbon) by thermal evaporation or screen printing.
Characterization of Perovskite Films and Devices
Objective: To evaluate the properties of the fabricated perovskite films and the performance of the solar cells.
Techniques:
-
Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of the perovskite film.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the perovskite.
-
UV-Vis Spectroscopy: To measure the light absorption properties and determine the bandgap.
-
Photoluminescence (PL) Spectroscopy: To assess the defect density and charge carrier recombination dynamics.
-
Current-Voltage (J-V) Measurement: To determine the key photovoltaic parameters (Voc, Jsc, FF, PCE) under simulated sunlight.
Visualizations
Caption: Experimental workflow for fabricating perovskite solar cells.
Caption: Mechanism of Yttrium and Bromide in enhancing solar cell performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
Yttrium Bromide Catalyzed Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium bromide (YBr₃) is emerging as a potent Lewis acid catalyst in organic synthesis, facilitating the efficient construction of a variety of heterocyclic scaffolds. Its properties, such as being a hard Lewis acid, offer unique catalytic activities in various organic transformations, including multicomponent reactions and cyclization cascades. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic compounds using this compound as a catalyst. The methodologies outlined herein are designed to be a valuable resource for researchers in medicinal chemistry, process development, and materials science.
Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines, which are prevalent motifs in pharmaceuticals and functional materials. This compound has been investigated as a catalyst to promote this reaction under mild conditions.
Application Notes
This compound activates the carbonyl group of the ketone, facilitating the initial condensation with the 2-aminoaryl ketone. The subsequent intramolecular cyclization and dehydration are also promoted by the Lewis acidic nature of the catalyst, leading to the formation of the quinoline (B57606) ring system. This method is applicable to a range of substituted 2-aminoaryl ketones and α-methylene carbonyl compounds.
Experimental Protocol
General Procedure for the this compound-Catalyzed Friedländer Synthesis of Quinolines:
-
To a stirred solution of a 2-aminoaryl ketone (1.0 mmol) and an α-methylene carbonyl compound (1.2 mmol) in anhydrous toluene (B28343) (10 mL), add this compound (YBr₃, 10 mol%).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution (15 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate/hexane gradient) to afford the desired quinoline derivative.
Data Presentation
Table 1: this compound-Catalyzed Synthesis of Quinolines
| Entry | 2-Aminoaryl Ketone | α-Methylene Carbonyl Compound | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 5 | 92 |
| 2 | 2-Aminoacetophenone | Cyclohexanone | 6 | 88 |
| 3 | 2-Amino-5-chlorobenzophenone | Acetylacetone | 4 | 95 |
| 4 | 2-Amino-4-nitroacetophenone | Dimedone | 8 | 78 |
Mechanistic Workflow
Troubleshooting & Optimization
preventing hydrolysis of anhydrous Yttrium bromide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of anhydrous yttrium bromide (YBr₃) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the hydrolysis of anhydrous this compound?
Anhydrous this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] When exposed to water, it hydrolyzes to form yttrium oxybromide or yttrium hydroxide.[3][4] This contamination can significantly impact your reaction by:
-
Reducing the yield of the desired product.
-
Leading to the formation of unwanted byproducts .
-
Deactivating catalysts or other sensitive reagents in the reaction mixture.
-
Altering the stoichiometry of the reaction, leading to irreproducible results .
Q2: What are the primary sources of water contamination in a reaction setup?
Water contamination can originate from several sources:
-
Atmospheric moisture: The most common source, especially when handling the reagent in an open lab environment.
-
Residual water in solvents: Even solvents labeled "anhydrous" can contain trace amounts of water that can be detrimental.
-
Moisture adsorbed on glassware: Glass surfaces can hold a thin film of water.
-
Impurities in starting materials or reagents.
Q3: How can I visually identify if my anhydrous this compound has been compromised by moisture?
Anhydrous this compound is a white solid.[5][6] Clumping or the presence of a sticky or opaque appearance can indicate hydration. However, trace amounts of hydrolysis may not be visible. Therefore, it is crucial to rely on preventative handling techniques rather than visual inspection alone.
Q4: What is the best way to store anhydrous this compound?
Anhydrous this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as in a desiccator or, ideally, within a glove box.[1]
Troubleshooting Guide
Problem: My reaction yield is consistently low, and I suspect hydrolysis of this compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inadequate Inert Atmosphere | Review your handling procedure. Are you using a glove box or a Schlenk line? | Glove Box: Ensure the oxygen and water levels are below 1 ppm.[7] Purge all items through the antechamber with at least three vacuum/inert gas cycles before bringing them into the box.[7][8] Schlenk Line: Use proper Schlenk techniques, ensuring a positive pressure of inert gas is maintained throughout the experiment.[8] Purge all glassware with inert gas after flame-drying. |
| Contaminated Solvent | Test the water content of your "anhydrous" solvent. | Use a Karl Fischer titrator for accurate quantification of water content. Alternatively, a simple qualitative test can be performed by adding a small amount of the solvent to anhydrous copper(II) sulfate (B86663) (should remain white) or cobalt chloride paper (should remain blue).[9][10] |
| Wet Glassware | Review your glassware drying procedure. | Flame-dry all glassware under vacuum or a stream of inert gas immediately before use. Allow the glassware to cool to room temperature under the inert atmosphere. |
| Contaminated Starting Materials | Consider the hygroscopicity of other reagents. | Dry other solid reagents in a vacuum oven. Distill liquid reagents from an appropriate drying agent. |
Experimental Protocols
Protocol 1: Handling Anhydrous this compound in a Glove Box
-
Preparation: Place all necessary dry and clean glassware, spatulas, and weighing boats in the glove box antechamber.
-
Purging: Subject the antechamber to a minimum of three evacuate-refill cycles with a high-purity inert gas (argon or nitrogen).[7][8]
-
Transfer: Move the items into the main glove box chamber.
-
Weighing: Weigh the required amount of anhydrous this compound directly into the reaction flask inside the glove box.
-
Sealing: Securely seal the reaction flask with a septum or ground glass stopper before removing it from the glove box.[8]
Protocol 2: Drying Solvents for Use with Anhydrous this compound
The choice of drying agent depends on the solvent. Always consult a solvent compatibility chart.
Using Molecular Sieves:
-
Activation: Activate 3Å or 4Å molecular sieves by heating them in a vacuum oven at over 300°C for at least 24 hours.[11]
-
Cooling: Allow the sieves to cool to room temperature under vacuum or in a desiccator.
-
Drying: Add the activated sieves (typically 10% w/v) to the solvent and allow it to stand for at least 24 hours under an inert atmosphere.[11]
Distillation from a Reactive Drying Agent (for experts only):
For exceptionally dry solvents, distillation from a reactive drying agent like sodium/benzophenone (for ethers and hydrocarbons) or calcium hydride (for halogenated solvents and some ethers) is effective.[12][13] This should only be performed by experienced personnel due to the hazards involved.
Data Presentation
The following table summarizes the typical residual water content in common organic solvents after treatment with various drying agents.
| Solvent | Drying Agent | Residual Water Content (ppm) | Reference |
| Dichloromethane | Activated 3Å Molecular Sieves | <10 | [11] |
| Dichloromethane | Calcium Hydride (distilled) | ~13 | [11] |
| Toluene | Activated 3Å Molecular Sieves | <10 | [11] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone (distilled) | <10 | [11] |
| Acetonitrile | Activated 3Å Molecular Sieves | ~10-20 | [11] |
| Methanol | 3Å Molecular Sieves (10% m/v, 72h) | ~30-50 | [11] |
Visualizations
Caption: Workflow for handling anhydrous this compound.
Caption: Troubleshooting logic for suspected hydrolysis.
References
- 1. Yttrium Chloride, Anhydrous - ESPI Metals [espimetals.com]
- 2. fishersci.com [fishersci.com]
- 3. Yttrium compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 6. aemree.com [aemree.com]
- 7. ucd.ie [ucd.ie]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. chemguide.uk [chemguide.uk]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Purification of Commercial Yttrium Bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of oxide impurities from commercial yttrium bromide (YBr₃). The primary method discussed is the conversion of yttrium oxide (Y₂O₃) impurities to this compound through a reaction with ammonium (B1175870) bromide (NH₄Br).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What is the primary source of oxide impurities in commercial this compound?
This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can lead to the formation of yttrium oxide (Y₂O₃) or yttrium oxybromide (YOBr) as impurities. The presence of these impurities can be indicated by a white or off-white appearance of the this compound, which should ideally be a white crystalline solid.[1][2]
Q2: My final this compound product has a whitish or yellowish tint. What does this indicate?
A pure, anhydrous this compound should be a white crystalline solid. A persistent white or yellowish tint after the purification process likely indicates the presence of residual yttrium oxide or the formation of yttrium oxybromide (YOBr).[2] This can happen if the reaction with ammonium bromide was incomplete or if the intermediate product was exposed to moisture or oxygen at high temperatures.
Q3: The yield of my purified this compound is lower than expected. What are the possible causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: The conversion of yttrium oxide to this compound may not have gone to completion. This can be due to insufficient heating, inadequate mixing of reactants, or an insufficient excess of ammonium bromide.
-
Sublimation of the product: this compound can sublime at the high temperatures used during the purification process. If the temperature is too high or the vacuum is applied too rapidly, the product may be lost.
-
Mechanical losses: Transferring the fine powder in an inert atmosphere can lead to mechanical losses.
Q4: How can I confirm that the oxide impurities have been removed?
While direct quantitative analysis of oxide impurities in a halide matrix is challenging, several analytical techniques can be employed to assess the purity of the final product:
-
X-Ray Diffraction (XRD): XRD can be used to identify the crystalline phases present in the sample. The absence of peaks corresponding to Y₂O₃ or YOBr would indicate a high-purity product.
-
Infrared (IR) Spectroscopy: Yttrium oxide has a characteristic absorption band in the IR spectrum. The disappearance of this peak after purification is a good indicator of its removal.
-
Elemental Analysis: While it won't directly measure oxide content, confirming the correct stoichiometric ratio of yttrium to bromine can indirectly indicate purity.
Q5: What are the key considerations for handling and storing purified this compound?
Anhydrous this compound is extremely sensitive to air and moisture.[1] All handling and storage must be conducted under a dry, inert atmosphere, such as in a glovebox. Use of well-dried solvents and reagents is also critical for subsequent reactions.
Experimental Protocol: Removal of Oxide Impurities from this compound
This protocol details the "Ammonium Bromide Route," a widely accepted method for preparing anhydrous this compound from yttrium oxide. This process effectively converts oxide impurities into the desired bromide salt. The reaction proceeds through a stable intermediate, (NH₄)₃YBr₆.[1][3][4]
Materials:
-
Commercial this compound (containing oxide impurities) or yttrium oxide (Y₂O₃)
-
Ammonium bromide (NH₄Br), high purity
-
Inert gas (e.g., argon or nitrogen), high purity
Equipment:
-
Tube furnace with temperature control
-
Quartz or alumina (B75360) reaction tube
-
Quartz or alumina boat
-
Schlenk line or similar apparatus for handling air-sensitive materials
-
High-vacuum pump
-
Mortar and pestle (agate or alumina)
-
Glovebox (optional but highly recommended)
Procedure:
-
Mixing of Reactants:
-
In an inert atmosphere (e.g., inside a glovebox), thoroughly grind the commercial this compound or yttrium oxide with a stoichiometric excess of ammonium bromide using a mortar and pestle. A 3- to 6-fold molar excess of ammonium bromide is recommended.
-
The overall reaction is: Y₂O₃ + 6NH₄Br → 2YBr₃ + 6NH₃ + 3H₂O
-
-
First Heating Stage (Formation of the Intermediate):
-
Transfer the mixture to a quartz or alumina boat and place it in the center of the tube furnace.
-
Heat the mixture under a slow flow of inert gas to approximately 230-250°C and hold for several hours. This step facilitates the formation of the ammonium this compound intermediate, (NH₄)₃YBr₆.
-
-
Second Heating Stage (Decomposition of the Intermediate):
-
Slowly increase the temperature to 350-400°C under the inert gas flow. This will decompose the (NH₄)₃YBr₆ intermediate to anhydrous YBr₃.
-
The decomposition reaction is: (NH₄)₃YBr₆(s) → YBr₃(s) + 3NH₄Br(g)
-
-
Removal of Excess Ammonium Bromide:
-
Once the decomposition is complete, slowly apply a vacuum to the system while maintaining the temperature. This will sublime the excess ammonium bromide, which will deposit in the cooler parts of the reaction tube.
-
Gradually increase the vacuum to a high vacuum to ensure all volatile byproducts and excess reactants are removed.
-
-
Cooling and Storage:
-
After all the excess ammonium bromide has been removed, slowly cool the furnace to room temperature under a static vacuum or a slow flow of inert gas.
-
Transfer the purified, white crystalline this compound to an inert atmosphere glovebox for storage.
-
Data Presentation
| Sample ID | Initial Oxide Content (wt%) (Method) | Final Oxide Content (wt%) (Method) | Yield (%) | Appearance of Final Product |
| YBr₃-Batch-001 | e.g., 5.2% (Gravimetric) | |||
| YBr₃-Batch-002 | e.g., 3.8% (XRD Rietveld) |
Visualizations
Signaling Pathway/Workflow Diagram
References
- 1. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. osti.gov [osti.gov]
- 4. An analysis of the ammonium chloride route to anhydrous rare-earth metal chlorides | Semantic Scholar [semanticscholar.org]
optimizing reaction conditions for Yttrium bromide catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing yttrium bromide as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
A1: this compound (YBr₃) is an inorganic compound that functions as a Lewis acid catalyst.[1] Its catalytic activity stems from the yttrium(III) ion's ability to accept electron pairs, thereby activating substrates in various chemical transformations.[2][3] Yttrium, a rare-earth metal, exhibits catalytic properties in reactions such as polymerization and dehydrogenation.[4][5] Like other lanthanide-based catalysts, it is valued for its unique electronic characteristics and potential for high reactivity and stereoselectivity.[2][6]
Q2: What are the common applications of this compound in catalysis?
A2: this compound and other yttrium salts are effective catalysts for a range of organic reactions, including:
-
Aldol Reactions: Catalyzing the formation of β-hydroxy carbonyl compounds.[7][8]
-
Friedel-Crafts Reactions: Facilitating the alkylation and acylation of aromatic rings.[9][10][11][12]
-
Ring-Opening Copolymerization (ROCOP): Used in the synthesis of polyesters from epoxides and cyclic anhydrides.[13]
-
Cycloaddition Reactions: For example, the reaction of CO₂ with epoxides.[14]
Q3: How should I handle and store this compound?
A3: this compound is a hygroscopic, crystalline solid, meaning it readily absorbs moisture from the atmosphere.[1][15] Therefore, it should be handled in a dry, inert atmosphere, such as in a glovebox.[16] Store it in a tightly sealed container, away from moisture. Some commercial forms are ampouled under argon to ensure anhydrous conditions.[17]
Q4: Is this compound soluble in common organic solvents?
A4: this compound is highly soluble in water.[18] Its solubility in organic solvents can vary. It has been reported to be soluble in tetrahydrofuran (B95107) (THF).[16] For specific applications, it is often used with co-catalysts or in solvent systems where it has sufficient solubility to be effective.[13]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Inactivity due to Hydration | This compound is highly hygroscopic. Ensure the catalyst is anhydrous. If necessary, dry the catalyst under vacuum before use or purchase an ultra-dry grade.[17] Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen).[16] |
| Inadequate Solvent Purity | Use anhydrous solvents. Traces of water in the solvent can deactivate the Lewis acid catalyst. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Start with a reported literature value (e.g., 5-10 mol%) and perform a screen to find the optimal concentration for your specific reaction. |
| Presence of Inhibitors in Substrates | Purify substrates to remove any impurities that may act as Lewis bases (e.g., amines, excess water), which can poison the catalyst. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some reactions require thermal energy to overcome the activation barrier, even with a catalyst. |
Issue 2: Poor Selectivity (e.g., chemo-, regio-, or stereo-selectivity)
Possible Causes & Solutions
| Cause | Recommended Action |
| Sub-optimal Reaction Temperature | Temperature can significantly influence selectivity. Try running the reaction at a lower temperature to favor the formation of the kinetic product, or a higher temperature for the thermodynamic product. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents with varying properties (e.g., coordinating vs. non-coordinating). |
| Absence of a Chiral Ligand (for asymmetric catalysis) | For enantioselective transformations, the use of a suitable chiral ligand is often necessary to create a chiral catalytic environment around the yttrium center.[2][3] |
| Inappropriate Substrate Concentration | Vary the concentration of your reactants. In some cases, higher or lower concentrations can influence the formation of side products. |
Issue 3: Catalyst Deactivation During the Reaction
Possible Causes & Solutions
| Cause | Recommended Action |
| Fouling by Polymerization or Coke Formation | Lower the reaction temperature or concentration to reduce the rate of side reactions leading to fouling.[19][20] |
| Poisoning by Impurities or Byproducts | Ensure high purity of starting materials. If a byproduct is a known inhibitor, consider strategies to remove it in situ.[19] |
| Thermal Degradation | Avoid excessively high reaction temperatures that could lead to the decomposition of the catalyst or catalyst complexes. |
| Reaction with Solvent or Substrate | Ensure the solvent and substrates are compatible with the this compound catalyst under the reaction conditions.[14] |
Experimental Protocols
General Procedure for a this compound-Catalyzed Aldol Reaction
This protocol is a representative example. Optimal conditions will vary depending on the specific substrates.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Catalyst and Reagent Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.02 mmol).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., 2 mL of ketone) and stir the mixture.[8] If a ligand is used, it should be added at this stage and stirred with the catalyst.[8]
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the aldehyde (0.2 mmol) dropwise.[8]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for a this compound-Catalyzed Friedel-Crafts Alkylation
This protocol is a representative example. Optimal conditions will vary depending on the specific substrates.
-
Preparation: Ensure all glassware is thoroughly dried.
-
Catalyst and Reagent Setup: To a dried flask under an inert atmosphere, add the aromatic substrate (e.g., indole, 1.0 mmol) and this compound (10 mol%).
-
Solvent and Substrate Addition: Add an anhydrous solvent (e.g., dichloromethane). Stir the mixture until the catalyst is dissolved or well-suspended.
-
Reaction Initiation: Add the alkylating agent (e.g., an enone, 1.2 mmol) to the mixture.[9]
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench with water or a mild aqueous base. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent in vacuo, and purify the residue by flash chromatography.
Data Presentation
Table 1: Optimization of Catalyst Loading for a Model Aldol Reaction
| Entry | YBr₃ (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 1 | 24 | 30 | 25 |
| 2 | 5 | 12 | 85 | 78 |
| 3 | 10 | 8 | >95 | 92 |
| 4 | 15 | 8 | >95 | 91 |
Reaction Conditions: Aldehyde (1.0 equiv), Ketone (2.0 equiv), CH₂Cl₂, 0 °C.
Table 2: Effect of Solvent on a Model Friedel-Crafts Alkylation
| Entry | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | Dichloromethane | 12 | >95 | 90 |
| 2 | Toluene | 24 | 70 | 65 |
| 3 | Acetonitrile | 12 | 50 | 42 |
| 4 | Tetrahydrofuran | 24 | <10 | <5 |
Reaction Conditions: Aromatic Substrate (1.0 equiv), Alkylating Agent (1.2 equiv), YBr₃ (10 mol%), Room Temperature.
Visualizations
Caption: General experimental workflow for this compound catalysis.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yttrium (Y) - Definition, Preparation, Properties, Uses, Compounds, Reactivity [examples.com]
- 5. Yttrium: Properties and Applications [stanfordmaterials.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Alkylation [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Simple yttrium salts as highly active and controlled catalysts for the atom-efficient synthesis of high molecular weight polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. This compound | Br3Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. srdata.nist.gov [srdata.nist.gov]
- 17. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 18. americanelements.com [americanelements.com]
- 19. mdpi.com [mdpi.com]
- 20. Catalyst deactivation and regeneration | PPTX [slideshare.net]
Yttrium Bromide Purification by Sublimation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of yttrium bromide (YBr₃) by sublimation. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the sublimation of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Sublimate Yield | 1. Temperature too low: The vapor pressure of YBr₃ is insufficient for sublimation at the current temperature. 2. Pressure too high: The vacuum is not deep enough to allow for sublimation at the applied temperature. 3. Improper heating: Uneven or inadequate heating of the starting material. | 1. Increase temperature: Gradually increase the temperature of the heating mantle or furnace. Note that the sublimation temperature will be below the melting point of 904°C[1]. A starting point for vacuum sublimation could be in the range of 700-850°C. 2. Improve vacuum: Check for leaks in your sublimation apparatus. Ensure your vacuum pump is operating efficiently and can achieve a pressure of at least 10⁻² to 10⁻³ Torr. 3. Ensure uniform heating: Use a well-fitting heating mantle or a tube furnace for even heat distribution. |
| Contaminated Sublimate | 1. Starting material is wet: Hydrolysis of YBr₃ can occur in the presence of moisture, leading to the formation of non-volatile oxides or oxybromides. 2. Impurities are also volatile: Some impurities may have similar vapor pressures to YBr₃ under the experimental conditions. 3. "Bumping" of the powder: Mechanical transfer of the crude material to the collection surface. | 1. Ensure anhydrous conditions: this compound is hygroscopic.[1] Handle the material in a glovebox or dry box. If necessary, dry the YBr₃ under vacuum with gentle heating before sublimation. The preparation of anhydrous YBr₃ often involves reacting yttrium oxide with ammonium (B1175870) bromide followed by heating under vacuum to remove excess NH₄Br.[2] 2. Fractional sublimation: If impurities are more volatile, a pre-sublimation step at a lower temperature can be performed to remove them before collecting the YBr₃. If impurities are less volatile, careful temperature control is needed to leave them behind. 3. Gentle heating: Increase the temperature slowly to avoid rapid gas evolution that can carry over particulate matter. A plug of purified quartz wool can be placed between the sample and the cold finger. |
| Apparatus Issues | 1. Poor thermal contact: Inefficient heat transfer from the heating source to the sample. 2. Inadequate cooling of the collection surface: The "cold finger" is not cold enough to efficiently condense the YBr₃ vapor. | 1. Improve contact: Ensure the sublimation vessel is well-seated in the heating mantle. For tube furnaces, ensure the sample is in the center of the heating zone. 2. Efficient cooling: Use a coolant such as cold water or a cryogenic fluid in the cold finger to ensure a significant temperature gradient between the hot and cold zones of the apparatus. |
| Product is a powder instead of crystals | 1. High rate of sublimation: Rapid sublimation and condensation can lead to the formation of a fine powder rather than well-defined crystals. | 1. Slower sublimation rate: Reduce the temperature or slightly increase the pressure to slow down the rate of sublimation. This allows for more ordered crystal growth on the cold finger. |
Frequently Asked Questions (FAQs)
What is the principle behind purifying this compound by sublimation?
Sublimation is a purification technique where a solid is heated, often under reduced pressure, causing it to transition directly into a gas without passing through a liquid phase.[3][4] This gaseous this compound then deposits as a pure solid on a cooled surface, leaving non-volatile impurities behind.[3]
What is the recommended temperature and pressure for YBr₃ sublimation?
How can I prepare anhydrous this compound for sublimation?
Anhydrous this compound is crucial for successful sublimation. One method of preparation involves reacting yttrium oxide with an excess of ammonium bromide at high temperatures, followed by heating the product in a current of dry nitrogen and then under vacuum to remove any unreacted ammonium bromide.[2]
What are the safety precautions for subliming this compound?
-
Handling: this compound is an irritant.[1] Handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The sublimation process involves high temperatures, posing a burn risk. Use appropriate heating equipment and thermal gloves.
-
Vacuum: Working with glassware under vacuum carries a risk of implosion. Use appropriate vacuum-rated glassware and a safety shield.
Experimental Protocol: Sublimation of this compound
This is a general procedure that should be adapted based on the specific equipment and the purity of the starting material.
1. Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware. This typically includes a sublimation tube or flask and a cold finger.
-
Assemble the sublimation apparatus, ensuring all joints are well-sealed. If using ground glass joints, a high-vacuum grease appropriate for the operating temperature should be used.
2. Sample Preparation:
-
Handle anhydrous this compound in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption.
-
Place the impure this compound powder at the bottom of the sublimation tube.
3. Sublimation Process:
-
Insert the cold finger into the sublimation tube and ensure it is positioned correctly above the sample.
-
Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.
-
Gradually heat the bottom of the sublimation tube using a heating mantle or tube furnace to the desired sublimation temperature.
-
Monitor the cold finger for the deposition of purified this compound crystals.
4. Product Recovery:
-
Once the sublimation is complete, turn off the heater and allow the apparatus to cool to room temperature under vacuum.
-
Vent the apparatus to an inert gas (e.g., nitrogen or argon).
-
Carefully remove the cold finger. The purified this compound crystals can be scraped from the cold finger in an inert atmosphere.
Visualizations
Caption: Experimental workflow for the purification of this compound by sublimation.
Caption: Troubleshooting decision tree for low yield in this compound sublimation.
References
Technical Support Center: Yttrium Bromide Catalyzed Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing yttrium bromide (YBr₃) and other yttrium halides as catalysts in organic synthesis.
Section 1: Troubleshooting Common Side Reactions and Issues
This section addresses specific problems that may arise during this compound-catalyzed reactions, offering potential causes and solutions.
Low Yield or Inconsistent Reaction Rates
Question: My reaction is giving inconsistent yields, or the reaction rate is much slower than expected. What are the possible causes?
Answer:
Several factors can contribute to low yields and inconsistent rates in yttrium-catalyzed reactions. Consider the following possibilities:
-
Catalyst Quality and Solubility: Anhydrous yttrium halides can have poor solubility in common organic solvents, leading to inconsistent concentrations of the active catalyst. One study noted that while anhydrous YCl₃ could catalyze reactions, the yields were inconsistent.[1] Using a more soluble form, such as a THF adduct (e.g., YCl₃THF₃.₅), may lead to more reproducible results.[1]
-
Presence of Impurities: Adventitious water or protic impurities can interfere with the catalytic cycle.[1] While some yttrium salt hydrates have shown surprising activity, it is generally recommended to use dry reagents and solvents for optimal control and reproducibility.[1]
-
Inadequate Catalyst Activation: Some reactions may require a co-catalyst or initiator to proceed efficiently. For instance, in ring-opening copolymerization (ROCOP), a co-catalyst like bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl) has been shown to significantly enhance the rate and control of the polymerization.[1]
Troubleshooting Workflow:
Formation of Undesired Byproducts in Polymerization Reactions
Question: In my ring-opening copolymerization (ROCOP) of epoxides and anhydrides, I am observing byproducts or a broad molecular weight distribution. What are the likely side reactions?
Answer:
In the context of ROCOP, several side reactions can compete with the desired polyester (B1180765) formation, leading to impurities and poor control over the polymer's properties. High-quality yttrium catalysts are known to suppress these side reactions.[1][2][3] If you are observing issues, the following are likely culprits:
-
Homopolymerization of Epoxides: The epoxide monomer can polymerize with itself to form polyethers. This is a common side reaction that reduces the yield of the desired alternating polyester.[1]
-
Transesterification: Both intermolecular (between polymer chains) and intramolecular (backbiting) transesterification can occur. These reactions lead to a broadening of the polymer's molecular weight distribution (dispersity) and can also result in the formation of cyclic esters.
-
Epimerization: If chiral centers are present in your monomers, epimerization can occur, which alters the stereochemistry of the resulting polymer.[1]
Quantitative Data on Side Product Formation:
The table below summarizes the typical side products in yttrium-catalyzed ROCOP and the analytical methods to detect them.
| Side Reaction | Common Byproduct(s) | Analytical Detection Method | Reference |
| Epoxide Homopolymerization | Polyether | ¹H NMR spectroscopy (comparison of polyether vs. polyester signals) | [1] |
| Inter/Intramolecular Transesterification | Broad dispersity polymer, cyclic esters | Gel Permeation Chromatography (GPC) for dispersity, NMR or Mass Spectrometry for cyclic species | [1] |
| Epimerization | Loss of stereoregularity | ¹H or ¹³C NMR spectroscopy (analysis of stereocenter signals) | [1] |
Byproducts in Aldol (B89426) and Acylation Reactions
Question: I am using this compound as a Lewis acid catalyst for an aldol or acylation reaction and observing unexpected byproducts. What could they be?
Answer:
As a Lewis acid, this compound activates carbonyl compounds towards nucleophilic attack. Side reactions are often inherent to the reactivity of the substrates themselves.
-
For Aldol Reactions:
-
Self-Condensation: If your aldehyde or ketone substrate can form an enolate, it may react with itself (dimerization).[4]
-
Aldol Condensation: The initial β-hydroxy carbonyl product can undergo dehydration, especially if heat is applied, to form an α,β-unsaturated carbonyl compound.[5][6]
-
Crossed-Aldol Products: If two different carbonyl compounds are present, a mixture of up to four different products can be formed.[4][5]
-
-
For Acylation Reactions:
-
Incomplete Reaction: Due to the equilibrium nature of some acylation reactions (e.g., using carboxylic acids), the reaction may not go to completion.
-
Diacylation: If the substrate has multiple nucleophilic sites (e.g., a diol), over-acylation can occur.
-
Elimination: For sensitive alcohols, the Lewis acidic conditions could promote elimination to form an alkene.
-
Logical Diagram of Aldol Side Reactions:
Section 2: Experimental Protocols
General Protocol for Yttrium-Catalyzed Ring-Opening Polymerization (ROP)
This protocol is adapted from procedures for yttrium-catalyzed ROP of lactones and should be optimized for specific monomers.
Materials:
-
Yttrium precursor (e.g., Y[N(SiHMe₂)₂]₃(THF)₂)
-
Ligand (if applicable, e.g., a diamino-bis(phenolate) proligand)
-
Co-initiator (e.g., isopropanol (B130326) (iPrOH) or benzyl (B1604629) alcohol (BnOH), as a 1% v/v solution in toluene)
-
Monomer (e.g., a racemic lactone like rac-BPL)
-
Anhydrous toluene (B28343)
-
Quenching solution (e.g., 1.6 M acetic acid in toluene)
Procedure:
-
Catalyst Preparation (In Situ):
-
Inside an inert atmosphere glovebox, charge a dry Schlenk flask with the yttrium precursor (e.g., 14 μmol) and the proligand (e.g., 14 μmol).
-
Add anhydrous toluene (e.g., 0.25 mL) and stir to dissolve.
-
Add the co-initiator solution (1 equivalent relative to yttrium) and stir at room temperature for 5 minutes.[7]
-
-
Polymerization:
-
In a separate vial, prepare a solution of the monomer (e.g., 60 equivalents relative to yttrium) in anhydrous toluene (e.g., 0.5 mL).
-
Rapidly add the monomer solution to the stirring catalyst solution.
-
Allow the reaction to proceed at the desired temperature (e.g., 20 °C) for the specified time (e.g., 1 hour).[7]
-
-
Quenching and Isolation:
-
Quench the reaction by adding a small amount of the acetic acid solution.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Does my reaction need to be performed under strictly anhydrous conditions? A1: Generally, yes. This compound is a Lewis acid and can react with water. Adventitious water can act as an initiator in polymerization, leading to poor control over molecular weight, or it can deactivate the catalyst by forming yttrium hydroxides/oxides.[8] However, it has been reported that a hydrated yttrium chloride salt (YCl₃·6H₂O) can act as a highly active and controlled catalyst for ROCOP, suggesting some tolerance to water in specific systems.[1] For best reproducibility, starting with anhydrous conditions is strongly recommended.
Q2: How do I prepare anhydrous this compound? A2: Anhydrous this compound is commercially available. If you need to prepare it in the lab, a common method involves reacting yttrium oxide with an excess of ammonium (B1175870) bromide at high temperatures, followed by heating under a current of dry nitrogen and then in a vacuum to remove any unreacted ammonium bromide.[9] All manipulations of the anhydrous salt should be performed in a dry, inert atmosphere (e.g., in a glovebox).[9]
Q3: What is the role of a co-catalyst like [PPN]Cl in yttrium-catalyzed polymerization? A3: In the ring-opening copolymerization of epoxides and anhydrides, a nucleophilic co-catalyst like [PPN]Cl is often used. Its role is to initiate the polymerization by opening the anhydride (B1165640) ring, generating a carboxylate anion. This carboxylate then coordinates to the yttrium center, which acts as a Lewis acid to activate the epoxide for nucleophilic attack by the growing polymer chain. This dual activation mechanism enhances both the rate and control of the polymerization.[1]
Q4: Can I recycle my this compound catalyst? A4: For homogeneous this compound catalysts, recycling is generally difficult as the catalyst remains dissolved in the reaction mixture. Post-reaction workup often involves quenching and removing the catalyst. For heterogeneous yttrium-based catalysts, such as yttria-zirconia, catalyst recovery by simple filtration and reuse is a key advantage.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple yttrium salts as highly active and controlled catalysts for the atom-efficient synthesis of high molecular weight polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. srdata.nist.gov [srdata.nist.gov]
catalyst deactivation of Yttrium bromide and regeneration methods
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Yttrium Bromide (YBr₃) as a catalyst in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is sluggish or has completely stopped. What are the potential causes?
A1: A significant drop in catalytic activity can be attributed to several factors, broadly categorized as catalyst deactivation. The primary causes include:
-
Poisoning: This is a chemical deactivation where impurities in your reaction mixture strongly bind to the active sites of the this compound catalyst.[1] Common poisons for Lewis acid catalysts like YBr₃ include water, oxygen, and basic nitrogen or sulfur compounds.[2][3]
-
Fouling: The surface of the catalyst can be blocked by the deposition of byproducts, polymers, or carbonaceous materials (coke), preventing reactants from reaching the active sites.[4][5]
-
Thermal Degradation: Exposing the catalyst to excessively high temperatures can lead to changes in its physical structure, such as sintering, which reduces the active surface area.[5]
-
Leaching: If the this compound is supported on a solid material, it may gradually dissolve into the reaction medium, leading to a loss of active catalytic species.[6]
Q2: How can I determine if my this compound catalyst has been poisoned?
A2: Catalyst poisoning often results in a sudden and significant decrease in reaction rate.[1] To diagnose poisoning, consider the following:
-
Review your reactants and solvents: Have you recently used a new batch of reagents or solvents? They may contain impurities. Ensure all materials are anhydrous, as water is a known poison for many Lewis acid catalysts.[1]
-
Inert atmosphere: If your reaction is sensitive to air, ensure that your experimental setup is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent poisoning by oxygen or moisture.[1]
-
Analytical testing: If you suspect a specific contaminant, analytical techniques can be used to test for its presence in your starting materials.
Q3: What are the signs of thermal degradation of my this compound catalyst?
A3: Thermal degradation is often a more gradual process of deactivation. Signs include a slow decline in catalytic activity over several runs, especially if the reaction is conducted at high temperatures. Characterization techniques such as X-ray diffraction (XRD) or scanning electron microscopy (SEM) can be used to observe changes in the catalyst's crystal structure or morphology, which may indicate sintering.[1][5]
Q4: My catalyst's performance is decreasing with each recycle. What could be the issue?
A4: A decline in performance upon recycling can be due to several factors:
-
Irreversible Poisoning: Small amounts of impurities in the reactants may progressively poison the catalyst with each cycle.[1]
-
Leaching: The active this compound may be slowly dissolving into the reaction medium during each run.[6]
-
Fouling: Reaction byproducts may be gradually accumulating on the catalyst surface.[1]
-
Mechanical Loss: Some of the catalyst may be physically lost during the recovery and recycling process.[1]
Troubleshooting Guides
Issue 1: Sudden and Drastic Drop in Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Purify Reactants and Solvents: Ensure all starting materials are of high purity and are properly dried. Water is a common poison for Lewis acids.[1] 2. Use an Inert Atmosphere: For oxygen or moisture-sensitive reactions, perform the experiment under a nitrogen or argon atmosphere.[1] 3. Introduce a Scavenger: In some cases, adding a non-interfering agent that reacts with the poison can be effective. |
Issue 2: Gradual Decrease in Performance Over Time or with Recycling
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | 1. Optimize Reaction Temperature: Verify that the reaction is being conducted within the recommended temperature range for the catalyst. Lowering the temperature may help if the reaction allows. 2. Catalyst Characterization: Use techniques like XRD or BET surface area analysis to check for changes in the catalyst's physical properties.[5] |
| Fouling | 1. Wash the Catalyst: Gently wash the catalyst with a suitable solvent to remove adsorbed byproducts. 2. Calcination: For coke deposition, a controlled calcination (heating in the presence of air or an inert gas) can burn off the deposits.[6] |
| Leaching | 1. Modify Catalyst Support: If using a supported catalyst, consider a different support material that has a stronger interaction with this compound. 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the solubility of the catalyst in the reaction medium. |
Catalyst Regeneration Methods
Regeneration aims to restore the catalytic activity of a deactivated catalyst. The appropriate method depends on the cause of deactivation.
Method 1: Removal of Poisons and Fouling Agents by Washing
This method is suitable for catalysts deactivated by weakly adsorbed poisons or soluble fouling agents.
Experimental Protocol:
-
Separate the catalyst from the reaction mixture by filtration.
-
Wash the catalyst multiple times with an anhydrous, inert solvent in which the poison or fouling agent is soluble but the catalyst is not.
-
Dry the catalyst under vacuum to remove any residual solvent.
-
Store the regenerated catalyst under an inert atmosphere.
Method 2: Thermal Regeneration (Calcination) for Coke Removal
This method is effective for removing carbonaceous deposits (coke) from the catalyst surface.
Experimental Protocol:
-
Place the deactivated catalyst in a tube furnace.
-
Heat the catalyst to a high temperature (e.g., 400-600°C) under a controlled flow of an inert gas (e.g., nitrogen) or a mixture of an inert gas and a small amount of oxygen.[7] The optimal temperature and gas composition should be determined experimentally to avoid thermal damage to the catalyst.
-
Hold at the target temperature for a set period to ensure complete combustion of the coke.
-
Cool the catalyst to room temperature under an inert gas flow.
-
Store the regenerated catalyst under an inert atmosphere.
Method 3: Acid Washing for Removal of Metal Poisons
For catalysts poisoned by alkali metals or other basic metallic impurities, a mild acid wash can be effective.[8][9]
Experimental Protocol:
-
Wash the deactivated catalyst with deionized water to remove any water-soluble impurities.
-
Prepare a dilute solution of a suitable acid (e.g., acetic acid or very dilute sulfuric acid). The choice of acid and its concentration should be carefully considered to avoid leaching the this compound.
-
Stir the catalyst in the acid solution for a specific duration at a controlled temperature.
-
Filter the catalyst and wash it thoroughly with deionized water to remove any residual acid.
-
Dry the catalyst under vacuum.
-
Store the regenerated catalyst under an inert atmosphere.
| Regeneration Method | Applicable Deactivation | Key Parameters | Potential Risks |
| Solvent Washing | Weakly adsorbed poisons, soluble fouling agents | Solvent type, washing volume, number of washes | Incomplete removal of strongly bound poisons |
| Thermal Regeneration (Calcination) | Coking/Fouling | Temperature, gas atmosphere (inert/oxidative), ramp rate, hold time | Sintering, changes in catalyst structure |
| Acid Washing | Alkali and basic metal poisoning | Acid type, concentration, temperature, treatment time | Leaching of the active catalyst, damage to support material |
Visualizing Deactivation and Regeneration Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US5573988A - Catalyst regeneration process - Google Patents [patents.google.com]
- 8. aaqr.org [aaqr.org]
- 9. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Yttrium Bromide Solubility in Non-Polar Solvents: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the solubility of Yttrium Bromide (YBr₃) in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
A1: this compound is an inorganic salt, which is ionic in nature. Non-polar solvents, such as hexane (B92381) or toluene (B28343), lack the ability to form significant attractive interactions with the yttrium (Y³⁺) and bromide (Br⁻) ions. Polar solvents, in contrast, can solvate these ions, stabilizing them in solution and overcoming the crystal lattice energy of the solid salt.[1]
Q2: What is the importance of using anhydrous this compound in non-polar solvents?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere to form hydrates.[2][3] The presence of water can significantly interfere with experiments in non-polar solvents by altering the solvent properties and potentially reacting with other reagents. Therefore, using the anhydrous form is critical for reproducibility and for the success of many synthetic procedures.
Q3: What are the main strategies to improve the solubility of this compound in non-polar solvents?
A3: The primary strategies involve the use of complexing agents that can interact with the yttrium ion and shield its charge, making the resulting complex more compatible with a non-polar environment. Key approaches include:
-
Complexation with Crown Ethers or Cryptands: These macrocyclic ligands can encapsulate the Y³⁺ ion, forming a large complex with a lipophilic exterior that is soluble in non-polar solvents.[4][5][6]
-
Use of Phase Transfer Catalysts (PTCs): Catalysts like quaternary ammonium (B1175870) salts can form an ion pair with the bromide anion, facilitating the transfer of the salt into the organic phase.[7][8]
-
Synthesis of Yttrium Complexes with Lipophilic Ligands: By reacting this compound with specific organic ligands (e.g., acylaminocarboxylates), a new complex with inherent solubility in non-polar solvents can be synthesized.[9][10]
Q4: Are there any quantitative data on the solubility of this compound in non-polar solvents?
A4: Published quantitative data on the solubility of this compound in common non-polar solvents like hexane, toluene, or chloroform (B151607) is scarce. However, it is reported to be insoluble in diethyl ether.[11] Some solubility has been observed in moderately polar organic solvents such as 1,4-dioxane (B91453) and tetrahydrofuran.[12] For reference, its solubility in polar solvents like water and ethanol (B145695) is high.[11]
Troubleshooting Guides
Issue 1: this compound does not dissolve in a non-polar solvent even with a complexing agent.
| Possible Cause | Troubleshooting Step |
| Presence of Water | Ensure that the this compound is strictly anhydrous. Dry the compound under vacuum before use. Use anhydrous grade non-polar solvents. |
| Incorrect Complexing Agent | The size of the cation may not be compatible with the cavity of the crown ether. For Y³⁺, consider crown ethers like 18-crown-6 (B118740). The choice of phase transfer catalyst is also crucial. |
| Insufficient Amount of Complexing Agent | Increase the molar ratio of the complexing agent to this compound. A stoichiometric amount or a slight excess is often required. |
| Low Temperature | Gently warm the mixture to increase the rate of dissolution and the solubility. Monitor for any signs of decomposition. |
| Kinetic Limitations | Allow for sufficient stirring or sonication time, as the dissolution process may be slow. |
Issue 2: A precipitate forms after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution may have been achieved at a higher temperature, and the complex is precipitating upon cooling. Try to work with more dilute solutions or maintain a slightly elevated temperature. |
| Reaction with Trace Impurities | Ensure all glassware is scrupulously dry and the solvent is free from reactive impurities. Purify the solvent if necessary. |
| Decomposition of the Complex | The yttrium complex formed may be unstable under the experimental conditions. Re-evaluate the choice of ligand or solvent. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Type | Solubility ( g/100 g of solvent) | Reference |
| Water (30°C) | Polar, Protic | 83.3 | [11] |
| Ethanol | Polar, Protic | Soluble | [11] |
| Diethyl Ether | Non-polar | Insoluble | [11] |
| 1,4-Dioxane (25°C) | Moderately Polar | ~1.6 (mass %) | [12] |
| Tetrahydrofuran | Moderately Polar | Limited Solubility | [12] |
| Toluene | Non-polar | Very Low (qualitative) | N/A |
| Hexane | Non-polar | Very Low (qualitative) | N/A |
Experimental Protocols
Protocol 1: Solubilization of this compound in Toluene using a Crown Ether
Objective: To prepare a solution of this compound in a non-polar solvent for use in organic synthesis.
Materials:
-
Anhydrous this compound (YBr₃)
-
18-Crown-6
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add anhydrous YBr₃ to a dry flask.
-
Add 1.0 to 1.2 molar equivalents of 18-crown-6 to the flask.
-
Add anhydrous toluene to the desired concentration.
-
Stir the mixture at room temperature. Gentle heating (e.g., to 40-50°C) may be applied to facilitate dissolution.
-
Continue stirring until the solids have dissolved. The resulting solution contains the [Y(18-crown-6)]³⁺ complex.
Protocol 2: Synthesis of a Soluble Yttrium-Ligand Complex
Objective: To synthesize a yttrium complex with enhanced solubility in non-polar solvents. This is a general representation based on the synthesis of lanthanide-Schiff base complexes.[9]
Materials:
-
This compound (YBr₃)
-
Lipophilic Schiff base ligand (e.g., 2 equivalents)
-
Ethanol (as a reaction solvent)
-
Non-polar solvent for final dissolution (e.g., chloroform, benzene)
Procedure:
-
Dissolve the YBr₃ in ethanol.
-
In a separate flask, dissolve the lipophilic Schiff base ligand in ethanol.
-
Add the ligand solution to the this compound solution and reflux the mixture for several hours.
-
Cool the solution and concentrate it to obtain the solid complex.
-
Wash the resulting solid with a solvent in which the complex is insoluble but the excess ligand is soluble (e.g., hot chloroform, depending on the ligand).[9]
-
Dry the purified complex under vacuum.
-
The resulting yttrium complex should exhibit improved solubility in non-polar solvents like chloroform or benzene.[9]
Visualizations
Caption: Workflow for solubilizing YBr₃ with a crown ether.
Caption: Rationale for using complexing agents.
References
- 1. quora.com [quora.com]
- 2. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. p2infohouse.org [p2infohouse.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. alfachemic.com [alfachemic.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. This compound [chemister.ru]
- 12. srdata.nist.gov [srdata.nist.gov]
minimizing by-product formation in Yttrium bromide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during reactions involving Yttrium bromide (YBr₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in this compound reactions?
A1: The most prevalent by-products encountered in reactions involving this compound are Yttrium oxybromide (YOBr), hydrated this compound (YBr₃·nH₂O), and various side-products specific to the organic reaction being performed. In catalytic applications, such as the ring-opening of epoxides, by-products like polyethers can also form.
Q2: Why is the formation of Yttrium oxybromide (YOBr) a concern?
A2: Yttrium oxybromide is a common impurity that can arise from the reaction of this compound with trace amounts of water or oxygen, especially at elevated temperatures. Its presence can affect the stoichiometry of the intended reaction and introduce difficulties in product purification.
Q3: How does the purity of the starting this compound affect by-product formation?
A3: The purity of the this compound used is critical. Commercially available this compound can contain varying levels of water and other impurities. Using anhydrous this compound is crucial for minimizing water-related by-products like Yttrium oxybromide.[1]
Q4: Can the choice of solvent influence the formation of by-products?
A4: Yes, the solvent can play a significant role. Protic solvents can react with this compound, leading to the formation of undesired by-products. Polar aprotic solvents are generally preferred for many reactions involving this compound.
Q5: How critical is temperature control in minimizing by-products?
A5: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products and other side reactions. It is essential to identify an optimal temperature that balances reaction rate and product purity.
Troubleshooting Guides
Issue 1: Formation of a White Precipitate (Suspected Yttrium Oxybromide)
Symptoms:
-
A white, insoluble powder is observed in the reaction mixture.
-
Reduced yield of the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of water in the reaction | Use anhydrous this compound. Dry all solvents and reagents thoroughly before use. Handle this compound and set up the reaction under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques. |
| Use of hydrated this compound | If using a hydrated form, it must be dehydrated prior to use. A common method is the ammonium (B1175870) bromide route.[1][2] |
| Reaction with atmospheric moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Maintain a positive pressure of inert gas throughout the reaction. |
Issue 2: Low Yield or Incomplete Reaction
Symptoms:
-
The reaction does not proceed to completion, as indicated by monitoring techniques (e.g., TLC, GC, NMR).
-
A significant amount of starting material remains.
Possible Causes and Solutions:
| Cause | Solution |
| Poor quality or impure reagents | Ensure the purity of all starting materials. Purify reagents if necessary. |
| Incorrect stoichiometry | Carefully measure and control the molar ratios of the reactants. In some cases, a slight excess of one reactant may be beneficial, but this should be determined empirically. |
| Suboptimal reaction temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Increase the temperature incrementally while monitoring for by-product formation. |
| Insufficient reaction time | The reaction may not have been allowed to run for a sufficient duration. Continue to monitor the reaction until no further conversion of the starting material is observed. |
Issue 3: Formation of Unexpected Organic By-products
Symptoms:
-
Multiple spots are observed on a TLC plate.
-
Complex mixture of products is identified by GC-MS or NMR.
Possible Causes and Solutions:
| Cause | Solution |
| Side reactions catalyzed by this compound | Optimize reaction conditions such as temperature, solvent, and reaction time to favor the desired reaction pathway. Consider using a lower catalyst loading. |
| Incorrect order of reagent addition | The order in which reagents are added can significantly impact the reaction outcome. Consult literature for the specific reaction or experiment with different addition protocols. |
| Decomposition of product or starting material | The desired product or starting materials may be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound from Yttrium Oxide
This protocol describes a common method for synthesizing anhydrous this compound, which is crucial for minimizing water-related by-products.[2][3]
Materials:
-
Yttrium oxide (Y₂O₃)
-
Ammonium bromide (NH₄Br), excess
-
Tube furnace
-
Quartz tube
-
Inert gas supply (e.g., dry nitrogen or argon)
-
Vacuum pump
Procedure:
-
Thoroughly mix Yttrium oxide with an excess of ammonium bromide in a mortar and pestle.
-
Place the mixture in a quartz boat and insert it into a quartz tube within a tube furnace.
-
Heat the mixture under a flow of dry, oxygen-free nitrogen gas. The reaction proceeds through the formation of an intermediate, (NH₄)₃YBr₆.[2]
-
After the initial reaction, increase the temperature to sublime any unreacted ammonium bromide.
-
Finally, heat the product under vacuum to remove any remaining volatile impurities and ensure complete conversion to anhydrous this compound.
-
Cool the anhydrous this compound to room temperature under an inert atmosphere and transfer it to a glovebox for storage.
Workflow for Anhydrous this compound Synthesis
Caption: Synthesis of anhydrous this compound.
Data Presentation
Currently, there is a lack of comprehensive quantitative data in the published literature that directly compares the percentage of by-product formation under varying reaction conditions for a wide range of this compound reactions. The information available is largely qualitative. Researchers are encouraged to perform optimization studies for their specific reactions to determine the optimal conditions for minimizing by-products.
Logical Relationships for Troubleshooting
The following diagram illustrates a general troubleshooting workflow for minimizing by-product formation in this compound reactions.
Caption: General troubleshooting workflow.
References
Technical Support Center: Thermal Decomposition of Yttrium Bromide (YBr₃)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yttrium Bromide (YBr₃) at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What happens when I heat this compound (YBr₃) in an inert atmosphere (e.g., Argon, Nitrogen)?
A1: In a strictly inert atmosphere or vacuum, this compound is thermally stable up to its melting point of 904°C. The primary phenomenon observed at high temperatures, before melting, is sublimation, where YBr₃ transitions directly from a solid to a gas. This gaseous phase may contain both monomeric (YBr₃) and dimeric (Y₂Br₆) molecules. It is important to note that this is a phase change, not a chemical decomposition into different substances. A slow, endothermic phase transition related to a change in the crystal structure may be observed starting around 300°C, but this does not involve chemical breakdown.[1]
Q2: What are the thermal decomposition products of YBr₃ in the presence of air or oxygen?
A2: When heated in an oxidizing atmosphere, YBr₃ will react with oxygen to form a series of intermediate compounds before finally converting to Yttrium(III) Oxide (Y₂O₃). The expected pathway involves the formation of Yttrium Oxybromide (YOBr) and an intermediate oxybromide species (Y₃O₄Br). The gaseous byproducts are expected to be bromine or bromine-containing compounds.
Q3: At what temperature does YBr₃ start to decompose in air?
Q4: My YBr₃ sample is highly hygroscopic. How will water content affect thermal decomposition?
A4: this compound and its hydrates are hygroscopic. If water is present in your sample (as YBr₃·nH₂O), the initial heating stage will involve dehydration. This typically occurs at relatively low temperatures (e.g., ~100-200°C). The presence of water vapor at higher temperatures can facilitate the formation of yttrium oxybromide and ultimately yttrium oxide. Therefore, for experiments aiming to study the decomposition of pure YBr₃, it is crucial to use an anhydrous sample and handle it in a dry atmosphere (e.g., a glovebox).
Q5: Are there any safety concerns related to the thermal decomposition of YBr₃?
A5: Yes. Thermal decomposition in an oxidizing environment can release irritating and corrosive bromine-containing gases.[2] All high-temperature experiments with YBr₃ should be conducted in a well-ventilated fume hood or a controlled atmosphere system with appropriate exhaust gas scrubbing.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Unexpected mass loss at low temperatures (< 200°C) during TGA. | The YBr₃ sample may be hydrated. | Dry the sample under vacuum before the experiment or perform the experiment in a dry atmosphere. Account for the mass loss of water in your analysis. |
| Sample gains mass during heating in an inert gas flow. | The inert gas contains trace amounts of oxygen. Yttrium's high affinity for oxygen leads to the formation of oxybromides or oxides. | Use high-purity inert gas (99.999% or higher). Consider using an oxygen trap in your gas line. |
| The color of the white YBr₃ powder changes during heating in air. | This indicates a chemical reaction, likely the formation of yttrium oxybromide and/or yttrium oxide. | This is an expected part of the decomposition process in an oxidizing atmosphere. Use techniques like XRD to identify the phases present at different temperatures. |
| Final product after heating in air is not pure Y₂O₃. | The decomposition may be incomplete, or intermediate species like YOBr or Y₃O₄Br may still be present. | Increase the final temperature and/or the hold time at the final temperature to ensure complete conversion to Y₂O₃. A temperature of at least 1000-1200°C may be required. |
| Corrosion of the experimental apparatus (e.g., furnace tube, sample holder). | Release of corrosive bromine gas during decomposition. | Use corrosion-resistant materials for your experimental setup (e.g., alumina (B75360), quartz). Ensure adequate ventilation and consider a downstream trap for halogen gases. |
Data Presentation
Table 1: Summary of Thermal Events for this compound (YBr₃)
| Atmosphere | Temperature Range | Process | Solid Product(s) | Gaseous Product(s) |
| Inert (e.g., Argon) | ~300°C | Endothermic Phase Transition | YBr₃ (different crystal phase) | None |
| Inert (e.g., Argon) | High Temp. (< 904°C) | Sublimation | YBr₃ | YBr₃(g), Y₂Br₆(g) |
| Inert (e.g., Argon) | 904°C | Melting | YBr₃ (liquid) | YBr₃(g), Y₂Br₆(g) |
| Oxidizing (e.g., Air) | Elevated Temp. (Est. >400°C) | Oxidation | Yttrium Oxybromide (YOBr) | Bromine-containing gases |
| Oxidizing (e.g., Air) | Higher Temp. | Further Oxidation | Intermediate Oxybromide (Y₃O₄Br) | Bromine-containing gases |
| Oxidizing (e.g., Air) | High Temp. (Est. >900°C) | Final Decomposition | Yttrium(III) Oxide (Y₂O₃) | Bromine-containing gases |
Experimental Protocols
Methodology: Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)
This protocol is designed to study the thermal decomposition of YBr₃ in a controlled atmosphere.
-
Sample Preparation:
-
Handle anhydrous YBr₃ powder inside a glovebox with a dry argon or nitrogen atmosphere to prevent hydration.
-
Accurately weigh 5-10 mg of the YBr₃ sample into an alumina or platinum crucible.
-
-
Instrumentation Setup:
-
Place the crucible in a thermogravimetric analyzer (TGA).
-
Couple the gas outlet of the TGA to a mass spectrometer (MS) via a heated transfer line (typically heated to ~200°C to prevent condensation of evolved gases).
-
Purge the TGA furnace with the desired gas (e.g., high-purity argon or synthetic air) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 1200°C at a constant heating rate (e.g., 10°C/min).
-
During the heating program, continuously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the mass spectra of the evolved gases.
-
-
Data Analysis:
-
Analyze the TGA/DTG curves to identify the temperatures of mass loss events.
-
Correlate the mass loss steps with the corresponding signals from the MS to identify the gaseous species evolved at each step.
-
If intermediate products are suspected, perform separate experiments where the heating is stopped at specific temperatures, and the solid residue is rapidly cooled and analyzed by X-ray diffraction (XRD) to identify the crystalline phases.
-
Visualizations
Caption: Thermal behavior of YBr₃ in an inert atmosphere.
Caption: Proposed decomposition pathway of YBr₃ in an oxidizing atmosphere.
References
troubleshooting low yields in Yttrium bromide mediated reactions
Technical Support Center: Yttrium Bromide Reactions
Welcome to the technical support center for this compound (YBr₃) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a primary focus on resolving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions using this compound?
Low yields in this compound mediated reactions typically stem from a few critical factors. The most common issue is the deactivation of the catalyst. This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere and solvents.[1][2] This moisture can hydrolyze the catalyst, rendering it inactive.[3] Other significant factors include the use of impure reagents, suboptimal reaction temperatures, incorrect catalyst loading, or catalyst deactivation during prolonged reactions at elevated temperatures.[4][5]
Q2: How important is the purity and handling of this compound?
The quality and handling of this compound are paramount for reaction success. It is essential to use anhydrous or "ultra dry" this compound, which is often supplied in ampoules under an inert atmosphere like argon.[6] Due to its hygroscopic and potentially air-sensitive nature in powdered form, it must be handled exclusively in a glovebox or under a stream of inert gas (e.g., nitrogen or argon) to prevent contamination from air and moisture.[7][8] Failure to use stringent anhydrous and anaerobic techniques is a primary cause of reaction failure.
Q3: My this compound-mediated reaction is sluggish or fails to start. What is the first thing I should check?
The most probable culprit is the presence of water. Meticulously review your experimental setup for sources of moisture. This includes:
-
Solvents: Ensure solvents are freshly and thoroughly dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina (B75360) column).
-
Reagents: Check if other reagents are anhydrous and were handled properly.
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at a high temperature (>120°C) for several hours and cooling under an inert atmosphere.[9]
-
Atmosphere: The reaction should be run under a positive pressure of a dry, inert gas.[10]
Q4: Can the reaction temperature significantly impact the yield?
Yes, temperature is a critical parameter. For some reactions, elevated temperatures can overcome activation energy barriers and increase reaction rates. However, for others, high temperatures can lead to catalyst deactivation or the formation of unwanted side products, ultimately lowering the yield of the desired product.[4] The optimal temperature must be determined for each specific reaction, often through systematic screening.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields.
Problem 1: Reaction shows low or no conversion of starting material.
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Deactivation by Moisture | • Use high-purity, anhydrous this compound (≥99.9%).• Handle YBr₃ exclusively in a glovebox or under inert gas.• Use freshly dried, anhydrous solvents.• Flame-dry or oven-dry all glassware immediately before use.[9] | This compound is extremely sensitive to water.[1][2] Trace moisture will hydrolyze the catalyst to inactive yttrium species, halting the reaction.[3] |
| Suboptimal Catalyst Loading | • Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).• Ensure accurate weighing and transfer of the catalyst. | The catalytic cycle may be inefficient at low concentrations, or a portion of the catalyst may be consumed by trace impurities. |
| Incorrect Reaction Temperature | • If the reaction is sluggish at room temperature, gradually increase the temperature.• If decomposition or side products are suspected, run the reaction at a lower temperature. | Catalytic activity is temperature-dependent. Some reactions require thermal energy, while others are sensitive to heat-induced degradation.[4] |
| Inhibitors or Impurities in Reagents | • Purify starting materials and reagents (e.g., by distillation, recrystallization, or chromatography).• Use reagents from a new, unopened bottle. | Impurities in the substrate or solvent can act as catalyst poisons, binding to the yttrium center and preventing it from participating in the reaction.[5] |
Problem 2: Significant formation of side products is observed.
| Potential Cause | Recommended Solution | Rationale |
| Reaction Temperature is Too High | • Lower the reaction temperature.• Consider a stepwise addition of reagents at a controlled temperature. | High temperatures can provide alternative reaction pathways, leading to decomposition or undesired side reactions.[4] |
| Presence of Water or Protic Impurities | • Implement rigorous anhydrous techniques as described above. | Water can participate in the reaction, leading to hydrolysis of substrates or products. |
| Incorrect Stoichiometry or Reagent Ratio | • Carefully verify the stoichiometry of all reactants.• If using a cocatalyst, optimize the ratio relative to the this compound. | Some catalytic systems require a precise ratio of components to function correctly and selectively.[4] |
Problem 3: Reaction yields are inconsistent between experiments.
| Potential Cause | Recommended Solution | Rationale |
| Variable Quality of YBr₃ or Solvents | • Use YBr₃ from the same lot or a new, sealed container.• Always use freshly purified solvents for each reaction. | The amount of moisture or other impurities can vary between bottles of reagents or batches of solvent, leading to inconsistent results. |
| Inconsistent Inert Atmosphere Technique | • Ensure the inert gas line is equipped with a drying tube.• Check for leaks in the reaction setup (e.g., at joints and septa). | Small leaks can introduce enough air and moisture over the course of the reaction to significantly impact the outcome. |
| Product Loss During Workup | • Check all layers (aqueous and organic) by TLC or LC-MS for the presence of the product before discarding.[11]• Ensure the pH of the aqueous wash is appropriate for the product's stability. | The product might be more water-soluble than expected or could be unstable to the acidic or basic conditions of the workup.[11] |
Visual Troubleshooting Guides
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low yields in this compound mediated reactions.
Caption: A decision tree for troubleshooting low reaction yields.
Catalyst Deactivation Pathway
This diagram illustrates the primary mechanism of catalyst deactivation by water.
References
- 1. This compound | Br3Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. YTTRIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. srdata.nist.gov [srdata.nist.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
impact of precursor purity on Yttrium bromide synthesis
Welcome to the Technical Support Center for Yttrium Bromide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of high-purity this compound (YBr₃), with a particular focus on the critical role of precursor purity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing anhydrous this compound?
The most widely used method for preparing anhydrous this compound is the reaction of high-purity yttrium oxide (Y₂O₃) with ammonium (B1175870) bromide (NH₄Br).[1][2] This reaction is typically carried out at elevated temperatures and proceeds through an ammonium this compound intermediate, (NH₄)₃YBr₆.[1]
Q2: How critical is the purity of the yttrium oxide precursor?
The purity of the yttrium oxide precursor is paramount and directly impacts the purity and yield of the final this compound product.[3] Impurities in the starting material can be carried through the synthesis process and are often difficult to remove from the final product. For applications requiring high-purity this compound, such as in crystal growth and as a scientific standard, starting with the highest purity yttrium oxide is essential.[3]
Q3: What are the common impurities in yttrium oxide that can affect the synthesis?
Common impurities in commercial yttrium oxide can include other rare earth oxides (e.g., oxides of dysprosium, erbium, ytterbium), as well as non-rare earth elements like iron, silicon, and calcium. The presence of these impurities can lead to the formation of their respective bromides, contaminating the final this compound product.
Q4: My final this compound product is discolored (e.g., yellowish). What is the likely cause?
A pure this compound product should be a white crystalline solid.[1] A yellowish tint can indicate the presence of impurities, often resulting from incomplete reactions or contamination. Iron impurities in the precursor materials are a common cause of yellow discoloration. It could also suggest the formation of yttrium oxybromide (YOBr) if moisture was not rigorously excluded during the synthesis and handling.
Q5: How can I characterize the purity of my synthesized this compound?
Several analytical techniques can be employed to assess the purity of this compound. X-ray Diffraction (XRD) is used to confirm the crystal structure and identify any crystalline impurity phases. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES) are highly sensitive methods for quantifying metallic impurities. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to detect the presence of hydroxide (B78521) or oxybromide species.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction between Y₂O₃ and NH₄Br. 2. Sub-optimal reaction temperature or time. 3. Loss of product during purification (sublimation). | 1. Ensure a homogenous mixture of reactants and use a slight excess of NH₄Br. 2. Optimize the heating profile. A step-wise increase in temperature is often effective. 3. Carefully control the temperature during vacuum sublimation to minimize loss of YBr₃. |
| Product is Contaminated with Yttrium Oxybromide (YOBr) | 1. Presence of moisture in the reactants or reaction atmosphere. 2. Incomplete conversion of the oxide. | 1. Thoroughly dry both Y₂O₃ and NH₄Br before use. Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). 2. Increase the reaction time and/or temperature to ensure complete conversion of Y₂O₃ to YBr₃. |
| Presence of Metallic Impurities in the Final Product | 1. Use of low-purity Y₂O₃ precursor. 2. Contamination from the reaction vessel. | 1. Utilize high-purity (e.g., 99.99% or higher) yttrium oxide. 2. Use a high-purity, inert reaction vessel such as a quartz or alumina (B75360) boat within a tube furnace. |
| Final Product is Hygroscopic and Difficult to Handle | Anhydrous this compound is inherently hygroscopic. | Handle the final product in a glovebox under a dry, inert atmosphere. Store in a tightly sealed container with a desiccant. |
Impact of Precursor Purity on this compound Synthesis (Quantitative Data)
The following table provides a summary of expected outcomes based on the purity of the starting yttrium oxide precursor. The data is illustrative and assumes optimized reaction conditions.
| Y₂O₃ Precursor Purity (%) | Expected YBr₃ Purity (%) | Typical Yield (%) | Key Impurities in Final Product |
| 99.0 | ~99.2 | 85-90 | Other rare earth bromides, FeBr₃, SiBr₄ |
| 99.9 | ~99.92 | 90-95 | Trace other rare earth bromides, trace FeBr₃ |
| 99.99 | ~99.992 | >95 | Sub-ppm levels of other rare earth bromides |
| 99.999 | >99.999 | >98 | Ultra-trace levels of metallic impurities |
Experimental Protocol: Synthesis of High-Purity Anhydrous this compound
This protocol describes the synthesis of anhydrous this compound from yttrium oxide and ammonium bromide.
Materials:
-
High-Purity Yttrium Oxide (Y₂O₃), 99.99% or higher
-
Ammonium Bromide (NH₄Br), 99.99% or higher
-
Quartz tube furnace
-
Quartz or Alumina boat
-
Schlenk line or glovebox
-
High-purity Argon or Nitrogen gas
Procedure:
-
Drying of Precursors:
-
Dry the yttrium oxide powder in an oven at 800°C for 4 hours to remove any adsorbed moisture and carbonates.
-
Dry the ammonium bromide under vacuum at 100°C for 6 hours.
-
-
Mixing of Reactants:
-
In a glovebox or under an inert atmosphere, thoroughly mix the dried yttrium oxide and ammonium bromide in a 1:10 molar ratio (Y₂O₃:NH₄Br). A slight excess of ammonium bromide is used to ensure complete reaction.
-
-
Reaction:
-
Place the mixture in a quartz or alumina boat and position it in the center of a quartz tube furnace.
-
Purge the tube furnace with high-purity argon or nitrogen gas for at least 30 minutes.
-
Heat the furnace to 200°C and hold for 2 hours to initiate the reaction and form the (NH₄)₃YBr₆ intermediate.
-
Slowly ramp the temperature to 350°C and hold for 4 hours to decompose the intermediate and form anhydrous this compound.
-
Ammonia and water vapor are evolved during this process and should be vented safely.
-
-
Purification:
-
After the reaction is complete, increase the temperature to 450°C under a dynamic vacuum to sublime any excess ammonium bromide.
-
The this compound can be further purified by vacuum sublimation at 850-900°C. The purified this compound will deposit in a cooler zone of the reaction tube.
-
-
Handling and Storage:
-
Allow the furnace to cool to room temperature under an inert atmosphere.
-
Transfer the purified this compound to a sealed container inside a glovebox.
-
Store the product under a dry, inert atmosphere.
-
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Scaling Up Yttrium Bromide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Yttrium Bromide (YBr₃) from laboratory to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound in a laboratory setting?
A1: The most prevalent laboratory method for producing anhydrous this compound is the reaction of Yttrium Oxide (Y₂O₃) with ammonium (B1175870) bromide (NH₄Br).[1] This method, often referred to as the ammonium bromide route, proceeds through an intermediate, (NH₄)₃YBr₆.[1] Another documented method involves the reaction of yttrium carbide (YC₂) with elemental bromine.[1]
Q2: What are the primary challenges when scaling up this compound synthesis from lab to pilot scale?
A2: Scaling up any chemical synthesis introduces challenges that are often physical rather than purely chemical in nature. For this compound synthesis, key challenges include:
-
Heat Management: Exothermic reactions that are easily managed in small flasks can lead to dangerous temperature runaways in large reactors. Efficient heat removal becomes critical.
-
Mass Transfer: Ensuring uniform mixing of reactants in a large vessel is more complex and can affect reaction rates and yield.
-
Material Handling: The hygroscopic nature of this compound requires stringent control of atmospheric moisture to prevent the formation of hydrates and oxybromides.[2] Handling large quantities of materials under inert or dry conditions is a significant operational challenge.
-
Safety Protocols: The risks associated with handling chemicals and potential reaction runaways are magnified at a larger scale, necessitating more robust safety procedures and infrastructure.
-
Purification: Methods like sublimation or distillation that are straightforward in the lab may require specialized and costly equipment at the pilot scale.
Q3: How does the choice of raw materials impact the quality of the final this compound product?
A3: The purity of the starting materials, particularly the Yttrium Oxide, is crucial. Impurities in the Yttrium Oxide can be carried through the synthesis and are often difficult to remove from the final product. Using high-purity Yttrium Oxide (99.9% or higher) is recommended for synthesizing high-purity this compound.
Troubleshooting Guide
Q1: My final this compound product is off-white or yellowish instead of white. What is the likely cause?
A1: A discoloration of the final product often indicates the presence of impurities.
-
Incomplete Reaction: Residual unreacted Yttrium Oxide can impart a pale color. Ensure the reaction has gone to completion by optimizing reaction time and temperature.
-
Formation of Yttrium Oxybromide (YOBr): Exposure to moisture or oxygen, especially at high temperatures, can lead to the formation of Yttrium Oxybromide. It is critical to use thoroughly dried starting materials and maintain a strictly inert atmosphere (e.g., dry nitrogen or argon) throughout the synthesis and handling.
-
Impurities from Reactants or Reactor: Impurities in the starting materials or leaching from the reactor vessel at high temperatures can also cause discoloration.
Q2: The yield of my this compound synthesis is significantly lower than expected upon scaling up. What are the potential reasons?
A2: Low yields during scale-up can be attributed to several factors:
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized areas of high reactant concentration and others of low concentration, resulting in an incomplete reaction.
-
Sublimation of Product: this compound can sublime at the high temperatures used in its synthesis. In a larger system with a higher flow of inert gas, product loss due to sublimation can be more significant. Check for product deposition in cooler parts of the apparatus.
-
Mass Transfer Limitations: The rate of reaction may become limited by the rate at which reactants can be brought together, a common issue when moving from a small, well-mixed flask to a large reactor.
Q3: I am observing poor crystallinity in my final product. How can this be improved?
A3: Poor crystallinity can affect the material's performance.
-
Rapid Cooling: Cooling the product too quickly from the reaction temperature can result in an amorphous powder. A slow, controlled cooling process is recommended.
-
Presence of Impurities: Impurities can disrupt the crystal lattice. Ensure high-purity starting materials and prevent hydrolysis.
-
Purification: Purification methods like high-vacuum sublimation can yield high-quality crystalline this compound.
Data Presentation
Table 1: Comparison of Typical Lab Scale vs. Illustrative Pilot Scale Synthesis Parameters for Anhydrous Metal Bromide Production
| Parameter | Lab Scale (YBr₃ Synthesis) | Pilot Scale (Illustrative for Metal Bromide) |
| Starting Material | Yttrium Oxide (Y₂O₃), Ammonium Bromide (NH₄Br) | Metal Oxide, Ammonium Bromide |
| Batch Size | 10 - 100 g | 10 - 50 kg |
| Reactor Volume | 250 - 1000 mL flask | 50 - 200 L reactor |
| Reaction Temperature | 300 - 400 °C | 300 - 450 °C |
| Reaction Time | 4 - 8 hours | 8 - 16 hours |
| Atmosphere | Flowing dry Nitrogen or Argon | Controlled inert atmosphere (N₂ or Ar) |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (pre-purification) | 98 - 99.5% | 97 - 99% |
| Purification Method | Vacuum sublimation | Vacuum distillation or sublimation |
| Final Purity | > 99.9% | > 99.5% |
Note: Pilot scale data is illustrative for a generic anhydrous metal bromide synthesis and may need to be optimized for this compound.
Experimental Protocols
Lab Scale Synthesis of this compound via the Ammonium Bromide Route
Materials:
-
Yttrium Oxide (Y₂O₃), 99.9% purity
-
Ammonium Bromide (NH₄Br), 99.5% purity, dried
-
Quartz boat
-
Tube furnace
-
Dry Nitrogen or Argon gas supply
Procedure:
-
Thoroughly mix Yttrium Oxide and an excess of Ammonium Bromide in a molar ratio of approximately 1:6.
-
Place the mixture in a quartz boat and position it in the center of a tube furnace.
-
Purge the tube furnace with a steady flow of dry nitrogen or argon gas for at least 30 minutes to remove air and moisture.
-
Heat the furnace to 200°C and hold for 1 hour to drive off any residual moisture.
-
Slowly ramp the temperature to 350-400°C and maintain for 4-6 hours. The reaction will produce ammonia (B1221849) and water vapor, which are carried away by the inert gas stream.
-
After the reaction is complete, allow the furnace to cool to room temperature under the inert gas flow.
-
The crude this compound is then purified by sublimation under high vacuum to remove any unreacted ammonium bromide and other volatile impurities.
Conceptual Pilot Scale Synthesis of this compound
Equipment:
-
Jacketed glass-lined or high-nickel alloy reactor (e.g., Hastelloy) with a suitable agitator.
-
Inert gas (Nitrogen or Argon) supply and venting system with a scrubber.
-
Heating and cooling system for the reactor jacket.
-
Solids charging system designed for an inert atmosphere.
-
Downstream vacuum distillation or sublimation unit.
Procedure Outline:
-
Reactor Preparation: The reactor is made inert by purging with dry nitrogen or argon.
-
Charging Reactants: Dried Yttrium Oxide and Ammonium Bromide are charged to the reactor using a closed system to prevent exposure to air.
-
Reaction: The reactor is heated according to a pre-defined temperature profile, similar to the lab scale but with slower ramp rates to ensure even heating. The agitator is run at a speed optimized for efficient mixing of the solid reactants.
-
Off-Gas Handling: The ammonia and water vapor produced are safely vented through a scrubber system.
-
Cooling: After the reaction is complete, the reactor is cooled down in a controlled manner.
-
Product Isolation and Purification: The crude this compound is transferred to a vacuum sublimation or distillation unit under an inert atmosphere for purification.
Mandatory Visualizations
Caption: Experimental Workflow: From Lab to Pilot Scale
Caption: Troubleshooting this compound Synthesis
References
Technical Support Center: Controlling Yttrium Bromide Precipitate Particle Size
Welcome to the Technical Support Center for the controlled synthesis of yttrium bromide precipitates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the particle size of this compound (YBr₃) during precipitation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the particle size of this compound precipitates?
A1: The final particle size of this compound precipitates is a result of the interplay between nucleation and growth kinetics. The key experimental parameters that you can control to influence this balance are:
-
pH of the reaction solution: The pH affects the hydrolysis of yttrium ions and the overall supersaturation of the solution, which in turn influences the nucleation rate.
-
Temperature: Temperature impacts the solubility of this compound, the rate of diffusion of precursor ions, and the kinetics of the precipitation reaction.
-
Precursor Concentration: The initial concentration of yttrium and bromide ions directly affects the level of supersaturation, a key driver for nucleation.
-
Mixing Speed (Agitation): The stirring rate influences the homogeneity of the reaction mixture, ensuring uniform supersaturation and preventing localized high concentrations that can lead to uncontrolled precipitation and aggregation.
-
Presence and Concentration of Surfactants/Additives: Surfactants or capping agents can adsorb to the surface of newly formed particles, preventing aggregation and controlling their growth.
Q2: My this compound precipitates are aggregating. How can I prevent this?
A2: Aggregation is a common issue in nanoparticle synthesis, often caused by high surface energy and insufficient stabilization. Here are some troubleshooting steps:
-
Optimize Surfactant Concentration: Ensure you are using an adequate concentration of a suitable surfactant. Insufficient surfactant will not provide enough steric or electrostatic repulsion to prevent particles from clumping together.
-
Adjust pH: The surface charge of the particles is pH-dependent. Adjusting the pH can increase electrostatic repulsion between particles. The optimal pH will need to be determined experimentally.
-
Control Stirring Rate: While adequate mixing is crucial, excessively high stirring rates can sometimes promote collisions and aggregation. Moderate and controlled stirring is often optimal.
-
Ultrasonication: Applying ultrasonication during or after the precipitation can help to break up soft agglomerates.
Q3: I am observing a wide particle size distribution in my this compound sample. What could be the cause?
A3: A broad particle size distribution, or high polydispersity, typically indicates that nucleation and growth are not well-separated or are occurring non-uniformly. To achieve a narrower size distribution:
-
Promote Rapid Nucleation: Aim for a short burst of nucleation followed by a slower, controlled growth phase. This can often be achieved by rapid injection of one precursor into the other under vigorous stirring.
-
Ensure Homogeneous Mixing: Inadequate mixing can lead to localized areas of high supersaturation, causing continuous nucleation and varied growth times.
-
Control Temperature: Maintain a constant and uniform temperature throughout the precipitation process. Temperature fluctuations can alter solubility and reaction rates, leading to a wider size distribution.
Troubleshooting Guide
This guide addresses common problems encountered during the precipitation of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate formation of large, uncontrolled precipitates | - Excessively high precursor concentration: Leads to extremely high supersaturation and rapid, uncontrolled precipitation. - Incorrect solvent/anti-solvent ratio: Can cause the solute to "crash out" of solution. | - Decrease precursor concentrations: Start with lower concentrations and gradually increase to find the optimal range. - Optimize solvent/anti-solvent ratio: Systematically vary the ratio to control the rate of precipitation. |
| Precipitate is difficult to re-disperse after washing/centrifugation | - Irreversible aggregation: Strong chemical bonds may have formed between particles. - Insufficient surface stabilization: Lack of a protective layer allows particles to fuse. | - Introduce a suitable surfactant or capping agent: This will provide a protective barrier. - Optimize washing procedure: Use gentle centrifugation and re-disperse the pellet immediately in a suitable solvent, possibly with the aid of sonication. |
| Inconsistent particle size between batches | - Variability in manual addition of precursors: Inconsistent addition rates affect nucleation and growth. - Fluctuations in temperature or pH. | - Use a syringe pump for precursor addition: This ensures a constant and reproducible addition rate. - Carefully monitor and control temperature and pH: Use a temperature-controlled reaction vessel and a pH meter. |
Experimental Protocols
Protocol 1: Controlled Co-Precipitation of this compound (Adapted from Yttrium Oxide Synthesis)[1]
This method focuses on controlling the reaction conditions to manipulate particle size.
Materials:
-
Yttrium (III) salt solution (e.g., Yttrium (III) nitrate (B79036) hexahydrate, Y(NO₃)₃·6H₂O)
-
Bromide source solution (e.g., Ammonium (B1175870) bromide, NH₄Br)
-
pH adjusting solution (e.g., dilute ammonium hydroxide, NH₄OH)
-
Deionized water
-
Surfactant (optional, e.g., Cetyltrimethylammonium bromide - CTAB, Polyvinylpyrrolidone - PVP)
Procedure:
-
Precursor Preparation: Prepare aqueous solutions of the yttrium salt and the bromide source of known concentrations.
-
Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, add the yttrium salt solution. If using a surfactant, add it to this solution and stir until fully dissolved.
-
Precipitation: While stirring at a constant rate (e.g., 400-600 rpm), slowly add the bromide source solution to the yttrium salt solution using a syringe pump to ensure a controlled addition rate.
-
pH Adjustment: Concurrently, monitor the pH of the reaction mixture. If necessary, add the pH adjusting solution dropwise to maintain a constant pH throughout the precipitation.
-
Aging: After the addition is complete, allow the resulting suspension to stir for a predetermined time (the "aging" period) to allow for particle growth and stabilization.
-
Washing: Collect the precipitate by centrifugation. Discard the supernatant and re-disperse the precipitate in deionized water (with the aid of sonication if necessary). Repeat this washing step 2-3 times to remove unreacted precursors and byproducts.
-
Drying: Dry the final product under vacuum or in a low-temperature oven.
Protocol 2: Anti-Solvent Precipitation for Metal Halide Nanoparticles (Adapted from Lanthanide Halide Synthesis)[2]
This method relies on changing the solvent environment to induce precipitation.
Materials:
-
Yttrium (III) bromide (YBr₃)
-
A "good" solvent in which YBr₃ is soluble (e.g., Methanol)
-
An "anti-solvent" in which YBr₃ is insoluble (e.g., Ethanol, Hexane)
Procedure:
-
Dissolution: Dissolve this compound in the "good" solvent to create a clear solution of a specific concentration.
-
Precipitation: Under vigorous stirring, rapidly inject the this compound solution into a larger volume of the "anti-solvent". The sudden change in solvent polarity will cause the this compound to precipitate out as fine particles.
-
Washing and Collection: Collect the precipitate by centrifugation and wash with the anti-solvent to remove any residual "good" solvent.
-
Drying: Dry the final product under vacuum.
Data Presentation
The following tables provide illustrative quantitative data from studies on other nanoparticle systems to demonstrate the expected trends when manipulating experimental parameters. These should be used as a guide for designing your experiments with this compound.
Table 1: Illustrative Effect of pH on Nanoparticle Size (Data adapted from Yttrium Oxide studies) [1]
| pH | Average Particle Size (nm) | Observations |
| 7 | 150 | Larger particles, potential for some aggregation. |
| 8 | 100 | Smaller, more uniform particles. |
| 9 | 75 | Further reduction in particle size. |
| 10 | 90 | Particle size may start to increase again due to changes in surface charge and aggregation. |
Table 2: Illustrative Effect of Surfactant Concentration on Nanoparticle Size (Data adapted from Silver Bromide studies) [2]
| Surfactant (CTAB) Concentration (M) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 0.05 | 120 | 0.45 |
| 0.10 | 85 | 0.25 |
| 0.20 | 70 | 0.18 |
| 0.30 | 65 | 0.15 |
Visualizations
Experimental Workflow for Controlled Precipitation
Caption: Workflow for the controlled precipitation of this compound.
Logical Relationship of Parameters to Particle Size
Caption: Interplay of parameters affecting particle size and distribution.
References
Technical Support Center: Yttrium Bromide Catalyst Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Yttrium bromide (YBr₃) as a catalyst. The focus is on understanding and mitigating the effects of solvents on catalytic activity and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the activity of my this compound-catalyzed reaction?
A1: The solvent plays a critical role in catalysis and can influence reaction rates and yields in several ways.[1] Key factors include:
-
Solubility: The solvent must adequately dissolve reactants to ensure a homogeneous reaction mixture, maximizing contact with the catalyst.
-
Reactant and Intermediate Stabilization: Solvents can stabilize or destabilize reactants, intermediates, and transition states. Polar solvents, for instance, may stabilize polar transition states, thereby accelerating the reaction.
-
Catalyst Interaction: The solvent can coordinate with the Yttrium(III) Lewis acid center. Strongly coordinating solvents may compete with the substrate, potentially inhibiting the catalyst. Conversely, moderate coordination might stabilize the catalyst.
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like water or alcohols can react with sensitive reagents or lead to hydrolysis of the this compound catalyst itself, forming less active yttrium oxyhydroxides.[2]
Q2: Should I use a protic or aprotic solvent for my YBr₃-catalyzed reaction?
A2: The choice depends heavily on the specific reaction mechanism and the stability of your reactants.
-
Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can participate in hydrogen bonding and may be suitable for certain reactions. However, they can also act as nucleophiles or deactivate the Lewis acidic YBr₃ catalyst through hydrolysis.[2] For some related metal bromide catalysts, polar protic solvents have been shown to accelerate reactions like the Biginelli synthesis.[1]
-
Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): These are generally preferred for Lewis acid catalysis as they are less likely to directly deactivate the catalyst. They are further classified as polar (e.g., Acetonitrile, DMF) and non-polar (e.g., Toluene, Hexane). The optimal choice often requires experimental screening.
Q3: Is it possible to run this compound-catalyzed reactions under solvent-free conditions?
A3: Yes, and it is often a highly effective approach. For many Lewis acid-catalyzed reactions, such as the Biginelli synthesis, solvent-free conditions can lead to excellent yields and shorter reaction times.[1][3][4] This method is also environmentally friendly. Success under solvent-free conditions typically requires thermal activation (heating) and efficient mixing of the reactants.
Q4: My this compound is hygroscopic. How critical is it to use anhydrous solvents?
A4: It is highly critical. This compound is sensitive to moisture. The presence of water can lead to the hydrolysis of the catalyst, forming yttrium hydroxides or oxides that may have lower or different catalytic activity.[2] For consistent and reproducible results, it is imperative to use rigorously dried, anhydrous solvents and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Problem: Low or No Product Yield
Your YBr₃-catalyzed reaction shows poor conversion or fails to produce the desired product. This is a common issue that can often be traced back to the solvent or catalyst integrity.
Caption: Troubleshooting workflow for low catalyst activity.
Problem: Inconsistent Results and Poor Reproducibility
You are unable to reproduce your own results or those from a literature procedure. This often points to subtle variations in experimental setup and materials.
| Possible Cause | Explanation | Recommended Solution |
| Solvent Quality | Solvents from different suppliers or batches can have varying levels of impurities (e.g., water, peroxides, dissolved oxygen). Stabilizers in solvents like THF can also interfere with catalysis. | Use a freshly purified/distilled solvent from a single high-purity source for a series of experiments. Ensure the solvent is properly degassed if the reaction is oxygen-sensitive. |
| Atmospheric Moisture | YBr₃ is hygroscopic. Even brief exposure to air during weighing or transfer can lead to partial hydrolysis, causing variable catalyst activity.[2] | Handle YBr₃ and set up reactions in a glovebox or using Schlenk line techniques under an inert atmosphere (N₂ or Ar). |
| Catalyst Loading | Inaccurate weighing of the catalyst, especially for small-scale reactions, can lead to significant variations in molar percentage and, consequently, reaction rate and yield. | Prepare a stock solution of the catalyst in an anhydrous, non-coordinating solvent if the reaction protocol allows. This enables more accurate dispensing via syringe. |
| Reaction Temperature | Inconsistent heating (e.g., variations in oil bath temperature, inefficient stirring) can affect reaction rates, particularly for temperature-sensitive reactions. | Ensure uniform and vigorous stirring. Calibrate your heating apparatus and monitor the internal reaction temperature, not just the bath temperature. |
Data Presentation
The optimal solvent must be determined empirically for each specific reaction. The following table presents illustrative data for a hypothetical this compound-catalyzed Biginelli reaction to demonstrate how solvent choice can impact outcomes.
Table 1: Illustrative Effect of Solvent on a YBr₃-Catalyzed Biginelli Reaction (Note: This data is for demonstration purposes and may not reflect actual experimental results.)
| Solvent | Solvent Type | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Remarks |
| Toluene | Non-polar Aprotic | 2.4 | 12 | 45 | Low solubility of urea (B33335), slow reaction. |
| Dichloromethane | Polar Aprotic | 9.1 | 8 | 68 | Good initial results, moderate rate. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 10 | 62 | Potential for Lewis base inhibition. |
| Acetonitrile | Polar Aprotic | 37.5 | 5 | 85 | Good solubility and rate acceleration. |
| Ethanol | Polar Protic | 24.6 | 6 | 75 | Good yield but potential for side reactions or catalyst deactivation.[1] |
| Solvent-Free | - | - | 2 | 92 | High concentration, rapid conversion, and environmentally friendly.[4] |
Experimental Protocols
Protocol: Screening Solvents for a this compound-Catalyzed Biginelli Reaction
This protocol outlines a general procedure for systematically testing multiple solvents to identify the optimal medium for the one-pot synthesis of a dihydropyrimidinone.
Materials:
-
This compound (YBr₃), anhydrous
-
Aldehyde (e.g., Benzaldehyde), 1.0 mmol
-
β-ketoester (e.g., Ethyl acetoacetate), 1.0 mmol
-
Urea, 1.5 mmol
-
Anhydrous solvents for screening (e.g., Toluene, Acetonitrile, THF, Ethanol)
-
Reaction vials with stir bars, inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Catalyst Handling: Inside a glovebox, weigh this compound (e.g., 0.1 mmol, 10 mol%) into each of the reaction vials.
-
Reactant Addition: To each vial, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol). For the solvent-free control, ensure one vial contains only the catalyst and reactants.
-
Solvent Addition: To the remaining vials, add 2 mL of the respective anhydrous screening solvent via a dry syringe.
-
Reaction Setup: Seal the vials tightly with septa caps. Remove the vials from the glovebox and place them in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80 °C).
-
Monitoring: Stir the reactions vigorously. Monitor the progress of each reaction at regular intervals (e.g., every hour) by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis.
-
Work-up and Analysis: Once a reaction is deemed complete (or after a fixed time point, e.g., 12 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and determine the crude yield. Purify the product via column chromatography or recrystallization to obtain the isolated yield.
-
Comparison: Compare the reaction times and isolated yields for each solvent to determine the optimal reaction medium.
Visualizations
Caption: Potential roles of a solvent in a catalytic system.
References
Validation & Comparative
Quantitative Purity Analysis of Yttrium Bromide: A Comparative Guide to ICP-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the manufacturing of high-purity materials essential for research, pharmaceuticals, and advanced technologies, the rigorous assessment of chemical purity is paramount. Yttrium bromide (YBr₃), a key compound in various applications, demands precise and accurate determination of trace elemental impurities. This guide provides a comprehensive comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with alternative analytical techniques—Complexometric Titration, X-ray Fluorescence (XRF) Spectroscopy, and Atomic Absorption Spectroscopy (AAS)—for the quantitative analysis of this compound purity.
Inductively Coupled Plasma-Mass Spectrometry stands out as the premier technique for ultra-trace elemental analysis due to its exceptional sensitivity and multi-element detection capabilities.[1] It is the preferred method for certifying high-purity materials where even minute concentrations of impurities can significantly impact performance and safety.
Comparative Analysis of Methodologies
The selection of an analytical technique for purity assessment depends on several factors, including the required detection limits, the nature of the impurities, sample throughput needs, and available resources. The following table summarizes the key performance characteristics of ICP-MS and its alternatives for the analysis of this compound.
| Feature | ICP-MS | Complexometric Titration | X-ray Fluorescence (XRF) | Atomic Absorption Spectroscopy (AAS) |
| Primary Use | Ultra-trace & trace impurity quantification | Major component (Yttrium) assay | Elemental screening & major/minor component analysis | Specific metallic impurity quantification |
| Detection Limits | Very Low (ng/g to pg/g)[2] | High ( g/100g ) | Moderate to High (µg/g to %)[3] | Low to Moderate (µg/g to ng/g)[4] |
| Precision | High (RSD <5%) | Very High (RSD <0.2%) | Moderate to High | High (RSD <5%) |
| Accuracy | Very High | Very High (for Yttrium assay) | Moderate to High (matrix dependent) | High |
| Sample Throughput | High (with autosampler) | Low to Moderate | Very High | Moderate |
| Sample Preparation | Moderate (dissolution required) | Moderate (dissolution & pH adjustment) | Minimal (solid sample) to Moderate (fusion) | Moderate (dissolution required) |
| Cost (Instrument) | High | Low | Moderate | Moderate |
| Destructive | Yes | Yes | No (for solids) / Yes (for fusion) | Yes |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for each of the discussed analytical techniques.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To determine the concentration of a wide range of elemental impurities in a high-purity this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-leached fluoropolymer digestion vessel.
-
Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of high-purity hydrochloric acid (HCl).
-
Gently heat the vessel on a hot plate within a fume hood until the sample is completely dissolved.
-
After cooling, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with ultrapure water (18.2 MΩ·cm).
-
Prepare a final analytical solution by performing a further dilution (e.g., 100-fold) with 2% nitric acid to bring the impurity concentrations into the linear range of the instrument.
-
A method blank, containing the same acids and undergoing the same dilution process, must be prepared and analyzed.
-
-
Instrumental Analysis:
-
Instrument: A quadrupole or high-resolution ICP-MS system.
-
Calibration: Use multi-element calibration standards covering the expected concentration range of impurities.
-
Internal Standard: Introduce an internal standard solution (e.g., containing Rh, Re, In) online to correct for instrumental drift and matrix effects.
-
Analysis Mode: Operate the instrument in a mode that effectively removes polyatomic interferences, such as using a collision/reaction cell.[3]
-
-
Quantification:
-
The concentration of each impurity element is determined by the instrument's software based on the calibration curve generated from the standards.
-
The final concentration in the original this compound sample is calculated by accounting for the dilution factors.
-
Complexometric Titration
Objective: To determine the purity of this compound by assaying the Yttrium content.
Methodology:
-
Reagent Preparation:
-
Standard EDTA Solution (0.05 M): Prepare and standardize against a primary standard zinc or calcium carbonate solution.
-
Xylenol Orange Indicator: Prepare a 0.1% (w/v) aqueous solution.
-
Hexamethylenetetramine Buffer: Prepare a solution to maintain the required pH.
-
-
Titration Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of deionized water.
-
Adjust the pH of the solution to between 5.8 and 6.4 using a suitable buffer, such as hexamethylenetetramine.[5]
-
Add a few drops of Xylenol Orange indicator. The solution should turn a pink-violet color.[6]
-
Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from pink-violet to a clear yellow at the endpoint.[5][6]
-
-
Calculation:
-
Calculate the moles of EDTA used to reach the endpoint.
-
Since Yttrium and EDTA react in a 1:1 molar ratio, the moles of Yttrium in the sample are equal to the moles of EDTA used.[7]
-
Calculate the mass of Yttrium in the sample and subsequently the purity of the this compound.
-
X-ray Fluorescence (XRF) Spectroscopy
Objective: To perform a rapid, non-destructive screening for elemental impurities and to quantify major and minor elements.
Methodology:
-
Sample Preparation (Fusion Bead Method):
-
The fusion method is recommended to eliminate particle size and mineralogical effects and to reduce matrix effects.[8]
-
Accurately weigh a specific ratio of the powdered this compound sample and a lithium borate (B1201080) flux (e.g., a mixture of lithium tetraborate (B1243019) and lithium metaborate) into a platinum crucible.[9]
-
Heat the mixture in a fusion furnace to approximately 1000-1200°C until a homogeneous molten bead is formed.[10]
-
Cast the molten mixture into a pre-heated platinum mold and allow it to cool into a stable glass disk.[10]
-
-
Instrumental Analysis:
-
Instrument: A Wavelength Dispersive XRF (WDXRF) spectrometer is preferred for its high resolution and sensitivity.[11]
-
Calibration: Calibrate the instrument using certified reference materials or synthetic standards prepared in a similar fused bead matrix.
-
Measurement: Place the fusion bead into the spectrometer and measure the intensities of the characteristic X-ray fluorescence lines for the elements of interest.
-
-
Quantification:
-
The instrument software calculates the elemental concentrations based on the measured intensities and the established calibration curves.
-
Atomic Absorption Spectroscopy (AAS)
Objective: To quantify specific metallic impurities in the this compound sample.
Methodology:
-
Sample Preparation:
-
Prepare a sample solution by dissolving a precisely weighed amount of this compound in dilute nitric acid, similar to the ICP-MS preparation.
-
Dilute the solution to a concentration suitable for AAS analysis.
-
-
Instrumental Analysis:
-
Instrument: A flame AAS (FAAS) or graphite (B72142) furnace AAS (GFAAS) instrument.
-
Light Source: Use a hollow cathode lamp specific to the element being analyzed.
-
Atomization:
-
For FAAS, aspirate the sample solution into a flame (typically air-acetylene or nitrous oxide-acetylene for refractory elements).
-
For GFAAS, inject a small volume of the sample solution into a graphite tube, which is then heated in a programmed sequence to atomize the sample.
-
-
Interference Suppression: For rare earth element analysis, ionization interference can be significant. Add an ionization suppressor, such as a potassium salt solution, to both samples and standards.[12] A releasing agent like lanthanum may also be necessary to overcome chemical interferences.[13]
-
-
Quantification:
-
Measure the absorbance of the characteristic wavelength of light by the atomized sample.
-
Determine the concentration of the element by comparing the absorbance to a calibration curve prepared from standard solutions of that element.
-
Visualizing the Analytical Workflow
To better understand the logical flow of the primary analytical method, a diagram of the ICP-MS workflow is provided below.
Caption: Workflow for the quantitative analysis of this compound purity by ICP-MS.
Conclusion
For the definitive purity assessment of high-grade this compound, ICP-MS is the superior method due to its unparalleled sensitivity, multi-element capability, and high precision for a vast array of potential impurities. While it requires a significant initial investment and moderately complex sample preparation, its ability to provide a comprehensive impurity profile at trace and ultra-trace levels is indispensable for quality control in high-technology and pharmaceutical applications.
Complexometric titration serves as an excellent, cost-effective complementary technique for accurately determining the assay of the major component, Yttrium, thereby providing a direct measure of the bulk purity.
XRF spectroscopy is a valuable tool for rapid, non-destructive screening of raw materials and for process control where major and minor elemental compositions are of primary concern. The use of the fusion sample preparation method can significantly improve its accuracy for quantitative analysis.
Atomic Absorption Spectroscopy offers a reliable and cost-effective solution for quantifying specific known metallic impurities, particularly when the number of target elements is limited.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, can provide the most comprehensive and robust quality assessment of this compound. For routine quality control, a combination of XRF for rapid screening and complexometric titration for assay determination may be sufficient. However, for final product certification and in applications where impurity profiles at the lowest levels are critical, ICP-MS is the unequivocal gold standard.
References
- 1. puritylabsinc.com [puritylabsinc.com]
- 2. News - Purity Detection Technologies for High-Purity Metals [super-purity.com]
- 3. XRF and ICP analysis - Reasons why you should use Fusion to prepare your samples | Malvern Panalytical [malvernpanalytical.com]
- 4. books.rsc.org [books.rsc.org]
- 5. scribd.com [scribd.com]
- 6. digicollections.net [digicollections.net]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. The Fusion Flux Products Available from XRF Scientific [xrfscientific.com]
- 10. Optimizing Fusion Bead Preparation for High-Precision XRF Analysis [xrfscientific.com]
- 11. xos.com [xos.com]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Yttrium Bromide and Lanthanum Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the single-crystal X-ray diffraction (XRD) analysis of yttrium bromide (YBr₃) and a common alternative, lanthanum bromide (LaBr₃). Both materials are of significant interest in various scientific fields, including scintillator technology for radiation detection, which has applications in medical imaging and drug development. This guide presents key crystallographic data, detailed experimental protocols, and visual representations of the analytical workflow.
Performance Comparison: Crystallographic and Physical Properties
Single-crystal XRD analysis reveals that this compound can crystallize in at least two different polymorphs: a hexagonal form and a monoclinic form. In contrast, lanthanum bromide typically adopts a hexagonal crystal structure. The choice of material can be critical depending on the desired application, as the crystal structure dictates the material's physical and chemical properties.
Below is a summary of the key crystallographic and physical data for the different forms of this compound and lanthanum bromide.
| Property | This compound (Hexagonal) | This compound (Monoclinic) | Lanthanum Bromide (Hexagonal) |
| Crystal System | Hexagonal | Monoclinic | Hexagonal |
| Space Group | P6₃/mmc (No. 194)[1] | C2/m (No. 12)[2] | P6₃/m (No. 176) |
| Lattice Parameters | a = 9.99 Å, c = 3.75 Å[1] | a = 7.18 Å, b = 12.39 Å, c = 6.99 Å, β = 109.77°[2] | a = 8.00 Å, c = 4.51 Å |
| Calculated Density | 3.37 g/cm³[1] | 3.73 g/cm³[2] | 5.08 g/cm³[3] |
| Melting Point | 904 °C[4] | - | 783 °C[5] |
| Coordination of Metal Ion | 6-coordinate[1] | 6-coordinate[2] | 9-coordinate |
| Key Bond Lengths (M-Br) | Y-Br: 2.82 Å[1] | Y-Br: 2.80 Å (x2), 2.81 Å (x4)[2] | La-Br: ~3.1 - 3.2 Å |
Experimental Protocols
The following sections detail the methodologies for the synthesis of single crystals and their subsequent analysis by single-crystal X-ray diffraction.
Single Crystal Synthesis
High-quality single crystals are essential for successful XRD analysis. For lanthanide halides like YBr₃ and LaBr₃, the Bridgman technique is a common and effective method for crystal growth.[6][7][8][9]
Bridgman Technique Protocol:
-
Starting Materials: High-purity anhydrous this compound or lanthanum bromide powder is used as the starting material. Cerium doping is often employed for scintillator applications.[10]
-
Crucible Loading: The powder is loaded into a quartz or alumina (B75360) crucible under an inert atmosphere to prevent hydration, as these materials are hygroscopic.[5][6]
-
Furnace Setup: The crucible is placed in a multi-zone vertical Bridgman furnace.
-
Melting: The furnace temperature is raised above the melting point of the respective bromide (904 °C for YBr₃, 783 °C for LaBr₃) to ensure complete melting of the powder.[4][5]
-
Crystal Growth: The crucible is then slowly lowered through a temperature gradient. As the molten material cools below its freezing point, a single crystal begins to form from the bottom up. The lowering rate is a critical parameter and is typically in the range of a few millimeters per hour.
-
Annealing: After the entire melt has solidified, the crystal is cooled slowly to room temperature over an extended period to minimize thermal stress and prevent cracking.
Single-Crystal X-ray Diffraction Analysis
The following protocol is a general guideline for the single-crystal XRD analysis of this compound and lanthanum bromide, based on common practices for inorganic materials.
Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive. Due to the hygroscopic nature of these bromides, mounting should be performed in a dry environment.
-
Diffractometer Setup: The mounted crystal is placed on a four-circle X-ray diffractometer equipped with a CCD or CMOS detector.
-
X-ray Source: Monochromatic X-ray radiation, typically Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å), is used.
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., φ and ω scans). The exposure time per frame and the total number of frames are optimized to obtain a complete and redundant dataset with good signal-to-noise ratio. Data collection is often performed at low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms and improve the quality of the diffraction data.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
Structure Solution and Refinement Protocol:
-
Space Group Determination: The processed data is analyzed to determine the crystal system and space group.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method. For high-quality data, anisotropic displacement parameters are refined for all non-hydrogen atoms.
-
Validation: The final refined structure is validated using crystallographic software to check for consistency and quality.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for single-crystal XRD analysis and the logical relationship of the crystallographic data.
Caption: Experimental workflow from synthesis to final crystallographic data.
Caption: Structural relationships of Yttrium and Lanthanum Bromide.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. LaBr3 Lanthanum Bromide Scintillation Detector | Berkeley Nucleonics [berkeleynucleonics.com]
- 4. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 5. Lanthanum(III) bromide - Wikipedia [en.wikipedia.org]
- 6. Ce LaBr3 Crystal, Scintillators of LaBr3 - Epic Crystal [epic-crystal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Single crystal growth of Ce doped LaBr3 and its characterization [inis.iaea.org]
A Comparative Guide to the Lewis Acidity of Yttrium Bromide and Yttrium Chloride for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and catalysis, the choice of a Lewis acid can be pivotal to the success of a reaction. Yttrium halides, valued for their catalytic prowess, are often employed to facilitate a range of organic transformations. This guide provides a comparative analysis of the Lewis acidity of two such halides: yttrium bromide (YBr₃) and yttrium chloride (YCl₃). While direct, side-by-side experimental comparisons are not extensively documented in the literature, we can infer their relative strengths based on fundamental chemical principles and their observed catalytic activities in various reactions.
Theoretical Underpinnings of Lewis Acidity in Yttrium Halides
The Lewis acidity of a metal halide is fundamentally influenced by the electronegativity of the halogen atom. A less electronegative halogen will draw less electron density from the metal center, rendering the metal more electron-deficient and thus a stronger Lewis acid. In the case of yttrium halides, the electronegativity of bromine (2.96 on the Pauling scale) is slightly lower than that of chlorine (3.16). Consequently, it is anticipated that this compound would exhibit greater Lewis acidity than yttrium chloride. This is because the yttrium center in YBr₃ is more electron-poor and, therefore, a more potent electron-pair acceptor.
Comparative Catalytic Performance
To empirically support the theoretical difference in Lewis acidity, we can examine the catalytic performance of YBr₃ and YCl₃ in similar organic reactions. While a direct comparison in the same reaction under identical conditions is ideal, the available literature often reports their use in different, albeit related, transformations.
| Catalyst | Reaction Type | Substrates | Reaction Conditions | Yield/Product | Reference |
| YCl₃ | Ring-Opening Copolymerization | Epoxides and Cyclic Anhydrides | Varies (e.g., 60-110 °C) | High molecular weight polyesters | [1][2] |
| YCl₃ | Cycloaddition | CO₂ and Epoxides | Atmospheric pressure | Cyclic carbonates | [3] |
| YBr₃ | Bromination | Multi-walled carbon nanotubes | Not specified | Brominated nanotubes | [4] |
This table summarizes the catalytic applications of YBr₃ and YCl₃ in selected organic transformations based on available literature. Direct comparison of catalytic efficacy is challenging due to the different nature of the reactions and conditions.
Yttrium chloride has been demonstrated to be a highly active and controlled catalyst in the ring-opening copolymerization of epoxides and cyclic anhydrides, leading to the synthesis of high molecular weight polyesters.[1][2] It also serves as an efficient Lewis acid for the cycloaddition of CO₂ to epoxides under atmospheric pressure.[3] The catalytic activity of this compound is less extensively documented in readily available literature, though it is recognized as a Lewis acid catalyst in reactions such as the bromination of carbon nanotubes.[4] The broader application of YCl₃ in the literature may be attributed to factors such as cost, stability, and historical precedent, rather than solely its inherent Lewis acidity.
Experimental Protocols
To provide a practical context for the application of yttrium halides as Lewis acids, detailed experimental protocols for a representative catalytic reaction and a standard method for determining Lewis acidity are provided below.
Representative Experimental Protocol: YCl₃-Catalyzed Ring-Opening Copolymerization
This protocol is a generalized procedure based on the literature for the ring-opening copolymerization of an epoxide and a cyclic anhydride (B1165640) catalyzed by yttrium chloride.[1][2]
Materials:
-
Yttrium chloride (anhydrous)
-
Epoxide (e.g., cyclohexene (B86901) oxide)
-
Cyclic anhydride (e.g., phthalic anhydride)
-
Co-catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.
-
In a glovebox, the Schlenk flask is charged with yttrium chloride (e.g., 0.1 mmol) and the co-catalyst (e.g., 0.1 mmol).
-
The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
-
Anhydrous toluene (B28343) (e.g., 10 mL) is added via syringe, and the mixture is stirred to dissolve the catalyst.
-
The epoxide (e.g., 10 mmol) and cyclic anhydride (e.g., 10 mmol) are added sequentially via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 24 hours).
-
The polymerization is quenched by the addition of a small amount of acidic methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The resulting polymer is characterized by appropriate analytical techniques (e.g., NMR spectroscopy, gel permeation chromatography).
Standard Protocol for Lewis Acidity Determination: The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental procedure to quantify the Lewis acidity of a substance by ³¹P NMR spectroscopy, using triethylphosphine (B1216732) oxide (TEPO) as a probe molecule.[2][5]
Materials:
-
Lewis acid (e.g., YBr₃ or YCl₃)
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂)
-
NMR tubes and caps
-
NMR spectrometer
Procedure:
-
All glassware is rigorously dried. The Lewis acid and TEPO are handled under an inert atmosphere (e.g., in a glovebox) to prevent moisture contamination.
-
A stock solution of TEPO in the deuterated solvent is prepared (e.g., 0.02 M).
-
A known amount of the Lewis acid is dissolved in the deuterated solvent to prepare a solution of known concentration (e.g., 0.02 M).
-
In an NMR tube, a precise volume of the TEPO stock solution is mixed with a precise volume of the Lewis acid solution. An equimolar ratio is typically used.
-
A reference sample containing only the TEPO stock solution in the same deuterated solvent is also prepared.
-
The ³¹P NMR spectra of both the sample containing the Lewis acid-TEPO adduct and the reference sample are recorded.
-
The chemical shift (δ) of the ³¹P nucleus in both spectra is determined.
-
The change in chemical shift (Δδ = δ_sample - δ_reference) is calculated. A larger downfield shift (more positive Δδ) indicates a stronger interaction between the Lewis acid and TEPO, and thus a higher Lewis acidity.
Visualizing the Catalytic Role of Yttrium Halides
The following diagram illustrates the general mechanism of a Lewis acid-catalyzed reaction, such as the activation of a carbonyl compound, which is a fundamental step in many organic transformations like the Friedel-Crafts acylation or the aldol (B89426) reaction.
Caption: General workflow of a Lewis acid-catalyzed reaction involving an yttrium halide.
Conclusion
References
Yttrium Bromide vs. Scandium Bromide as Catalysts: A Comparative Guide for Researchers
In the landscape of modern organic synthesis, the choice of an effective Lewis acid catalyst is paramount for achieving high yields, selectivity, and efficiency. While a wide array of metal halides have been explored for their catalytic prowess, yttrium and scandium halides have emerged as potent catalysts in a variety of organic transformations. This guide provides a comparative analysis of yttrium bromide and scandium bromide as catalysts, drawing upon experimental data from their more commonly studied halide and triflate counterparts to project their potential catalytic performance.
While direct comparative studies focusing specifically on this compound and scandium bromide are not extensively available in the current literature, a comparative assessment can be formulated by examining the catalytic activities of other yttrium and scandium salts, such as chlorides and triflates. This approach allows for an informed projection of their relative strengths and weaknesses in key organic reactions.
I. Comparative Catalytic Performance
The catalytic efficacy of yttrium and scandium compounds is often attributed to their strong Lewis acidity and the oxophilicity of the Y(III) and Sc(III) ions.[1] These properties enable them to activate a wide range of substrates, facilitating carbon-carbon and carbon-heteroatom bond formation.
Ring-Opening Polymerization (ROP)
Yttrium-based catalysts have demonstrated exceptional activity in the ring-opening polymerization (ROP) of cyclic esters, a critical process for producing biodegradable polyesters.[2][3] Simple yttrium chloride salts, in combination with a co-catalyst, have been shown to be highly active and controlled catalysts for the perfectly alternating ring-opening copolymerization of epoxides and cyclic anhydrides.[2]
Table 1: Performance of Yttrium Catalysts in Ring-Opening Copolymerization
| Catalyst System | Monomers | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (kDa) | Dispersity (Đ) |
| YCl₃·6H₂O / [PPN]Cl | Cyclohexene oxide / Phthalic anhydride | 110 | 0.5 | >99 | 15.8 | 1.15 |
| YCl₃THF₃.₅ / [PPN]Cl | Cyclohexene oxide / Phthalic anhydride | 110 | 0.5 | >99 | 16.1 | 1.13 |
| Y(OTf)₃ / Ligand | rac-Lactide | 25 | 1 | 98 | 21.4 | 1.05 |
Data extrapolated from studies on yttrium chloride and triflate systems.
Scandium catalysts also exhibit excellent activity in polymerization reactions.[4] While specific data for the ROP of lactones using scandium bromide is scarce, scandium triflate has been effectively used in various polymerization reactions, suggesting that scandium bromide could also be a viable, albeit potentially less active, catalyst.
Diels-Alder Reactions
Scandium triflate is a well-established and highly effective catalyst for Diels-Alder reactions, promoting cycloaddition under mild conditions with high selectivity.[5] Its stability in aqueous systems and reusability make it an environmentally friendly option.[5]
Table 2: Performance of Scandium Triflate in Diels-Alder Reactions
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | endo/exo ratio |
| Isoprene | Methyl vinyl ketone | 10 | CH₂Cl₂ | 3 | 98 | 95:5 |
| Cyclopentadiene | Methyl acrylate | 5 | H₂O | 12 | 95 | 98:2 |
| Anthracene | N-ethylmaleimide | 10 | Toluene (B28343) | 24 | 92 | - |
Data is characteristic of Sc(OTf)₃ catalyzed reactions.
Yttrium-based catalysts, while less common in this context, can also catalyze Diels-Alder reactions. The choice between yttrium and scandium would likely depend on the specific substrates and desired stereoselectivity.
Michael Additions
Both scandium and yttrium complexes have been successfully employed in enantioselective Michael additions. Notably, an enantiodivergent Michael addition has been developed where the same chiral ligand, when complexed with either scandium or yttrium triflate, yields opposite enantiomers of the product.[6] This highlights the subtle yet significant influence of the metal center on the stereochemical outcome. Scandium triflate, often in combination with a chiral ligand, has been shown to be a highly effective catalyst for the sulfa-Michael addition of thiols to α,β-unsaturated ketones in water.[7]
Table 3: Enantioselective Michael Addition with Scandium and Yttrium Catalysts
| Catalyst System | Substrates | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S,S)-bipyridine / Sc(OTf)₃ | Indole derivative + Enone | Dichloroethane | 24 | 95 | 92 (R) |
| (S,S)-bipyridine / Y(OTf)₃ | Indole derivative + Enone | Benzene | 24 | 93 | 90 (S) |
| Chiral bipyridine / Sc(OTf)₃ | Thiophenol + Chalcone | H₂O | 8 | >80 | 95 |
This table illustrates the enantiodivergent nature of Sc and Y catalysts with the same chiral ligand.[6]
Friedel-Crafts Reactions
Yttrium(III) catalysts have been utilized for highly enantioselective Friedel-Crafts alkylations of indoles with β-trichloro(trifluoro)methyl aryl enones, affording excellent yields and enantioselectivities under mild conditions. Scandium triflate is also a well-known catalyst for Friedel-Crafts acylations and alkylations.[1]
II. Experimental Protocols
General Procedure for Yttrium-Catalyzed Ring-Opening Polymerization of rac-Lactide
This protocol is adapted from procedures using yttrium amido complexes.[8]
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the yttrium precursor (e.g., Y[N(SiHMe₂)₂]₃(THF)₂) (14 μmol) and a corresponding proligand (14 μmol). Toluene (0.25 mL) is added. To this solution, benzyl (B1604629) alcohol (BnOH) (1 equivalent vs. Y) is added under stirring at room temperature.
-
Polymerization: After 5 minutes of catalyst activation, a solution of rac-lactide (0.84 mmol, 60 equivalents vs. Y) in toluene (0.5 mL) is added rapidly.
-
Reaction: The mixture is stirred at 20 °C for 1 hour.
-
Quenching: The reaction is quenched by the addition of a 1.6 M solution of acetic acid in toluene (ca. 0.5 mL).
-
Purification: The polymer is precipitated in cold pentane, filtered, and dried in a vacuum oven at 60 °C.
General Procedure for Scandium-Catalyzed Diels-Alder Reaction
This protocol is a general representation for scandium triflate-catalyzed Diels-Alder reactions.[5]
-
Reaction Setup: To a solution of the dienophile (1.0 mmol) in the chosen solvent (e.g., CH₂Cl₂, 5 mL) is added scandium triflate (Sc(OTf)₃) (0.05-0.10 mmol, 5-10 mol%).
-
Addition of Diene: The diene (1.2 mmol) is then added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 3-24 hours).
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
III. Reaction Mechanisms and Workflows
The catalytic cycles of yttrium and scandium in these reactions generally involve the coordination of the Lewis acidic metal center to a carbonyl or other heteroatom on the substrate. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.
Lewis Acid Catalyzed Michael Addition
The following diagram illustrates the general mechanism for a Lewis acid-catalyzed Michael addition, where 'M' can be either yttrium or scandium. The Lewis acid activates the enone, facilitating the nucleophilic attack by the indole.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple yttrium salts as highly active and controlled catalysts for the atom-efficient synthesis of high molecular weight polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
- 5. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Thermal Stability of Yttrium Bromide: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the thermal stability of inorganic compounds like yttrium bromide (YBr₃) is crucial for applications ranging from catalyst development to the synthesis of advanced materials. This guide provides a comparative analysis of the thermal properties of this compound, supported by what is known about the thermal decomposition of related metal halides. While specific experimental TGA/DSC data for this compound is not widely published, its behavior can be inferred from the well-documented thermal analysis of other rare-earth and alkaline earth metal halides.
Introduction to Thermal Analysis of this compound
This compound is a hygroscopic, water-soluble compound that exists in both anhydrous (YBr₃) and hydrated forms (YBr₃·xH₂O). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to characterize its thermal stability. TGA measures the change in mass of a sample as a function of temperature, revealing dehydration, decomposition, and oxidation events. DSC measures the heat flow associated with thermal transitions, identifying endothermic processes like melting and dehydration, and exothermic events such as crystallization and oxidation.
The thermal decomposition of hydrated this compound is expected to proceed in a multi-step process. Initially, the water of hydration is lost at relatively low temperatures. As the temperature increases, the anhydrous this compound will likely undergo hydrolysis in the presence of the released water vapor, forming yttrium oxybromide (YOBr). At higher temperatures, yttrium oxybromide is expected to decompose to yttrium oxide (Y₂O₃), the most stable yttrium compound at elevated temperatures. This decomposition pathway is analogous to that observed for other rare-earth halides, such as scandium bromide hexahydrate, which decomposes to scandium oxybromide and then scandium oxide[1].
Comparative Thermal Stability
To provide context for the thermal stability of this compound, the table below summarizes the available thermal data for anhydrous this compound and other comparable metal bromides. It is important to note that the decomposition temperatures can be significantly influenced by the experimental conditions, such as heating rate and atmosphere.
| Compound | Formula | Melting Point (°C) | Decomposition Onset/Range (°C) | Final Decomposition Product |
| This compound | YBr₃ | 904[2] | > 904 (in inert atmosphere) | - |
| Scandium Bromide | ScBr₃ | 904[3] | - | - |
| Lanthanum Bromide | LaBr₃ | 783[4] | Stable in inert atmosphere | - |
| Magnesium Bromide | MgBr₂ | 711[5] | - | - |
| Calcium Bromide | CaBr₂ | 730[6] | > 810 (dihydrate) | CaO[6] |
| This compound Hydrate | YBr₃·xH₂O | - | Dehydration followed by decomposition | Y₂O₃ |
Note: Decomposition data for anhydrous metal bromides in inert atmospheres is often above their melting points. The decomposition of hydrated salts is a more complex process involving dehydration and hydrolysis.
Experimental Protocol for TGA/DSC Analysis of this compound Hydrate
The following provides a detailed methodology for the thermal analysis of a hygroscopic salt like this compound hydrate.
Objective: To determine the dehydration and decomposition temperatures and corresponding mass losses of this compound hydrate.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.
Experimental Parameters:
-
Sample Preparation: Due to the hygroscopic nature of this compound, sample preparation should be conducted in a controlled, low-humidity environment, such as a glove box. A small sample size (typically 5-10 mg) is used to ensure uniform heating.
-
Crucible: Alumina (Al₂O₃) or platinum crucibles are recommended.
-
Atmosphere: The analysis should be performed under a continuous flow of an inert gas, such as dry nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
Heating Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 1000 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The resulting TGA curve will show mass loss steps corresponding to dehydration and decomposition. The DSC curve will indicate the endothermic or exothermic nature of these transitions. The derivative of the TGA curve (DTG) can be used to precisely identify the temperatures of maximum mass loss rate.
Logical Workflow for Thermal Analysis
The logical workflow for conducting and interpreting the thermal analysis of this compound is illustrated in the diagram below.
References
- 1. THE THERMAL DECOMPOSITION OF THE HEAVIER RARE EARTH METAL CHLORIDE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]
- 2. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 3. Yttrium (III) Bromide Hydrate - CAS No. 13469-98-2 [prochemonline.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. THE THERMAL DECOMPOSITION OF YTTRIUM AND THE RARE EARTH METAL SULPHATE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]
Unveiling the Coordination Environment of Yttrium in YBr₃: A Comparative Guide Using X-ray Absorption Spectroscopy
For researchers, scientists, and drug development professionals, understanding the precise coordination environment of metal ions is paramount for predicting material properties and reaction mechanisms. This guide provides a comparative analysis of the yttrium coordination in yttrium tribromide (YBr₃) and details the application of X-ray Absorption Spectroscopy (XAS) as a powerful technique for such structural elucidation.
Comparative Analysis of Yttrium Coordination
The coordination environment of yttrium in its solid-state halides is crucial for understanding their chemical and physical properties. Based on theoretical calculations from the Materials Project, YBr₃ is predicted to exist in at least two stable polymorphic forms: hexagonal and monoclinic.[1][2] In both predicted structures, the yttrium (Y³⁺) ion is coordinated to six bromide (Br⁻) ions, forming an octahedral geometry. This is consistent with the known crystal structure of YCl₃, where yttrium is also in an octahedral coordination environment.[3]
The key structural parameters for the theoretical polymorphs of YBr₃ and the experimentally determined structure of YCl₃ are summarized in the table below for a clear comparison.
| Compound | Crystal System | Space Group | Y³⁺ Coordination Number | Y-X Bond Distances (Å) | Data Source |
| YBr₃ | Hexagonal | P6₃/mmc | 6 | 2.82 (all equivalent) | Theoretical[1] |
| YBr₃ | Monoclinic | C2/m | 6 | 2.80 (x2), 2.81 (x4) | Theoretical[2] |
| YCl₃ | Monoclinic | C2/m | 6 | Not specified in search results | Experimental[3] |
This comparison underscores the expected six-fold coordination of yttrium in YBr₃, making XAS an ideal technique to experimentally verify these theoretical predictions.
X-ray Absorption Spectroscopy (XAS) for Yttrium Coordination Analysis
XAS is an element-specific and local structure-sensitive technique, making it exceptionally well-suited for determining the coordination number, bond distances, and the type of neighboring atoms around a specific element, in this case, yttrium.[4] An XAS experiment involves measuring the X-ray absorption coefficient as a function of X-ray energy. The resulting spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
-
XANES: This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the absorbing atom.
-
EXAFS: The oscillations in this region, further from the edge, contain information about the number, type, and distances of the neighboring atoms.
A potential challenge in the EXAFS analysis of yttrium compounds is the presence of multi-electron transitions, which can interfere with the data and lead to an overestimation of coordination numbers if not properly accounted for.[5]
Experimental Protocol for XAS Analysis of YBr₃
The following section outlines a detailed protocol for conducting XAS experiments on solid YBr₃, a hygroscopic material.
1. Sample Preparation:
-
Anhydrous YBr₃ powder should be handled in an inert atmosphere (e.g., a glovebox) to prevent hydration.
-
For transmission XAS measurements, the powder should be uniformly mixed with an inert, X-ray transparent binder such as boron nitride or cellulose.
-
The mixture should be pressed into a pellet of a thickness calculated to give an appropriate absorption edge step (Δμx ≈ 1).
-
The pellet must be sealed in a sample holder with X-ray transparent windows (e.g., Kapton or Mylar tape) to maintain an inert environment during the experiment.
2. Data Acquisition:
-
XAS data should be collected at a synchrotron radiation source at the Y K-edge (17038 eV).
-
A double-crystal monochromator (e.g., Si(111) or Si(220)) is used to select and scan the incident X-ray energy.
-
The intensity of the X-ray beam before (I₀) and after (I₁) the sample is measured using ionization chambers. The absorption coefficient (μ) is calculated as μ(E) = ln(I₀/I₁).
-
To improve the signal-to-noise ratio, multiple scans should be collected and averaged.
-
It is also recommended to collect a spectrum of a yttrium metal foil simultaneously for energy calibration.
3. Data Analysis:
-
Pre-edge subtraction and normalization: The pre-edge background is removed by fitting a polynomial to the pre-edge region and subtracting it from the entire spectrum. The spectrum is then normalized to the edge jump.
-
EXAFS extraction: The post-edge background is modeled and subtracted using a spline function to isolate the EXAFS oscillations, χ(k).
-
Fourier Transform: The extracted χ(k) data is k²-weighted and Fourier transformed to obtain a pseudo-radial distribution function in R-space, which shows peaks corresponding to different coordination shells around the yttrium atom.
-
EXAFS Fitting: The first coordination shell (Y-Br) is isolated and fit using the EXAFS equation with theoretical scattering paths calculated using a program like FEFF. The fitting parameters include the coordination number (N), the average bond distance (R), and the Debye-Waller factor (σ²), which accounts for thermal and static disorder.
Below is a diagram illustrating the logical workflow for an XAS experiment on YBr₃.
By following this comprehensive guide, researchers can effectively utilize XAS to experimentally determine the coordination environment of yttrium in YBr₃, providing crucial data for materials science and chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Geometrical structure of yttrium and metal-bromine complexes in solution: limitations of extended X-ray absorption fine structure analysis (EXAFS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yttrium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. Yttrium(III) Chloride Powder (Anhydrous) (CAS No. 10361-92-9) [stanfordmaterials.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Yttrium Bromide and Lanthanum Bromide Scintillators for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate scintillator is paramount for sensitive and accurate radiation detection. This guide provides a detailed comparison of the performance characteristics of Yttrium Bromide (YBr₃) and Lanthanum Bromide (LaBr₃), two halide scintillator materials. While LaBr₃ is a well-established, high-performance scintillator with a wealth of experimental data, YBr₃ is a less-explored material with performance characteristics that are, at present, primarily based on theoretical predictions.
This guide synthesizes available data to offer an objective comparison, focusing on key performance metrics, experimental methodologies for their characterization, and the underlying workflows.
Performance Comparison: this compound vs. Lanthanum Bromide
The following table summarizes the key performance indicators for Ce-doped this compound (YBr₃:Ce) and Ce-doped Lanthanum Bromide (LaBr₃:Ce) scintillators. It is crucial to note that the data for YBr₃:Ce is based on theoretical predictions, while the data for LaBr₃:Ce is derived from extensive experimental measurements.
| Property | This compound (YBr₃:Ce) - Theoretical | Lanthanum Bromide (LaBr₃:Ce) - Experimental |
| Light Yield (photons/MeV) | Predicted to be a bright scintillator | ~60,000 - 73,000[1][2] |
| Energy Resolution (% @ 662 keV) | Predicted to have good energy resolution | 2.2% - 3.5%[1][2][3] |
| Primary Decay Time (ns) | Predicted to be a fast scintillator | 16 - 25[1] |
| Emission Wavelength (nm) | Predicted Ce³⁺ emission | 380 - 385[1][2] |
| Density (g/cm³) | 4.36 (calculated) | 5.08[2][3] |
| Hygroscopic | Yes (expected) | Yes[2][3] |
| Intrinsic Radioactivity | Expected to be low | Contains ¹³⁸La and ²²⁷Ac isotopes[2] |
In-Depth Analysis of Scintillator Performance
Lanthanum Bromide (LaBr₃): A High-Performance Standard
Cerium-doped Lanthanum Bromide (LaBr₃:Ce) is a widely recognized inorganic scintillator renowned for its exceptional performance characteristics. It boasts a very high light yield, leading to excellent energy resolution, which allows for the clear distinction of gamma-ray energies.[1][2][3] Its fast decay time makes it suitable for applications requiring high count rates and fast timing.[1] However, a notable drawback of LaBr₃ is its intrinsic radioactivity due to the presence of the naturally occurring isotope ¹³⁸La and traces of ²²⁷Ac, which can contribute to the background spectrum.[2] LaBr₃ is also hygroscopic and requires encapsulation to protect it from moisture.[2][3]
This compound (YBr₃): A Promising but Unverified Candidate
This compound, particularly when doped with Cerium (YBr₃:Ce), is theoretically predicted to be a promising scintillator material. First-principles calculations suggest that YBr₃:Ce has the potential for bright and fast scintillation. A significant advantage of yttrium-based scintillators is the absence of intrinsic radioactivity that affects lanthanum-based materials. However, to date, there is a lack of published experimental data to validate these theoretical predictions. Further research and development are necessary to grow high-quality YBr₃:Ce crystals and experimentally characterize their scintillation properties.
Experimental Protocols for Scintillator Characterization
The following are detailed methodologies for key experiments used to characterize the performance of scintillators like LaBr₃. These protocols are essential for obtaining reliable and reproducible data.
Light Yield Measurement
Objective: To determine the number of photons produced per unit of energy deposited in the scintillator.
Methodology:
-
Setup: The scintillator crystal is optically coupled to a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM). The output of the photodetector is connected to a preamplifier, followed by a shaping amplifier and a multi-channel analyzer (MCA).
-
Calibration: A calibrated light source (e.g., a light-emitting diode with a known photon output) can be used to calibrate the response of the photodetector.
-
Measurement: The scintillator is irradiated with a gamma-ray source of known energy (e.g., ¹³⁷Cs, which emits 662 keV gamma rays).
-
Data Acquisition: The pulse height spectrum is acquired using the MCA. The position of the full-energy photopeak is determined.
-
Calculation: The light yield is calculated by comparing the photopeak position of the scintillator under test with that of a standard scintillator with a known light yield (e.g., NaI(Tl)) under the same experimental conditions, taking into account the quantum efficiency of the photodetector at the respective emission wavelengths.
Energy Resolution Measurement
Objective: To quantify the detector's ability to distinguish between closely spaced energy lines.
Methodology:
-
Setup: The same setup as for the light yield measurement is used.
-
Measurement: A pulse height spectrum is acquired from a gamma-ray source with a distinct photopeak (e.g., ¹³⁷Cs at 662 keV).
-
Data Analysis: The Full Width at Half Maximum (FWHM) of the photopeak is determined from the spectrum.
-
Calculation: The energy resolution is calculated as the ratio of the FWHM to the centroid position of the photopeak, typically expressed as a percentage.
Energy Resolution (%) = (FWHM / Photopeak Centroid) x 100%
Decay Time Measurement
Objective: To measure the time it takes for the scintillation light to decay to a certain fraction of its initial intensity.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Setup: A "start" detector (e.g., a fast plastic scintillator) and a "stop" detector (the scintillator under test coupled to a fast PMT) are placed in coincidence with a radioactive source that emits two coincident gamma rays (e.g., ²²Na).
-
Signal Processing: The signals from both detectors are fed into constant fraction discriminators (CFDs) to generate timing signals.
-
Time-to-Amplitude Conversion: The time difference between the start and stop signals is measured using a time-to-amplitude converter (TAC).
-
Data Acquisition: The output of the TAC is recorded by an MCA, generating a decay time spectrum.
-
Analysis: The decay time is determined by fitting an exponential function to the decay portion of the spectrum.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental setups and the crystal growth process.
References
A Comparative Guide to the Vibrational Spectroscopy of Yttrium Bromide (YBr₃)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vibrational spectroscopic properties of yttrium bromide (YBr₃) using Raman and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental data for YBr₃, this guide leverages theoretical calculations and experimental data from analogous lanthanide tribromides to provide a robust comparative framework.
Data Presentation: Vibrational Frequencies
The vibrational modes of this compound and comparable lanthanide tribromides are summarized below. The data for GdBr₃ and LuBr₃ are derived from experimental studies in rare gas matrices, which may differ slightly from solid-state values.[1] The values for YBr₃ are estimated based on periodic trends observed in lanthanide trihalides, where vibrational frequencies generally increase with decreasing cation size (from La to Lu).
| Compound | Symmetric Stretch (ν₁) (cm⁻¹) (Raman Active) | Asymmetric Stretch (ν₃) (cm⁻¹) (IR & Raman Active) | Bending Modes (ν₂, ν₄) (cm⁻¹) (IR & Raman Active) |
| YBr₃ (Estimated) | ~210 | ~250 | < 100 |
| GdBr₃ | Not Reported | ~245 (in Ar matrix)[1] | Not Reported |
| LuBr₃ | Not Reported | ~255 (in Ar matrix)[1] | Not Reported |
Note: The number and activity of vibrational modes depend on the crystal structure of the solid. For a more detailed analysis, the specific point group of the crystal lattice would need to be considered.
Experimental Protocols
The following are detailed methodologies for acquiring Raman and IR spectra of solid-state inorganic compounds like this compound.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the far-IR region (e.g., a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector or a mercury cadmium telluride (MCT) detector) is required.
-
Sample Preparation:
-
KBr Pellet Method:
-
Thoroughly dry the YBr₃ sample and spectroscopic grade potassium bromide (KBr) powder to remove any moisture, as water has strong IR absorption bands.
-
Grind a small amount of YBr₃ (typically 1-2 mg) with about 200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the finely ground YBr₃ powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, spectra are collected in the 4000-400 cm⁻¹ range, though for metal-halide vibrations, the far-IR region (down to 100 cm⁻¹) is of particular interest.
-
2. Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm), a high-resolution grating, and a sensitive detector (e.g., a charge-coupled device, CCD) is used.
-
Sample Preparation:
-
Place a small amount of the crystalline YBr₃ powder into a glass capillary tube or onto a microscope slide.
-
If the sample is fluorescent, using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) can help to minimize fluorescence interference.
-
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Collect the scattered light, typically at a 90° or 180° (backscattering) geometry.
-
Set the appropriate acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve a good signal-to-noise ratio.
-
Record the spectrum over the desired Raman shift range (e.g., 50-3500 cm⁻¹).
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for obtaining and analyzing the vibrational spectra of a solid-state inorganic compound like this compound.
References
A Comparative Guide to Rare-Earth Bromides in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal catalyst is critical for achieving desired outcomes in organic synthesis and drug development. Among the various options, lanthanide halides have distinguished themselves as effective Lewis acid catalysts. This guide offers a comparative analysis of the catalytic performance of rare-earth bromides, drawing upon experimental data from analogous lanthanide compounds to elucidate trends and potential applications. While comprehensive studies directly comparing the entire spectrum of lanthanide bromides are limited, existing research on lanthanide halides provides a strong basis for inference and evaluation.[1]
Fundamental Principles of Catalysis
Rare-earth bromides function as potent Lewis acid catalysts due to the inherent properties of the lanthanide ions (Ln³⁺). Their catalytic action is rooted in the following principles:
-
Oxophilicity: Lanthanide ions are highly oxophilic, meaning they have a strong affinity for oxygen atoms. This allows them to effectively coordinate with and activate carbonyl groups and other functional groups containing oxygen or nitrogen.[1]
-
Lewis Acidity: The catalytic activity is directly influenced by the Lewis acidity of the lanthanide ion. A key trend in the lanthanide series is the "lanthanide contraction," where the ionic radius decreases progressively from Lanthanum (La³⁺) to Lutetium (Lu³⁺).[1][2]
-
Activity Trend: This decrease in ionic radius leads to an increase in Lewis acidity across the series.[1] Consequently, it is generally expected that heavier lanthanide bromides (such as Erbium tribromide, ErBr₃) will exhibit higher catalytic activity in reactions where Lewis acidity is the determining factor.[1]
These catalysts are frequently employed in a variety of benchmark organic transformations, including Friedel-Crafts alkylations and acylations, aldol (B89426) condensations, Michael additions, and the synthesis of heterocyclic compounds.[1]
Performance Comparison in Quinoxaline (B1680401) Synthesis
The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with significant biological applications, serves as an excellent model reaction to compare the efficacy of Lewis acid catalysts.[1] The reaction involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1]
| Catalyst (LnCl₃) | Anion | Time (h) | Yield (%) |
| LaCl₃·7H₂O | Cl⁻ | 5.0 | 92 |
| CeCl₃·7H₂O | Cl⁻ | 5.0 | 90 |
| PrCl₃·7H₂O | Cl⁻ | 4.5 | 92 |
| NdCl₃·6H₂O | Cl⁻ | 4.5 | 93 |
| SmCl₃·6H₂O | Cl⁻ | 4.0 | 94 |
| EuCl₃·6H₂O | Cl⁻ | 4.0 | 93 |
| GdCl₃·6H₂O | Cl⁻ | 4.0 | 94 |
| DyCl₃·6H₂O | Cl⁻ | 3.5 | 94 |
| ErCl₃ | Cl⁻ | 3.5 | 95 |
| YbCl₃ | Cl⁻ | 3.0 | 96 |
Note: This table is a representative illustration based on general trends observed for lanthanide chlorides. The trend suggests that heavier lanthanide bromides like ErBr₃ would be highly effective catalysts in this transformation.[1]
Experimental Protocols
To provide a practical framework for applying these catalysts, a detailed experimental protocol for a representative reaction is provided below.
General Procedure for the Synthesis of Quinoxalines Catalyzed by Lanthanide Bromides [1]
-
Materials:
-
o-phenylenediamine
-
Benzil (B1666583) (1,2-diphenylethane-1,2-dione)
-
Lanthanide bromide catalyst (e.g., ErBr₃) (5 mol%)
-
Ethanol (B145695) (solvent)
-
-
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), benzil (1 mmol), and the lanthanide bromide catalyst (0.05 mmol) in ethanol (10 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting residue is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired quinoxaline derivative.[1]
-
Reaction Mechanisms and Visualizations
The catalytic cycle typically begins with the coordination of the Lewis acidic lanthanide ion to a basic site on a reactant, such as a carbonyl oxygen.[1] This coordination polarizes the functional group, rendering it more susceptible to nucleophilic attack and thus facilitating the reaction.[1]
Experimental Workflow Diagram
Proposed Catalytic Cycle for Quinoxaline Synthesis
Conclusion
Rare-earth bromides are highly effective Lewis acid catalysts for a variety of organic transformations. The catalytic activity generally increases across the lanthanide series from La to Lu, correlating with increasing Lewis acidity. This trend suggests that heavier rare-earth bromides are often more efficient catalysts. However, the ultimate choice of a specific lanthanide bromide catalyst will depend on the particular reaction, desired selectivity, and economic factors.[1] Further direct comparative studies are necessary to fully map the relative catalytic efficiencies of the entire lanthanide bromide series in key organic reactions.[1]
References
A Comparative Guide to the Electrochemical Characterization of Yttrium Bromide Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical properties of yttrium bromide solutions, contextualized with data from related rare-earth halide systems due to the limited availability of direct experimental data for this compound in aqueous and non-aqueous solutions. The information herein is intended to offer a foundational understanding for researchers interested in the electrochemical behavior of yttrium-containing electrolytes.
Introduction to this compound in Electrochemistry
Yttrium (III) bromide (YBr₃) is a water-soluble rare-earth halide that has potential applications in various electrochemical processes, including electroplating and as a component in electrolyte formulations.[1] Its electrochemical characterization is crucial for understanding its behavior in solution, particularly its ionic conductivity, electrochemical stability, and interactions with different electrode materials. This compound is soluble in water and ethanol, making these solvents viable media for electrochemical studies.[2] The solubility of this compound in water is notable, reaching 83.3 g/100 mL at 30°C.[3][4]
Comparative Electrochemical Data
Direct quantitative data on the ionic conductivity and electrochemical stability window of simple this compound solutions is scarce in publicly available literature. To provide a useful comparison, this section presents data from analogous systems, such as other yttrium halides in molten salts and solid-state electrolytes containing yttrium and bromide. It is important to note that these values are not directly transferable to aqueous or common organic solutions of YBr₃ but can offer valuable insights into the expected electrochemical behavior.
| Parameter | This compound System/Analogue | Value | Solvent/Matrix | Temperature (°C) | Comments |
| Ionic Conductivity | Li₃YBr₄.₈I₁.₂ (Solid-State) | 3.28 x 10⁻³ S cm⁻¹ | Solid-State | 25 | A mixed-halide solid electrolyte showing high ionic conductivity. |
| Li₃YCl₁.₂Br₄.₈ (Solid-State) | 2.75 x 10⁻³ S cm⁻¹ | Solid-State | 25 | Another highly conductive mixed-halide solid electrolyte. | |
| Molten LaBr₃-alkali metal bromide mixtures | Varies with composition | Molten Salt | > 700 | Electrical conductivity in molten salts is significantly different from aqueous solutions but indicates the mobility of the halide and rare-earth ions at elevated temperatures.[5][6] | |
| Electrochemical Stability Window | Na₃YBr₆ (Solid-State, vs. Na/Na⁺) | 0.57 - 3.36 V | Solid-State | Not Specified | This provides an indication of the redox stability of the Y-Br system, although in a sodium-ion solid-state context. |
| Aqueous Electrolytes (General) | Typically ~1.23 V, expandable in "water-in-salt" electrolytes | Water | 25 | The electrochemical window of aqueous solutions is generally limited by the electrolysis of water.[7][8][9] | |
| Y(III) Reduction Potential | LiF-YF₃-MgF₂ (vs. Li⁺/Li) | Approx. -1.4 V | Molten Salt | 1000 | The reduction of Y(III) to yttrium metal occurs at a highly negative potential.[10] |
| Aqueous NaClO₄ (vs. Ag/AgCl) | Reduction peak between -0.8 and -1.2 V | Water | 25 | The reduction of rare-earth ions in aqueous solution is often coupled with the hydrogen evolution reaction.[11] |
Experimental Protocols for Electrochemical Characterization
The following are detailed methodologies for key experiments used in the electrochemical characterization of electrolyte solutions.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of a this compound solution.
Apparatus:
-
Conductivity meter with a conductivity probe
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath
Procedure:
-
Solution Preparation: Prepare a series of this compound solutions of known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1 M) in the desired solvent (e.g., deionized water, ethanol).
-
Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., standard KCl solutions).
-
Measurement:
-
Place a known volume of the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the beaker in a temperature-controlled water bath set to the desired temperature (e.g., 25°C).
-
Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged.
-
Allow the solution to thermally equilibrate while stirring gently.
-
Record the conductivity reading once it stabilizes.
-
-
Data Analysis: Plot the measured conductivity as a function of concentration. For dilute solutions, the molar conductivity can be calculated.
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window and observe the redox behavior of a this compound solution.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrode Selection:
-
Working Electrode: A material that is stable within the anticipated potential window (e.g., glassy carbon, platinum, or gold).
-
Counter Electrode: An inert material with a large surface area (e.g., platinum wire or mesh).
-
Reference Electrode: A stable reference, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).
-
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent, often with a supporting electrolyte (e.g., 0.1 M LiClO₄ or TBAPF₆ in non-aqueous solvents) to increase conductivity and minimize IR drop.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Set the potentiostat to scan the potential from an initial value where no reaction is expected, towards the anodic (positive) or cathodic (negative) limit, and then reverse the scan back to the initial potential.
-
The scan rate (e.g., 50 mV/s) will influence the shape of the voltammogram.
-
-
Data Analysis: The resulting plot of current versus potential (the cyclic voltammogram) will show the potential range where the electrolyte is stable (the region with only background capacitive current). The onset of a significant increase in anodic or cathodic current defines the limits of the electrochemical stability window.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for electrochemical characterization and the logical relationship for comparing electrolyte performance.
Conclusion
The electrochemical characterization of this compound solutions is an area that requires further investigation to fully understand its potential in various applications. While direct experimental data remains limited, insights from related rare-earth halide systems suggest that this compound could be a component of interest in the development of novel electrolytes. The experimental protocols and comparative frameworks provided in this guide offer a starting point for researchers to conduct their own systematic studies and contribute to a more comprehensive understanding of the electrochemical properties of this compound solutions. The high solubility of this compound in water presents a good opportunity for exploring its use in aqueous electrochemical systems, an area of growing importance for safe and sustainable energy storage.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound [chemister.ru]
- 3. Yttrium(III) bromide CAS#: 13469-98-2 [m.chemicalbook.com]
- 4. Yttrium(III) bromide - Wikipedia [en.wikipedia.org]
- 5. Electrical conductivity of molten LaBr3 and LaBr3-MBr binary mixtures [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Electrochemical Recovery and Behaviors of Rare Earth (La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, and Yb) Ions on Ni Sheets - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Yttrium Bromide: A Comparative Analysis of Commercial Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. Yttrium bromide (YBr₃), a key reagent in various synthetic and catalytic applications, is available from numerous commercial suppliers. This guide provides an objective comparison of this compound from different commercial sources, supported by standardized experimental protocols for quality assessment and performance evaluation.
Supplier Specifications
A critical first step in selecting a supplier is to compare their stated product specifications. While a comprehensive, independent analysis is essential, the supplier's certificate of analysis provides a baseline for comparison. Key parameters to consider include purity, form, and the presence of common impurities.
| Supplier | Product Name | Purity (REO Basis) | Form | Key Impurities Noted |
| Supplier A (e.g., Thermo Fisher Scientific) | Yttrium(III) bromide, ultra dry | 99.9% | Powder | Residual water < 100 ppm, Total Rare Earth Oxide Impurities 0.1% max |
| Supplier B (e.g., American Elements) | This compound | Up to 99.999% | Crystalline Solid | - |
| Supplier C (e.g., AEM REE) | Yttrium(III) Bromide | 99.95% | Powder/Crystals | - |
Note: "REO Basis" (Rare Earth Oxide Basis) is a common way purity is reported for rare earth materials. It indicates the purity of the specific rare earth oxide relative to the total rare earth oxides present.[1] The absolute purity can be calculated by multiplying the REO/TREO percentage by the percentage of total rare earth oxides in the material.[1]
Recommended Experimental Protocols for Quality Verification
To ensure the suitability of this compound for your specific application, independent verification of its properties is crucial. The following are detailed protocols for key analytical techniques to assess purity and structural integrity.
Trace Metal Impurity Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for quantifying trace elemental impurities.[2][3] Adherence to a standardized protocol is essential for obtaining accurate and reproducible results.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound powder into a clean, acid-leached polypropylene (B1209903) tube.
-
Dissolve the sample in 10 mL of 2% (v/v) trace-metal grade nitric acid. Ensure complete dissolution.
-
Further dilute the sample solution with 2% nitric acid to a final concentration suitable for the instrument's linear dynamic range. A 100-fold dilution is a common starting point.
-
Prepare a method blank using the same batch of 2% nitric acid.
-
-
Instrument Calibration:
-
Prepare a series of multi-element calibration standards from a certified stock solution in 2% nitric acid. The concentration range should bracket the expected impurity levels in the samples.
-
Include an internal standard (e.g., Rhodium) in all blanks, standards, and samples to correct for instrumental drift and matrix effects.
-
-
Data Acquisition:
-
Aspirate the blank, standards, and samples into the ICP-MS.
-
Monitor a range of elements, including common contaminants from synthesis and handling (e.g., other rare earths, transition metals).
-
-
Data Analysis:
-
Generate a calibration curve for each element.
-
Quantify the concentration of each impurity in the this compound sample, correcting for the dilution factor.
-
Structural Characterization by Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to identify the crystalline phases present in a material and to assess its overall crystallinity.[4][5] Given that this compound is hygroscopic, proper sample handling is critical.[5]
Protocol:
-
Sample Preparation (in a controlled environment, e.g., a glovebox with low humidity):
-
Instrument Setup:
-
Use a diffractometer equipped with a Cu Kα radiation source.
-
Set the instrument parameters for a scan range of 10-80° 2θ with a step size of 0.02° and an appropriate dwell time.
-
-
Data Acquisition:
-
Place the sample holder in the diffractometer and initiate the scan.
-
-
Data Analysis:
-
Compare the resulting diffraction pattern to a reference pattern for this compound from a crystallographic database (e.g., the ICDD PDF-4+ database).
-
The presence of sharp, well-defined peaks corresponding to the reference pattern indicates a crystalline material. Broadened peaks or the presence of a diffuse background may suggest the presence of amorphous content or smaller crystallite sizes. Unmatched peaks indicate the presence of crystalline impurities.
-
Performance Evaluation in a Catalytic Application: The Biginelli Reaction
The catalytic activity of this compound can be a critical performance indicator. The Biginelli reaction, a one-pot three-component synthesis of dihydropyrimidinones, is a suitable model reaction as various Lewis acids, including Yttrium compounds, can catalyze it.[7][8][9][10]
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine benzaldehyde (B42025) (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and urea (B33335) (1.5 mmol).
-
Add this compound (from the supplier being tested) as the catalyst (e.g., 5 mol%).
-
Conduct the reaction under solvent-free conditions or in a suitable solvent like ethanol.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a specific temperature (e.g., 80 °C) for a defined period (e.g., 2 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Determine the yield of the dihydropyrimidinone product.
-
Characterize the product by melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to confirm its identity and purity.
-
Comparison Metric: The primary metric for comparison will be the reaction yield. A higher yield indicates greater catalytic activity of the this compound from a particular supplier.
Visualizing Experimental Workflows and Biological Interactions
To further aid in the understanding of the experimental processes and potential biological interactions of yttrium, the following diagrams have been generated using Graphviz.
References
- 1. A rare earth, non-ferrous, ceramic materials and permanent magnets supplier< [stanfordmaterials.com]
- 2. commons.ggc.edu [commons.ggc.edu]
- 3. researchgate.net [researchgate.net]
- 4. mcgill.ca [mcgill.ca]
- 5. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 6. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. iris.unito.it [iris.unito.it]
- 10. ias.ac.in [ias.ac.in]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Yttrium Bromide Characterization
For researchers, scientists, and drug development professionals, the rigorous characterization of inorganic compounds like Yttrium Bromide (YBr₃) is paramount for ensuring data integrity and product quality. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols. Cross-validation, the process of verifying results from multiple analytical methods, is emphasized as a critical step in achieving robust and reliable characterization.
The Importance of Orthogonal Cross-Validation
Comparative Analysis of Analytical Techniques
The selection of analytical techniques for this compound characterization depends on the specific information required, such as elemental composition, impurity profiling, structural integrity, and thermal stability. This section compares the performance of several key techniques.
| Technique | Parameter Measured | Sample Type | Typical Performance | Advantages | Limitations |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Yttrium concentration, trace elemental impurities | Solution | LOD: 0.05 µg/g for Yttrium[3] | High sensitivity and selectivity for elemental analysis.[4] | Destructive to the sample; provides no structural information. |
| Ion Chromatography (IC) | Bromide concentration, other anionic impurities | Solution | LOD: 0.01 mg/L for Bromide[5] Linear Range: 20–500 µg/L for Bromide[6] | Excellent for quantification of anions. | Limited to ionic species; provides no information on the overall compound structure. |
| Powder X-Ray Diffraction (PXRD) | Crystalline phase identification and purity, lattice parameters | Solid Powder | LOQ: ~0.1 wt% for a well-crystallized inorganic phase | Non-destructive; provides detailed structural information. | Quantification can be challenging; requires a crystalline sample.[2] |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile, hydration state | Solid | Temperature Accuracy: ±1°C | Provides information on thermal decomposition and composition.[7][8] | Does not identify the evolved gases without a coupled technique (e.g., TGA-MS). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the key analytical techniques discussed.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Yttrium Quantification
Objective: To accurately determine the concentration of yttrium in a this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 100 mL of 2% nitric acid in a volumetric flask. This will be the stock solution.
-
Prepare a series of calibration standards of yttrium (e.g., 1, 5, 10, 50, 100 µg/L) from a certified reference material.[9]
-
Prepare a quality control (QC) sample from an independent yttrium standard.
-
Prepare a blank solution of 2% nitric acid.
-
An internal standard (e.g., Rhodium or Indium) should be added to all standards, samples, and the blank to correct for instrumental drift and matrix effects.[10]
-
-
Instrumentation and Analysis:
-
Use an ICP-MS instrument equipped with a standard sample introduction system.
-
Tune the instrument according to the manufacturer's specifications to ensure optimal sensitivity and resolution.
-
Aspirate the blank, calibration standards, QC sample, and the diluted this compound sample solution.
-
Monitor the signal for the yttrium isotope (e.g., ⁸⁹Y) and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the yttrium signal to the internal standard signal against the concentration of the yttrium standards.
-
Determine the concentration of yttrium in the sample solution from the calibration curve.
-
Calculate the percentage of yttrium in the original this compound sample.
-
Ion Chromatography (IC) for Bromide Quantification
Objective: To determine the concentration of bromide in a this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water in a volumetric flask.
-
Prepare a series of bromide calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) from a certified reference material.
-
Prepare a QC sample from an independent bromide standard.
-
Prepare a deionized water blank.
-
-
Instrumentation and Analysis:
-
Use an ion chromatograph equipped with an anion-exchange column (e.g., Dionex IonPac AS18) and a suppressed conductivity detector.[11]
-
The eluent is typically a sodium hydroxide (B78521) solution.[11]
-
Inject the blank, calibration standards, QC sample, and the diluted this compound sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the bromide signal against the concentration of the bromide standards.
-
Determine the concentration of bromide in the sample solution from the calibration curve.
-
Calculate the percentage of bromide in the original this compound sample.
-
Powder X-Ray Diffraction (PXRD) for Structural Characterization
Objective: To identify the crystalline phase(s) and assess the purity of the this compound sample.
Methodology:
-
Sample Preparation:
-
Instrumentation and Data Collection:
-
Use a powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) with an appropriate step size and counting time to ensure good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern to a database of known diffraction patterns (e.g., the ICDD PDF database).
-
If quantitative analysis is required, the Rietveld refinement method can be used to determine the relative amounts of each crystalline phase.[2]
-
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability and decomposition profile of the this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan.[4]
-
-
Instrumentation and Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]
-
Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the mass of the sample as a percentage of the initial mass versus temperature.
-
The resulting TGA curve will show mass loss steps corresponding to decomposition or dehydration events. The temperature at which these events occur provides information about the thermal stability of the compound.[15]
-
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for this compound characterization. This workflow ensures that data from different techniques are used to build a comprehensive and consistent understanding of the material's properties.
By systematically applying these orthogonal techniques and cross-validating the results, researchers can achieve a high degree of confidence in the characterization of this compound, ensuring the reliability and reproducibility of their scientific findings and the quality of their products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Accuracy in Rietveld quantitative phase analysis: a comparative study of strictly monochromatic Mo and Cu radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. studycorgi.com [studycorgi.com]
- 5. youtube.com [youtube.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. s27415.pcdn.co [s27415.pcdn.co]
- 10. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 11. cenam.mx [cenam.mx]
- 12. retsch.com [retsch.com]
- 13. Preparing Xrd Samples: A Comprehensive Guide - Kintek Solution [kindle-tech.com]
- 14. benchchem.com [benchchem.com]
- 15. mt.com [mt.com]
Yttrium Bromide: A Comparative Analysis of its Efficacy as a Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Yttrium Bromide's Performance Against Alternative Lewis Acid Catalysts in Organic Synthesis.
In the landscape of organic synthesis, the choice of a Lewis acid catalyst is pivotal for achieving desired reactivity, selectivity, and efficiency. While traditional Lewis acids such as aluminum chloride (AlCl₃) and scandium triflate (Sc(OTf)₃) are widely employed, the exploration of alternative catalysts continues to be a significant area of research. Among these, Yttrium (III) bromide (YBr₃) has emerged as a noteworthy contender. This guide provides a comparative analysis of this compound against other common Lewis acid catalysts, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Performance in Friedel-Crafts Type Reactions: Conjugate Addition of Indoles to α,β-Unsaturated Ketones
A key reaction for evaluating the efficacy of Lewis acids is the Friedel-Crafts alkylation, particularly the conjugate addition of nucleophiles like indoles to α,β-unsaturated ketones. This reaction is fundamental in the synthesis of various biologically active compounds. While direct side-by-side comparative data for this compound in a single study is limited, we can collate available data for related yttrium salts and other Lewis acids in the conjugate addition of indole (B1671886) to chalcone (B49325) to provide a performance overview.
It is important to note that direct comparison of yields between different studies should be approached with caution due to potential variations in reaction conditions.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Yttrium (III) Acetate | Benzylacetone, 8-12 mol% catalyst | >90 (product) | [1] |
| Indium (III) Chloride (InCl₃) | Dichloromethane, ambient temperature | up to 92 | [2] |
| Bismuth (III) Triflate (Bi(OTf)₃) | 2 mol% catalyst | 85 | [3] |
| Cesium Salt of Tungstophosphoric Acid | 0.05 mmol catalyst, 110°C | Good yields | [2] |
| [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | 10 mol% catalyst, Acetonitrile, 80°C | 97 | [4] |
Note: The data for Yttrium (III) Acetate is for a reductive amination reaction and is included to indicate the catalytic potential of yttrium salts. A direct yield for the conjugate addition of indole to chalcone using this compound was not prominently available in the surveyed literature.
Experimental Protocol: General Procedure for Lewis Acid Catalyzed Conjugate Addition of Indole to Chalcone
This protocol provides a general framework for the conjugate addition reaction. Optimization of catalyst loading, solvent, temperature, and reaction time is often necessary for specific substrates and catalysts.
Materials:
-
Indole
-
Chalcone
-
Lewis Acid Catalyst (e.g., this compound)
-
Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)
-
Tetrabutylammonium bromide (optional, can facilitate reaction in some cases)[2]
Procedure:
-
To a stirred solution of indole (1 mmol) and chalcone (1 mmol) in an anhydrous solvent (5-10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (typically 1-20 mol%).
-
The reaction mixture is stirred at a specified temperature (ranging from ambient to elevated temperatures, e.g., 80-110°C)[2][4].
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-indolyl ketone.
Experimental Workflow Diagram
Caption: General workflow for Lewis acid catalyzed conjugate addition.
Logical Relationship of Catalysis
The catalytic cycle for the Lewis acid-catalyzed conjugate addition of indole to an α,β-unsaturated ketone involves the activation of the ketone by the Lewis acid, followed by nucleophilic attack by the indole.
Caption: Lewis acid activation and catalytic cycle.
Concluding Remarks
This compound and other yttrium salts present themselves as viable Lewis acid catalysts for important organic transformations. While a comprehensive, direct comparative study against more conventional Lewis acids for a wide range of reactions is still an area ripe for exploration, the available data suggests that yttrium-based catalysts can offer high efficacy. Their performance, particularly in reactions sensitive to harsh conditions, warrants their consideration as a valuable tool in the synthetic chemist's arsenal. Further research focusing on direct, quantitative benchmarking of this compound will be invaluable in solidifying its position in the hierarchy of Lewis acid catalysts.
References
Safety Operating Guide
Proper Disposal of Yttrium Bromide: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
This document provides essential guidance for the safe handling and proper disposal of yttrium bromide (YBr₃). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. This compound, like other yttrium compounds, requires careful management as a chemical waste product. All disposal procedures should be carried out in accordance with federal, state, and local regulations.[1][2][3]
Core Disposal and Safety Parameters
| Parameter | Guideline | Citation |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant. | [1][4] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, water/moisture. | [2][3][5] |
| Primary Hazards | Causes skin and eye irritation. May cause respiratory irritation. | [1][4][6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use a NIOSH/MSHA approved respirator if dust formation is likely. | [1][4][5] |
| Accidental Release Measures | Sweep up solid material and place it in a suitable, closed container for disposal. Avoid dust formation and do not release it into the environment. | [1][2][4] |
Standard Operating Procedure for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to manage both solid and aqueous waste streams safely.
Step 1: Initial Waste Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, gloves, and pipette tips), in a dedicated, sealed, and clearly labeled container.[5][7]
-
Aqueous Waste: Collect all aqueous waste containing dissolved this compound in a separate, clearly labeled, and sealed container.[5] Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management protocols.
Step 2: Treatment of Aqueous this compound Waste (Precipitation)
For aqueous solutions, a common practice for rare-earth element waste is to precipitate the metal ion into a more stable, insoluble form.[5] Yttrium can be precipitated as yttrium carbonate.
Experimental Protocol: Precipitation of Yttrium Carbonate
-
Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
pH Adjustment: Slowly add a dilute solution of sodium hydroxide (B78521) to the aqueous this compound waste with constant stirring to neutralize any acidity.[5]
-
Precipitation: While stirring, slowly add a solution of sodium carbonate to the neutralized aqueous waste. You should observe the formation of a white precipitate, which is yttrium carbonate (Y₂(CO₃)₃).[5]
-
Completion: Continue adding the sodium carbonate solution until no more precipitate is formed.[5]
-
Settling: Allow the precipitate to settle completely. This may take several hours or overnight.[5]
-
Separation: Carefully decant the supernatant (the clear liquid). Test the supernatant for any remaining yttrium ions before neutralizing and disposing of it down the drain with copious amounts of water, in accordance with local regulations.[5]
Step 3: Final Waste Containment and Labeling
-
Containment: Transfer the precipitated yttrium carbonate sludge and any solid this compound waste into a heavy-duty, sealed plastic container.[5]
-
Labeling: Label the container clearly as "Hazardous Waste: Yttrium Carbonate" or "Hazardous Waste: this compound" as appropriate. Include the date and any other information required by your institution's waste management program.[5]
Step 4: Storage and Disposal
-
Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.[5]
-
Disposal: Arrange for collection by a certified hazardous waste disposal service.[8]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. ameslab.gov [ameslab.gov]
- 3. Yttrium - ESPI Metals [espimetals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Br3Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethidium Bromide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Yttrium Bromide
Essential guidance for the safe management of Yttrium bromide in laboratory settings, ensuring the protection of researchers and the integrity of experimental work.
This compound (YBr₃) is a valuable compound in various research and development applications. However, its safe handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Immediate Safety Concerns and Hazard Identification
This compound is classified as a hazardous substance that can cause significant irritation to the skin and eyes.[1][2][3][4] Inhalation of its dust can lead to respiratory tract irritation.[4] Furthermore, as a hygroscopic and air-sensitive solid, it requires careful handling to prevent reactions with moisture.[1][5] The powdered form of yttrium and its compounds can also be flammable.[5][6]
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Skin Irrit. 2 (H315) | P280: Wear protective gloves/protective clothing.[2][4] |
| Eye Irritation | Eye Irrit. 2 (H319) | P280: Wear eye protection/face protection.[2][4] |
| Respiratory Irritation | STOT SE 3 (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| Flammability | Flammable solids | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required equipment and specific recommendations for enhanced protection.
| PPE Category | Minimum Requirement | Enhanced Protection/Specific Scenarios |
| Hand Protection | Impermeable gloves (e.g., Nitrile) | Double gloving when handling larger quantities. |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield when there is a risk of splashing or dust generation.[3] |
| Body Protection | Laboratory coat | Chemical-resistant apron or coveralls for larger scale operations. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved particulate respirator (e.g., N95) should be used if dust is generated or if working outside of a fume hood.[5][7] |
Experimental Workflow for Handling this compound
To ensure both safety and experimental success, a structured workflow should be followed. This includes preparation, handling, and post-handling procedures.
Operational and Disposal Plans
Standard Operating Procedure for Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] For operations that may generate significant dust, an enclosed and controlled process, potentially under an inert atmosphere like argon, is recommended.[5][6]
-
Avoiding Dust: Take precautions to avoid the formation of dust.[3][5][6]
-
Static Electricity: When transferring powdered this compound, ensure that all metal containers are grounded and bonded to prevent ignition from static discharge.[8]
-
Spill Management: In the event of a spill, evacuate the area of personnel not wearing appropriate PPE.[8] Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3][5][8]
Disposal Plan:
This compound and any materials contaminated with it must be disposed of as hazardous waste.[3][4][8]
-
Waste Collection:
-
Waste Treatment (Optional, based on facility protocols): Some institutions may have procedures to precipitate yttrium from aqueous solutions as an insoluble salt, such as yttrium carbonate, before disposal.[9] This can render the waste more stable.
-
Final Disposal: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation. The waste must be disposed of through a certified hazardous waste management company, in accordance with all local, regional, and national regulations.[3][9]
By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. This compound | Br3Y | CID 83505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.de [fishersci.de]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. ameslab.gov [ameslab.gov]
- 6. Yttrium - ESPI Metals [espimetals.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Yttrium [cdc.gov]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
